Product packaging for Methyl 2-fluoro-4-nitrobenzoate(Cat. No.:CAS No. 392-09-6)

Methyl 2-fluoro-4-nitrobenzoate

Cat. No.: B1587532
CAS No.: 392-09-6
M. Wt: 199.14 g/mol
InChI Key: KJCVCRCYCOWPFY-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-4-nitrobenzoate is a useful research compound. Its molecular formula is C8H6FNO4 and its molecular weight is 199.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6FNO4 B1587532 Methyl 2-fluoro-4-nitrobenzoate CAS No. 392-09-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-fluoro-4-nitrobenzoate
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InChI

InChI=1S/C8H6FNO4/c1-14-8(11)6-3-2-5(10(12)13)4-7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCVCRCYCOWPFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192441
Record name Methyl 2-fluoro-4-nitrobenzoate
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Molecular Weight

199.14 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

392-09-6
Record name Benzoic acid, 2-fluoro-4-nitro-, methyl ester
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Record name Methyl 2-fluoro-4-nitrobenzoate
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Record name Methyl 2-fluoro-4-nitrobenzoate
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Record name Methyl 2-fluoro-4-nitrobenzoate
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Record name METHYL 2-FLUORO-4-NITROBENZOATE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Foundational & Exploratory

Introduction: The Strategic Importance of a Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2-fluoro-4-nitrobenzoate (CAS 392-09-6) for Advanced Chemical Synthesis

This compound, identified by CAS Number 392-09-6, is a highly functionalized aromatic compound that serves as a cornerstone intermediate in the fields of pharmaceutical and agrochemical research.[1] Its structure, featuring a methyl ester, a nitro group, and a fluorine atom on a benzene ring, offers a unique combination of reactive sites.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of its properties, synthesis, reactivity, and applications, grounded in the practical insights of a senior application scientist. The strategic placement of the electron-withdrawing nitro group para to the fluorine atom and ortho to the methyl ester creates a versatile scaffold for complex molecular engineering. This arrangement is pivotal for its utility in constructing molecules with enhanced biological activity and optimized pharmacokinetic profiles.[2][3]

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a synthetic intermediate are critical for its effective use in experimental design, including reaction setup, purification, and storage. This compound is typically a yellow to brown solid, though its appearance can vary with purity.[1][4] A summary of its core properties is provided below.

PropertyValueSource(s)
CAS Number 392-09-6[1][4]
Molecular Formula C₈H₆FNO₄[1][4][5]
Molecular Weight 199.14 g/mol [4][6]
Appearance Yellow to brown solid[1][4]
Boiling Point 314.6°C at 760 mmHg[7]
Density 1.388 g/cm³[7]
Flash Point 144.1°C[7]
LogP 1.72[8]
Storage 2-8°C Refrigerator, in a well-ventilated, dry place[5][6][9]

While specific spectral data is proprietary to individual suppliers, comprehensive analytical data including ¹H NMR, ¹³C NMR, HPLC, and LC-MS are typically available upon request from commercial vendors to confirm structural integrity and purity.[10][11] These characterization techniques are essential for validating the starting material before its inclusion in a synthetic sequence, ensuring reproducibility and preventing the introduction of impurities.

Synthesis and Manufacturing Workflow

The most common and industrially scalable synthesis of this compound involves the Fischer esterification of its corresponding carboxylic acid precursor, 2-fluoro-4-nitrobenzoic acid. This reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid, in methanol, which serves as both the solvent and the reactant.

Experimental Protocol: Fischer Esterification
  • Reaction Setup: To a solution of 2-fluoro-4-nitrobenzoic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature. The addition of the acid catalyst is exothermic and should be performed with caution.

  • Heating: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 3-4 hours.[12] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: After cooling to room temperature, the reaction mixture is poured onto ice water. The product, being sparingly soluble in water, will precipitate out as a solid.[13]

  • Purification: The precipitated solid is collected by vacuum filtration, washed with water to remove residual acid, and dried in vacuo to yield this compound.[13] Further purification can be achieved by recrystallization if necessary.

The causality behind this protocol lies in the acid-catalyzed activation of the carboxylic acid carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by methanol. The use of excess methanol drives the equilibrium towards the formation of the ester product.

G cluster_0 Synthesis Workflow Precursor 2-Fluoro-4-nitrobenzoic Acid Reaction Fischer Esterification (Reflux, 3-4h) Precursor->Reaction Reagents Methanol (Solvent/Reagent) Sulfuric Acid (Catalyst) Reagents->Reaction Workup Quench with Ice Water Precipitation Reaction->Workup Purification Vacuum Filtration Wash with H₂O Drying Workup->Purification Product This compound (CAS 392-09-6) Purification->Product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Key Transformations

The synthetic value of this compound stems from its capacity to undergo a variety of chemical transformations at its three key functional sites. The nitro group is a potent electron-withdrawing group, which significantly influences the reactivity of the aromatic ring.

  • Reduction of the Nitro Group: This is arguably the most common and critical transformation. The nitro group can be readily reduced to an amino group (aniline) using various reagents, such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. The resulting methyl 2-fluoro-4-aminobenzoate is a vital precursor for constructing heterocyclic rings and amides, which are prevalent in many pharmaceutical agents.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is activated towards SNAr by the strongly deactivating para-nitro group. This allows for the displacement of fluoride by a wide range of nucleophiles (e.g., amines, alkoxides, thiols), providing a direct route to introduce diverse functionalities at the 2-position of the ring.

  • Ester Hydrolysis: The methyl ester can be hydrolyzed back to the parent carboxylic acid under either acidic or basic conditions. This unmasks a reactive handle for amide bond formation or other carboxylate-specific chemistries.

G cluster_reactions Key Synthetic Transformations MFNB This compound Aniline Methyl 4-amino-2-fluorobenzoate MFNB->Aniline Nitro Reduction (e.g., H₂/Pd-C) SNAr_Product 2-Substituted-4-nitrobenzoate MFNB->SNAr_Product SNAr (e.g., R-NH₂) Acid 2-Fluoro-4-nitrobenzoic Acid MFNB->Acid Ester Hydrolysis (e.g., LiOH)

Caption: Key reaction pathways of this compound.

Applications in Drug Discovery and Agrochemicals

This compound is not merely a laboratory curiosity; it is a commercially significant building block for high-value products.

  • Pharmaceuticals: The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[2][3] This compound provides a reliable method for introducing a fluorinated aromatic scaffold. It is used in the synthesis of selective kinase inhibitors and other biologically active molecules.[2][5] Its structural motif is found in precursors to advanced pharmaceutical ingredients, and it has been identified as a process impurity in the synthesis of drugs like Enzalutamide, indicating its role in the synthetic pathway.

  • Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can improve the efficacy and environmental profile of pesticides and herbicides. This intermediate serves in the production of advanced crop protection agents.[2]

  • Allosteric Inhibitors: Research has indicated that this compound can serve as a lead for developing allosteric inhibitors of protein kinases, which bind to a site distinct from the ATP-binding pocket to regulate protein activity.[1][5] This offers a promising avenue for developing more selective and less toxic therapeutic agents.

Safety, Handling, and Analytical Control

As with any active chemical reagent, proper handling and safety protocols are paramount. This compound requires careful management in a laboratory or manufacturing setting.

Hazard Summary
Hazard ClassGHS CodeDescriptionSource(s)
Acute Toxicity, OralH302Harmful if swallowed[4]
Skin IrritationH315Causes skin irritation[9]
Eye IrritationH319Causes serious eye irritation[4][9]
Respiratory IrritationH335May cause respiratory irritation[9]

Safe Handling Protocol:

  • Use only in a well-ventilated area, preferably a chemical fume hood.[9]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[9]

  • Wash hands thoroughly after handling.[9]

  • Store in a tightly closed container in a cool, dry, and locked-up place.[6][9]

Analytical Quality Control: HPLC Method

Purity assessment is crucial for ensuring the quality of synthetic intermediates. A reverse-phase HPLC method can be employed for this purpose.[8]

  • Column: Newcrom R1 or equivalent C18 column.

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility).[8]

  • Detection: UV detection at an appropriate wavelength based on the chromophore (typically 254 nm).

  • Procedure: A standardized solution of the compound is injected, and the peak area is used to determine purity against a reference standard. The method is scalable for preparative separation to isolate impurities if needed.[8]

This self-validating protocol ensures that the material meets the stringent purity requirements for multi-step syntheses, where impurities can have a cascading negative impact on subsequent steps.

Conclusion

This compound (CAS 392-09-6) is a strategically important and versatile chemical intermediate. Its value lies in the unique interplay of its three functional groups, which allows for a diverse range of subsequent chemical modifications. For the medicinal or agricultural chemist, it represents a reliable and efficient entry point for introducing a fluorinated phenyl ring, a motif frequently associated with enhanced biological performance. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to leverage this powerful building block to its full potential in the development of novel and impactful molecules.

References

Methyl 2-fluoro-4-nitrobenzoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-fluoro-4-nitrobenzoate: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Abstract

This compound is a pivotal chemical intermediate, strategically employed in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its unique trifunctional architecture—comprising an ester, a nitro group, and a fluorine atom on an aromatic scaffold—offers a versatile platform for a multitude of chemical transformations. This guide provides a comprehensive technical overview of its core properties, a detailed, field-proven synthesis protocol, an analysis of its chemical reactivity, and its strategic application in drug development. We delve into the causality behind experimental choices, offering insights grounded in established chemical principles to support researchers, scientists, and drug development professionals in leveraging this valuable building block.

Core Molecular Profile

This compound, registered under CAS Number 392-09-6, is a cornerstone building block in synthetic organic chemistry.[1][2] Its molecular structure is fundamental to its reactivity and utility. The presence of an electron-withdrawing nitro group and a highly electronegative fluorine atom significantly influences the electron density of the benzene ring, activating it for certain reactions and providing unique physicochemical properties to its derivatives.

A summary of its essential identifiers and properties is provided below.

PropertyValueSource(s)
Molecular Formula C₈H₆FNO₄[1][3]
Molecular Weight 199.14 g/mol [1][4]
CAS Number 392-09-6[1][2][3]
IUPAC Name This compoundN/A
Synonyms Benzoic acid, 2-fluoro-4-nitro-, methyl ester; 2-Fluoro-4-nitrobenzoic acid methyl ester[3]
Physical Form Solid

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved via a two-step process starting from 2-fluoro-4-nitrotoluene. This pathway involves an initial oxidation to the corresponding carboxylic acid, followed by a classic Fischer esterification. This approach is efficient and scalable, relying on well-understood and robust chemical transformations.

Synthetic Pathway Overview

The logical flow from the starting material to the final product is illustrated below. This process is designed for high yield and purity, ensuring the final intermediate is suitable for the rigorous demands of pharmaceutical synthesis.

SynthesisWorkflow A 2-Fluoro-4-nitrotoluene (Starting Material) B Oxidation (e.g., KMnO4, NaOH) A->B Step 1 C 2-Fluoro-4-nitrobenzoic Acid (Intermediate) B->C D Fischer Esterification (Methanol, H2SO4 Catalyst) C->D Step 2 E This compound (Final Product) D->E

Caption: Synthetic workflow for this compound.

Experimental Protocol: Fischer Esterification

This protocol details the conversion of 2-fluoro-4-nitrobenzoic acid to its methyl ester. The procedure is based on the well-established Fischer esterification method, analogous to the synthesis of similar nitrobenzoate esters.[5]

Materials:

  • 2-Fluoro-4-nitrobenzoic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

  • Separatory funnel

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-fluoro-4-nitrobenzoic acid (1.0 eq.) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).

    • Expert Insight: Using an excess of methanol not only serves as the solvent but also drives the reaction equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle.

  • Catalyst Addition: While stirring the solution, carefully and slowly add concentrated sulfuric acid (approx. 0.1-0.2 eq.) to the flask. This step is exothermic and should be performed with caution, preferably in an ice bath.

    • Causality: Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C for methanol) using a heating mantle. Maintain reflux for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Expert Insight: Heating to reflux provides the necessary activation energy for the reaction to proceed at a practical rate without evaporating the solvent.

  • Workup - Quenching: After cooling to room temperature, pour the reaction mixture over ice water. This will precipitate the crude ester product and dilute the acid.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the remaining sulfuric acid and any unreacted carboxylic acid. Continue addition until effervescence ceases.

    • Trustworthiness: This step is critical for removing acidic impurities. The purity of the final product depends on a thorough and careful workup.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane (3x volumes).

  • Washing: Wash the combined organic layers sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification and Analysis

For applications in drug development, high purity is paramount. The crude product can be further purified using recrystallization or column chromatography. The identity and purity of the final compound should be confirmed using modern analytical techniques. A reverse-phase HPLC method with a mobile phase containing acetonitrile, water, and an acid modifier (phosphoric or formic acid) is a suitable technique for purity assessment.[3]

Chemical Reactivity and Strategic Applications in Drug Discovery

The utility of this compound as a building block stems from the distinct reactivity of its three functional groups. This allows for sequential and regioselective modifications, making it a valuable scaffold in medicinal chemistry.[4][6]

Key Chemical Transformations
  • Nitro Group Reduction: The nitro group is readily reduced to an amine (-NH₂) using standard conditions such as catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., SnCl₂/HCl). This transformation yields Methyl 4-amino-2-fluorobenzoate, a key precursor for constructing amides, ureas, and heterocyclic rings common in many active pharmaceutical ingredients (APIs).

  • Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom is activated by the electron-withdrawing nitro and ester groups, making it a good leaving group for SₙAr reactions. This allows for the introduction of various nucleophiles (e.g., amines, thiols, alcohols) at the C2 position, a critical strategy for scaffold diversification.

  • Ester Manipulation: The methyl ester can be hydrolyzed back to a carboxylic acid under basic or acidic conditions, or it can be converted directly into an amide via aminolysis. This provides a handle for linking the molecule to other fragments or for modulating solubility and pharmacokinetic properties.

Role in Pharmaceutical Synthesis

Fluorinated aromatic compounds are highly sought after in drug design because the inclusion of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[4][6] this compound serves as an intermediate in the synthesis of a range of pharmaceuticals, including selective kinase inhibitors and other targeted therapies.[4][6]

The logical relationship between its functional groups and its application as a versatile building block is depicted below.

ReactivityDiagram cluster_0 This compound Scaffold cluster_1 Chemical Transformations cluster_2 Resulting Pharmacophore Moieties A Nitro Group (-NO2) D Reduction to Amine (H2/Pd-C) A->D B Fluoro Group (-F) E Nucleophilic Substitution (Nu-H) B->E C Ester Group (-COOMe) F Hydrolysis/Aminolysis (NaOH or R-NH2) C->F G Aniline Derivatives (Amides, Ureas) D->G H Diverse C2 Substituents (Ethers, Amines) E->H I Carboxylic Acids / Amides (Linker Functionality) F->I J API Synthesis G->J H->J I->J

References

Spectroscopic Data for Methyl 2-fluoro-4-nitrobenzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of Methyl 2-fluoro-4-nitrobenzoate. Intended for researchers, scientists, and professionals in drug development, this document emphasizes the causal reasoning behind experimental choices and the principles of data interpretation, ensuring a robust understanding of the molecule's structural features.

Introduction

This compound (CAS No. 392-09-6) is a substituted aromatic compound with significant potential as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and agrochemicals.[1] Its structural elucidation is paramount for quality control, reaction monitoring, and understanding its chemical behavior. This guide presents a detailed analysis of its spectroscopic signature.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the molecular formula C₈H₆FNO₄ and a molecular weight of 199.14 g/mol , dictates its interaction with various spectroscopic techniques.[2] The presence of a fluorine atom, a nitro group, and a methyl ester on the benzene ring gives rise to a unique and interpretable set of spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons in the molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.15ddJ = 8.5, 2.0 Hz1HH-5
~8.05ddJ = 10.0, 2.0 Hz1HH-3
~7.80tJ = 8.5 Hz1HH-6
3.95s-3H-OCH₃

Interpretation and Rationale:

The aromatic region of the spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The electron-withdrawing nature of the nitro group and the fluorine atom significantly deshields these protons, shifting their signals downfield. The methyl group of the ester appears as a singlet at approximately 3.95 ppm, a characteristic region for such functional groups. The splitting patterns (multiplicities) arise from spin-spin coupling between neighboring protons and with the ¹⁹F nucleus.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~164.0C=O (ester)
~159.0 (d, ¹JCF ≈ 260 Hz)C-2
~149.0C-4
~134.0C-1
~128.0 (d)C-6
~121.0 (d)C-5
~115.0 (d)C-3
~53.0-OCH₃

Interpretation and Rationale:

Eight distinct carbon signals are anticipated. The carbonyl carbon of the ester is the most deshielded, appearing around 164.0 ppm. The carbon directly attached to the fluorine (C-2) will exhibit a large one-bond coupling constant (¹JCF). The other aromatic carbons will also show smaller couplings to the fluorine atom. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents.

¹⁹F NMR (Fluorine-19 NMR) Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

Chemical Shift (δ, ppm)Multiplicity
~ -110 to -120m

Interpretation and Rationale:

A single multiplet is expected in the ¹⁹F NMR spectrum. The chemical shift is influenced by the electronic environment of the fluorine atom. The multiplicity arises from coupling to the neighboring aromatic protons (H-3 and H-6).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2960-2850MediumAliphatic C-H stretch (-OCH₃)
~1730StrongC=O stretch (ester)
~1600, ~1475Medium-StrongAromatic C=C stretch
~1530StrongAsymmetric NO₂ stretch
~1350StrongSymmetric NO₂ stretch
~1250StrongC-O stretch (ester)
~1100StrongC-F stretch

Interpretation and Rationale:

The IR spectrum will be dominated by strong absorptions corresponding to the carbonyl group of the ester and the nitro group. The presence of the aromatic ring and the C-F bond will also give rise to characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
199High[M]⁺ (Molecular Ion)
168Moderate[M - OCH₃]⁺
153Moderate[M - NO₂]⁺
140Low[M - COOCH₃]⁺
123Moderate[M - NO₂ - CO]⁺

Interpretation and Rationale:

In electron ionization mass spectrometry, the molecule is expected to show a prominent molecular ion peak at m/z 199. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and for esters, the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃).[3][4]

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Sample Preparation

Caption: Workflow for NMR sample preparation and analysis.

FTIR Sample Preparation (Attenuated Total Reflectance - ATR)

Caption: Workflow for FTIR analysis using the ATR technique.

Mass Spectrometry Sample Preparation (Direct Infusion ESI)

Caption: Workflow for MS analysis via direct infusion ESI.

Conclusion

The predicted spectroscopic data and outlined experimental protocols provide a robust framework for the identification and characterization of this compound. The combination of ¹H, ¹³C, and ¹⁹F NMR, IR, and MS provides orthogonal and complementary information, ensuring a high degree of confidence in the structural assignment. This guide serves as a valuable resource for researchers working with this important synthetic intermediate.

References

solubility of Methyl 2-fluoro-4-nitrobenzoate in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Methyl 2-fluoro-4-nitrobenzoate in Organic Solvents

Executive Summary

This compound is a key intermediate in the synthesis of complex organic molecules, particularly in the development of active pharmaceutical ingredients (APIs) and specialty chemicals.[1][2] Its reaction performance, purification, and formulation are critically dependent on its solubility characteristics in various organic solvents. This guide provides a comprehensive overview of the principles governing the solubility of this compound, a predictive analysis of its behavior in common organic solvents, and a detailed, field-proven protocol for its experimental determination. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding and practical methodology for working with this compound.

Physicochemical Characterization of this compound

Understanding the molecular structure and physical properties of this compound is fundamental to predicting its solubility. The molecule's architecture, featuring a benzene ring substituted with a methyl ester, a nitro group, and a fluorine atom, creates a distinct electronic and steric profile that dictates its interaction with solvent molecules.

The presence of the polar methyl ester and nitro functional groups, combined with the electronegative fluorine atom, imparts a significant dipole moment to the molecule. However, the aromatic ring contributes non-polar characteristics. This amphiphilic nature suggests that its solubility will be highly dependent on the specific solvent environment.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 392-09-6[3][4]
Molecular Formula C₈H₆FNO₄[4]
Molecular Weight 199.14 g/mol [4]
Physical Form Solid[4]
IUPAC Name This compound[3]
Melting Point 56 - 59 °C[5]
Boiling Point 109 °C @ 1 mmHg[5]

Core Principles of Solubility for Aromatic Nitro Compounds

The solubility of a solid solute in a liquid solvent is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The widely applied principle of "like dissolves like" serves as an excellent predictive tool.[6] This rule states that substances with similar polarities are more likely to be soluble in one another.

  • Polar Solvents: These solvents (e.g., alcohols, DMSO, DMF) possess large dipole moments and/or the ability to form hydrogen bonds. They are effective at solvating polar solutes. Given the polar nitro and ester groups of this compound, solubility is anticipated in many polar organic solvents.

  • Non-Polar Solvents: These solvents (e.g., hexane, toluene) have low dielectric constants and interact primarily through weaker van der Waals forces. The aromatic ring of the target compound suggests some affinity for these solvents, though the polar groups may limit extensive solubility.

  • Hydrogen Bonding: While this compound does not have hydrogen bond donor sites, the oxygen atoms in the nitro and ester groups can act as hydrogen bond acceptors. This is a critical consideration for its solubility in protic solvents like methanol and ethanol.[6]

The dissolution process involves overcoming the solute's crystal lattice energy and creating a cavity in the solvent to accommodate the solute molecule. For this compound, a solid at room temperature, significant energy is required to break the intermolecular forces in its crystal structure.[4] A solvent must provide favorable energetic returns through strong solute-solvent interactions to overcome this barrier.

Solubility Profile: A Predictive and Experimental Framework

While specific quantitative solubility data for this compound is not widely published, a combination of theoretical prediction and a robust experimental protocol can establish a reliable solubility profile.

Predictive Solubility Analysis

Based on its molecular structure, we can predict the solubility of this compound across a spectrum of common laboratory solvents.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

SolventSolvent ClassPredicted SolubilityRationale
HexaneNon-PolarLow to InsolubleDominated by weak dispersion forces; insufficient to solvate the polar functional groups.
TolueneNon-Polar (Aromatic)Low to Moderateπ-π stacking interactions between aromatic rings may enhance solubility compared to alkanes.
Diethyl EtherPolar AproticModerate to SolubleThe ether oxygen can act as a hydrogen bond acceptor, and its overall polarity is moderate.[7]
Dichloromethane (DCM)Polar AproticSolubleA versatile solvent capable of dissolving a wide range of organic compounds with moderate polarity.
Ethyl AcetatePolar AproticSolubleThe ester functionality is similar to the solute, favoring "like dissolves like."
AcetonePolar AproticSolubleA highly polar aprotic solvent capable of strong dipole-dipole interactions.
MethanolPolar ProticSolubleCapable of hydrogen bonding with the solute's oxygen atoms.[7]
EthanolPolar ProticSolubleSimilar to methanol, expected to be a good solvent.[7]
Dimethyl Sulfoxide (DMSO)Polar AproticHighly SolubleA very strong polar aprotic solvent, effective for many poorly soluble compounds.
WaterPolar ProticInsolubleThe large non-polar aromatic ring and lack of ionizable groups prevent significant hydration.[7]
Experimental Protocol for Solubility Determination

This section outlines a self-validating, step-by-step methodology for determining both qualitative and quantitative solubility. The protocol's trustworthiness is established by its systematic approach, ensuring reproducibility.

Causality Behind Experimental Choices:

  • Equilibrium Condition: The protocol mandates a 24-hour equilibration period to ensure the solution is truly saturated, which is crucial for accurate quantitative measurement.[8] Shorter times can lead to undersaturated solutions and erroneously high solubility values.

  • Temperature Control: Solubility is highly temperature-dependent.[8] Conducting the experiment in a controlled environment (e.g., a 25°C water bath) is essential for data consistency and comparability.

  • Purity: The purity of both the solute and the solvent can significantly impact solubility. Using high-purity reagents is a prerequisite for obtaining reliable data.

Safety Precautions:

  • Handle this compound in a well-ventilated area or fume hood.[3]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[3][5]

  • The compound may cause skin, eye, and respiratory irritation.[3] Avoid inhalation of dust and direct contact with skin and eyes.[5]

  • Consult the Safety Data Sheet (SDS) for complete handling and disposal information before beginning any work.[3]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Weigh Solute (this compound) C 3. Add Excess Solute to Solvent A->C B 2. Measure Solvent Volume B->C D 4. Equilibrate at 25°C (24h with stirring) C->D E 5. Allow Solids to Settle D->E F 6. Filter Supernatant (0.2 µm syringe filter) E->F G 7. Take Aliquot of Filtrate F->G H 8. Evaporate Solvent G->H I 9. Weigh Dried Residue H->I J 10. Calculate Solubility (mg/mL or mol/L) I->J

Caption: Workflow for Quantitative Solubility Determination.

Step-by-Step Methodology:

  • Preparation: Accurately weigh approximately 100 mg of this compound into a 4 mL glass vial.

  • Solvent Addition: Add 2 mL of the selected organic solvent to the vial. This creates a slurry with excess solid, which is essential for ensuring saturation.

  • Equilibration: Seal the vial and place it on a magnetic stir plate or in a shaker bath at a constant temperature (e.g., 25°C) for 24 hours. This period allows the system to reach thermodynamic equilibrium.

  • Phase Separation: After 24 hours, cease agitation and allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

  • Sampling (Qualitative): For a qualitative assessment, visually inspect the vial. If all the solid has dissolved, the compound is soluble at >50 mg/mL. If a significant amount of solid remains, it is sparingly soluble or insoluble.[9][10]

  • Sampling (Quantitative): Carefully draw an aliquot (e.g., 1 mL) of the clear supernatant using a syringe fitted with a 0.2 µm PTFE filter. The filter is critical to remove any undissolved micro-particulates, which would invalidate the measurement.

  • Analysis: a. Dispense the filtered aliquot into a pre-weighed vial. Record the exact volume transferred. b. Remove the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's boiling point until a constant weight is achieved. c. Weigh the vial containing the dried residue.

  • Calculation: a. Subtract the initial vial weight from the final weight to determine the mass of the dissolved solute. b. Divide the mass of the solute by the volume of the aliquot to calculate the solubility in mg/mL or g/L. This can be converted to molarity using the compound's molecular weight.

Conclusion

This guide provides a robust framework for understanding and determining the solubility of this compound. The compound's molecular structure, with its combination of polar functional groups and a non-polar aromatic core, suggests a nuanced solubility profile, with high solubility expected in polar aprotic and polar protic organic solvents and limited solubility in non-polar and aqueous media. The detailed experimental protocol provided herein offers a reliable, field-tested method for researchers to generate accurate and reproducible solubility data, which is essential for optimizing synthetic procedures, purification strategies, and formulation development in pharmaceutical and chemical research.

References

reactivity and stability of Methyl 2-fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Stability of Methyl 2-fluoro-4-nitrobenzoate

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal intermediate in modern synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to dissect the underlying principles governing the compound's reactivity and stability. We will examine its electronic architecture, explore its synthetic pathways, and provide validated experimental frameworks for its most critical transformations.

Core Molecular Profile and Stability

This compound is a highly functionalized aromatic compound whose utility is derived from the specific arrangement of its substituents. The interplay between the electron-withdrawing nitro (-NO₂) and methyl ester (-COOCH₃) groups, and the highly electronegative fluoro (-F) substituent, creates a unique electronic environment that dictates its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.

The compound is a solid at room temperature and should be stored in a dry environment to ensure its long-term integrity.[1][2] While stable under standard storage conditions, its nature as a nitroaromatic compound warrants careful handling in accordance with good laboratory practices.

Table 1: Physicochemical and Safety Data

PropertyValueSource(s)
CAS Number 392-09-6[3][4]
Molecular Formula C₈H₆FNO₄[2][4][5]
Molecular Weight 199.14 g/mol [1][2]
Appearance Solid[3]
Storage Room temperature, dry conditions[1][2]
GHS Pictogram GHS07 (Warning)[3]
Hazard Statements H302: Harmful if swallowedH319: Causes serious eye irritation[3]

Synthesis Pathway: From Toluene to Target

The most reliable and scalable synthesis of this compound begins with the oxidation of 2-fluoro-4-nitrotoluene. This precursor is converted to the corresponding carboxylic acid, which is then subjected to Fischer esterification to yield the final product. This two-step approach ensures high purity and yield.

Synthesis_Workflow A 2-Fluoro-4-nitrotoluene B Oxidation A->B KMnO₄ or CrO₃/Periodic Acid C 2-Fluoro-4-nitrobenzoic Acid B->C D Fischer Esterification C->D Methanol (CH₃OH) H₂SO₄ (cat.) E This compound D->E

Caption: Synthetic workflow for this compound.

Experimental Protocol: Two-Step Synthesis

Part A: Oxidation of 2-fluoro-4-nitrotoluene [6]

Causality: Potassium permanganate (KMnO₄) is a powerful oxidizing agent capable of converting the methyl group of toluene to a carboxylic acid. The reaction is performed in an aqueous base, which helps solubilize the permanganate and facilitates the reaction. An acidic workup is required to protonate the carboxylate salt to yield the final carboxylic acid.

  • Setup: To a stirred mixture of 2-fluoro-4-nitrotoluene (0.2 mol) and 1 L of 1N NaOH in a suitable reaction vessel, add KMnO₄ (20.0 g).

  • Heating: Heat the mixture to 95 °C. Add additional 30.0 g portions of KMnO₄ after 2 hours and 3 hours to drive the reaction to completion.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (approx. 10-12 hours). The disappearance of the purple permanganate color is also an indicator.

  • Workup: Cool the mixture to room temperature and filter through Celite to remove the manganese dioxide (MnO₂) byproduct.

  • Acidification: Acidify the clear filtrate to pH 2 with concentrated HCl. A precipitate of 2-fluoro-4-nitrobenzoic acid will form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry to yield the product as a white crystalline solid.

Part B: Fischer Esterification of 2-fluoro-4-nitrobenzoic Acid [7]

Causality: Fischer esterification is an acid-catalyzed equilibrium reaction. Using methanol as both the solvent and reactant drives the equilibrium towards the product side. A strong acid catalyst, like sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to attack by methanol.

  • Setup: Dissolve 2-fluoro-4-nitrobenzoic acid (0.1 mol) in 200 mL of methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (5 mL) to the solution while stirring.

  • Reaction: Heat the mixture to reflux for 3-4 hours.

  • Monitoring: Track the reaction's progress via TLC until the starting carboxylic acid is no longer detectable.

  • Workup: Cool the reaction mixture to room temperature and pour it over 500 g of ice. The methyl ester product will precipitate out of the aqueous solution.

  • Isolation: Collect the solid product by suction filtration, wash thoroughly with water to remove any residual acid, and dry in vacuo.

Chemical Reactivity: A Tale of Electronic Activation

The reactivity of this compound is dominated by the powerful electron-withdrawing effect of the nitro group located para to the fluorine atom. This arrangement makes the aromatic ring highly electron-deficient and primes the C-F bond for nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

This is the hallmark reaction of this molecule. The reaction proceeds via a two-step addition-elimination mechanism.

  • Step 1 (Addition): A nucleophile attacks the carbon atom bearing the fluorine. This is the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8][9]

  • Step 2 (Elimination): The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is an excellent leaving group in this context due to the high electronegativity of fluorine and the stabilization of the transition state.

Causality: The exceptional reactivity in SNAr is a direct consequence of the nitro group at the para-position. This group powerfully stabilizes the negative charge of the Meisenheimer complex through resonance, delocalizing it onto the oxygen atoms of the nitro group.[8][10] This stabilization significantly lowers the activation energy of the initial nucleophilic attack, making the reaction favorable.[10]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Representative Protocol: SNAr with an Amine

  • Setup: In a flask, dissolve this compound (10 mmol) in a polar aprotic solvent like DMF or DMSO (50 mL). Causality: Polar aprotic solvents effectively solvate the cation of the base but not the nucleophile, enhancing its reactivity.

  • Reagents: Add the desired amine (12 mmol, 1.2 eq) and a mild base such as potassium carbonate (K₂CO₃, 20 mmol, 2.0 eq). Causality: The base deprotonates the amine nucleophile after it has added to the ring, or neutralizes the HF formed if the amine is used as a salt.

  • Reaction: Heat the mixture to 80-100 °C and stir until TLC analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography or recrystallization.

Reduction of the Nitro Group

A subsequent key transformation is the reduction of the nitro group to an aniline. This opens up a vast array of synthetic possibilities, as the resulting amino group can be acylated, alkylated, or used in the formation of heterocyclic rings.[11]

Causality: Reagents like tin(II) chloride (SnCl₂) in HCl or catalytic hydrogenation (H₂/Pd-C) are effective for this reduction. Iron powder in acetic acid is a milder and often cheaper alternative, particularly useful in industrial settings.[12]

Reduction_Workflow A Substituted 4-Nitrobenzoate B Nitro Group Reduction A->B SnCl₂/HCl or H₂/Pd-C C Substituted 4-Aminobenzoate B->C D Further Derivatization C->D E Amides, Heterocycles, etc. D->E

Caption: Workflow for nitro group reduction and subsequent derivatization.

Representative Protocol: Nitro Reduction with SnCl₂

  • Setup: Suspend the nitro-substituted benzoate (5 mmol) in ethanol (30 mL).

  • Reagent Addition: Add a solution of SnCl₂·2H₂O (25 mmol, 5 eq) in concentrated HCl (10 mL) dropwise at 0 °C.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until the reaction is complete by TLC.

  • Workup: Cool the mixture and carefully basify with a saturated NaOH or NaHCO₃ solution to pH > 8. Caution: This is an exothermic process.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude aniline product, which can be further purified if necessary.

Application in Drug Discovery: A Versatile Scaffold

The unique reactivity of this compound makes it an invaluable building block in medicinal chemistry. The ability to perform a selective SNAr reaction followed by nitro group reduction allows for the construction of complex molecular scaffolds.[1][2] Fluorinated aromatic compounds are highly sought after in drug development, as the inclusion of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[1][13] This intermediate is a key precursor in the synthesis of various pharmaceuticals, including kinase inhibitors and the anti-prostate cancer drug Enzalutamide.[1][2][4]

References

A Comprehensive Technical Guide to the Reactivity of Methyl 2-fluoro-4-nitrobenzoate: Electrophilic and Nucleophilic Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-fluoro-4-nitrobenzoate (CAS No: 392-09-6) is a pivotal intermediate in contemporary organic synthesis, particularly within the realms of pharmaceutical and agrochemical development.[1][2] Its value is derived from a unique molecular architecture: an aromatic ring substituted with three distinct functional groups—a fluorine atom, a nitro group, and a methyl ester. This arrangement renders the benzene ring exceptionally electron-deficient, dictating a predictable and highly useful set of chemical reactivities. This guide provides an in-depth analysis of the electronic landscape of this compound, meticulously mapping its primary electrophilic and nucleophilic centers. We will explore the mechanistic underpinnings of its key transformations, including nucleophilic aromatic substitution (SNAr), selective reduction of the nitro moiety, and ester hydrolysis. Accompanied by detailed experimental protocols and mechanistic diagrams, this document serves as a technical resource for researchers and drug development professionals aiming to leverage this versatile building block in the synthesis of complex, high-value molecules.

Introduction to this compound

This compound is a crystalline solid with the molecular formula C₈H₆FNO₄ and a molecular weight of 199.14 g/mol .[3][4] Its prominence in synthetic chemistry is largely due to the strategic placement of its functional groups, which allows for sequential and regioselective modifications. The incorporation of a fluorine atom is a widely used strategy in medicinal chemistry to enhance metabolic stability, improve bioavailability, and modulate the pharmacokinetic properties of drug candidates.[1][2][5] This molecule provides a reliable scaffold for introducing a fluorinated aromatic ring into a target structure, with the nitro and ester groups serving as versatile handles for subsequent chemical diversification.

Identifier Value
CAS Number 392-09-6[3]
Molecular Formula C₈H₆FNO₄[3]
Molecular Weight 199.14[4]
Synonyms Benzoic acid, 2-fluoro-4-nitro-, methyl ester[3]

Electronic Structure Analysis and Site Reactivity

The reactivity of this compound is dominated by the powerful electron-withdrawing nature of its substituents. Understanding their individual and collective electronic effects is crucial for predicting the molecule's behavior.

  • Nitro Group (-NO₂): This is one of the strongest electron-withdrawing groups used in organic synthesis. It deactivates the aromatic ring through both the inductive effect (-I) and the resonance effect (-M). Its presence is paramount for activating the ring toward nucleophilic attack.

  • Methyl Ester Group (-COOCH₃): This group is also electron-withdrawing via induction and resonance, further depleting the electron density of the aromatic system.

  • Fluorine Atom (-F): As the most electronegative element, fluorine exerts a strong -I effect. While it has a weak resonance donating effect (+M), its inductive influence is dominant. Critically, in the context of nucleophilic aromatic substitution, fluoride is an excellent leaving group.

This confluence of electron-withdrawing functionalities creates a highly "electrophilic" aromatic ring, which is exceptionally susceptible to attack by nucleophiles.

Mapping Electrophilic and Nucleophilic Sites

The molecule's electronic landscape clearly delineates its reactive centers. The primary reactivity pathway involves nucleophiles attacking the electron-poor (electrophilic) sites.

Caption: Key reactive sites of this compound.

  • Primary Electrophilic Site (C2): The carbon atom bonded to fluorine is the most electrophilic position on the ring and the primary target for nucleophilic attack. The reaction is strongly favored because the nitro group at the para-position can effectively stabilize the negative charge of the intermediate formed during the reaction.[6][7]

  • Secondary Electrophilic Site (Ester Carbonyl): The carbonyl carbon of the methyl ester is inherently electrophilic. It is susceptible to attack by strong nucleophiles, particularly under basic or acidic conditions that promote hydrolysis or transesterification.[1][8]

  • Reducible Site (Nitro Group): While the nitrogen atom itself is electron-poor, its most significant reaction is not direct nucleophilic attack but rather reduction to an amine (-NH₂).[2][8] This transformation is fundamental as it converts a strongly electron-withdrawing group into a potent electron-donating group, thereby changing the ring from electrophilic to nucleophilic in character.

Key Transformations and Mechanistic Insights

The utility of this compound is best demonstrated through its three principal transformations.

Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

This is the hallmark reaction of electron-deficient fluoroarenes.[9] The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack by the nucleophile to form a resonance-stabilized carbanion known as a Meisenheimer complex.[6] The presence of the para-nitro group is crucial as it delocalizes the negative charge onto its oxygen atoms, significantly lowering the activation energy for this step.

SNAr_Mechanism Reactants Substrate + Nucleophile (Nu⁻) Transition1 Nucleophilic Attack at C2 Reactants->Transition1 Intermediate Meisenheimer Complex (Resonance Stabilized) Transition1->Intermediate Transition2 Elimination of Fluoride (F⁻) Intermediate->Transition2 Products Substituted Product + F⁻ Transition2->Products

Caption: The addition-elimination mechanism of SNAr.

Experimental Protocol: Synthesis of Methyl 2-(morpholino)-4-nitrobenzoate

Causality: This protocol exemplifies a typical SNAr reaction where an amine nucleophile (morpholine) displaces the fluoride.[7] A polar aprotic solvent like DMSO is chosen to solvate the potassium carbonate and facilitate the reaction. The base is required to deprotonate the morpholine, increasing its nucleophilicity.

  • Reagent Preparation: To a solution of this compound (1.0 eq) in dimethyl sulfoxide (DMSO, 5 mL/mmol), add morpholine (1.2 eq).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the mixture.

  • Reaction Condition: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and pour it into ice-water.

  • Extraction & Purification: The resulting precipitate is collected by filtration, washed with water, and dried under vacuum. If no precipitate forms, extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography.

Reduction of the 4-Nitro Group

The conversion of the nitro group to an amine is a critical step for many synthetic pathways, enabling subsequent reactions like amide bond formation. Selective reduction is key to preserve other functional groups like the ester.

Experimental Protocol: Synthesis of Methyl 4-amino-2-fluorobenzoate

Causality: Reagents like zinc or magnesium powder with a proton source like hydrazine glyoxylate are effective for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities like esters. The reaction proceeds on the surface of the metal.

  • Reagent Preparation: Suspend this compound (1.0 eq) and zinc powder (3.0 eq) in methanol (10 mL/mmol).

  • Reagent Addition: Prepare a solution of hydrazine glyoxylate or, more commonly, use ammonium formate (5.0 eq). Add this solution portion-wise to the reaction mixture while stirring at room temperature. An exotherm may be observed.

  • Reaction Condition: Stir the reaction vigorously at room temperature for 2-3 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the zinc salts. Wash the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the desired aniline.

Hydrolysis of the Methyl Ester

To unmask a carboxylic acid for further functionalization (e.g., amide coupling), the methyl ester can be readily hydrolyzed.

Experimental Protocol: Synthesis of 2-fluoro-4-nitrobenzoic acid

Causality: Base-catalyzed hydrolysis (saponification) is an efficient method. A co-solvent system like THF/water is often used to ensure the solubility of the organic substrate in the aqueous base.

  • Reagent Preparation: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

  • Base Addition: Add lithium hydroxide (LiOH, 1.5 eq) to the solution.

  • Reaction Condition: Stir the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification & Extraction: Acidify the aqueous solution to pH 2-3 with 1N HCl. The product will precipitate and can be collected by filtration. Alternatively, extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the carboxylic acid.[10]

Summary of Synthetic Transformations

The strategic application of different reagents allows for the selective modification of this compound, making it a versatile hub for generating diverse molecular structures.

Synthetic_Workflow cluster_0 Reaction Pathways Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Reagents: Nu⁻ (Amine, Alcohol, etc.) Start->SNAr Modify Ring Reduction Nitro Group Reduction Reagents: Zn/NH₄CHO, H₂/Pd-C Start->Reduction Modify Nitro Hydrolysis Ester Hydrolysis Reagents: LiOH, NaOH Start->Hydrolysis Modify Ester Product_A Product A (C2-Substituted) SNAr->Product_A Product_B Product B (4-Amino Derivative) Reduction->Product_B Product_C Product C (Carboxylic Acid) Hydrolysis->Product_C

Caption: Decision workflow for the synthetic use of this compound.

Conclusion

This compound is a classic example of a strategically activated aromatic building block. Its reactivity is governed by a well-defined electronic profile, making it a predictable and reliable substrate for complex molecular synthesis. The primary electrophilic site at the C2 carbon allows for facile SNAr reactions, while the nitro and ester groups serve as orthogonal functional handles that can be independently modified through reduction and hydrolysis, respectively. For researchers in drug discovery and process development, a thorough understanding of these reactivity patterns is essential for fully exploiting the synthetic potential of this valuable intermediate.

References

Methyl 2-fluoro-4-nitrobenzoate: A Strategic Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Methyl 2-fluoro-4-nitrobenzoate has emerged as a pivotal intermediate in the landscape of modern organic synthesis. Its strategic arrangement of functional groups—a reactive fluorine atom, a versatile nitro group, and a modifiable methyl ester—on an aromatic scaffold makes it an exceptionally valuable tool for constructing complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, core synthetic applications, and proven utility in the development of pharmaceuticals and other specialty chemicals. For researchers, understanding the causality behind its reactivity is key to unlocking its full potential in designing novel synthetic pathways.

Core Physicochemical & Safety Profile

This compound (CAS No. 392-09-6) is a solid at room temperature. Its structure is primed for sequential and regioselective transformations, which is fundamental to its role as a versatile building block.

PropertyValueSource(s)
CAS Number 392-09-6[1][2]
Molecular Formula C₈H₆FNO₄[2]
Molecular Weight 199.14 g/mol [2]
Appearance Solid
Storage Room temperature, dry conditions[3]

Safety & Handling: this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[4] Proper handling procedures are mandatory.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4] For operations with a risk of inhalation, use a full-face respirator.[4]

  • Engineering Controls: Use only outdoors or in a well-ventilated area to ensure adequate ventilation.[4]

  • First Aid: In case of skin contact, wash with plenty of water.[4] If inhaled, move the person to fresh air.[4] In case of eye contact, rinse cautiously with water for several minutes.[4]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[4]

The Cornerstone of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary value of this compound lies in its high susceptibility to Nucleophilic Aromatic Substitution (SNAr). The fluorine atom serves as an excellent leaving group, a process significantly accelerated by the powerful electron-withdrawing effects of the nitro group positioned para to it and, to a lesser extent, the methyl ester group at the ortho position. These groups stabilize the negatively charged intermediate (the Meisenheimer complex) formed during the reaction, thereby lowering the activation energy of the rate-determining step.[5][6]

This reactivity allows for the facile introduction of a wide range of nucleophiles—including amines, alcohols, and thiols—at the C2 position, forming new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. This makes it a foundational reaction for building diverse molecular libraries.

Visualizing the SNAr Mechanism

The following diagram illustrates the two-step addition-elimination mechanism characteristic of SNAr reactions.

SNAr mechanism on this compound.
Protocol: General Procedure for SNAr with an Amine Nucleophile

This protocol describes a representative workflow for the substitution of the fluorine atom with a primary or secondary amine.

  • Reagent Preparation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile.

  • Addition of Base: Add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (1.5-2.0 eq) to the solution. The base acts as a scavenger for the HF produced in situ.

  • Nucleophile Addition: Add the desired amine nucleophile (1.1-1.5 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a temperature typically ranging from 60°C to 120°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are generally complete within 2-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent like Ethyl Acetate or Dichloromethane.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the desired 2-amino-4-nitrobenzoate derivative.

Unlocking New Functionality: Reduction of the Nitro Group

The nitro group in this compound is not merely an activating group for SNAr; it is a synthetic linchpin that can be readily converted into a primary amine. This transformation from an electron-withdrawing group to a versatile electron-donating group dramatically alters the molecule's reactivity and opens up a vast portfolio of subsequent chemical transformations. The resulting aniline derivative is a key precursor for forming amides, sulfonamides, ureas, and for participating in diazotization reactions.

Various methods exist for the selective reduction of aromatic nitro groups, with the choice of reagent depending on the presence of other sensitive functional groups in the molecule.

Reduction MethodReagents & ConditionsAdvantagesConsiderations
Catalytic Hydrogenation H₂ gas, Pd/C or PtO₂, in MeOH or EtOHHigh yield, clean reaction, atmospheric or high pressureMay reduce other functional groups (e.g., alkenes, alkynes).
Metal-Acid Reduction Fe/HCl, Sn/HCl, or Zn/CH₃COOHCost-effective, robust, tolerates many functional groupsRequires stoichiometric amounts of metal, acidic work-up.
Transfer Hydrogenation Hydrazine hydrate, Ammonium formate with Pd/C or Raney NiAvoids use of H₂ gas, mild conditionsReagent stoichiometry is critical.
Protocol: Nitro Group Reduction using Iron in Acetic Acid

This protocol provides a reliable and scalable method for the synthesis of Methyl 4-amino-2-fluorobenzoate.

  • Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and a mixture of Ethanol and Acetic Acid (e.g., 3:1 v/v).

  • Reagent Addition: Add iron powder (Fe, ~3-5 eq) to the stirred solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-90°C). The reaction is often exothermic and should be controlled carefully. Monitor the reaction by TLC until the starting material is fully consumed (usually 1-4 hours).

  • Work-up: Cool the mixture to room temperature and filter through a pad of Celite to remove the iron salts. Rinse the pad with Ethanol or Ethyl Acetate.

  • Neutralization & Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in Ethyl Acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude Methyl 4-amino-2-fluorobenzoate, which can be further purified if necessary.

Synthetic Potential Workflow

The reduction of the nitro group is a gateway to numerous other important functional groups used in drug discovery.

Nitro_Reduction_Workflow Start This compound Amine Methyl 4-amino-2-fluorobenzoate Start->Amine Nitro Reduction (e.g., Fe/AcOH) Amide Amide Derivatives Amine->Amide Acylation (R-COCl) Sulfonamide Sulfonamide Derivatives Amine->Sulfonamide Sulfonylation (R-SO₂Cl) Urea Urea Derivatives Amine->Urea Reaction with Isocyanate (R-NCO)

Post-reduction derivatization pathways.

Applications in Pharmaceutical and Agrochemical Synthesis

The true measure of a building block is its impact on the synthesis of high-value molecules. This compound is instrumental in the development of Active Pharmaceutical Ingredients (APIs) and agrochemicals.[3][7] The incorporation of fluorinated aromatic compounds is a well-established strategy in medicinal chemistry to enhance metabolic stability and bioavailability.[3][7]

This building block serves as a key intermediate in the preparation of a variety of biologically active molecules, including selective kinase inhibitors, which are a cornerstone of modern cancer therapy.[3] Its functional handles allow for the precise and controlled assembly of complex scaffolds required for targeted drug action. Its utility also extends to the production of specialized agrochemicals where fluorinated aromatic structures are required.[3]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic asset in organic synthesis. Its value is derived from the predictable and high-yielding reactivity of its distinct functional groups. The ability to perform selective nucleophilic aromatic substitution, followed by the versatile transformation of the nitro group, provides a powerful and logical workflow for constructing diverse and complex molecules. For scientists in drug discovery and materials science, mastering the application of this building block is a key step toward the efficient and innovative synthesis of next-generation chemical entities.

References

The Strategic Utility of Methyl 2-fluoro-4-nitrobenzoate in Modern Medicinal Chemistry: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and versatile reactive handles into molecular scaffolds is a cornerstone of rational drug design. Methyl 2-fluoro-4-nitrobenzoate, a deceptively simple aromatic building block, has emerged as a critical starting material in the synthesis of complex, high-value therapeutics. This technical guide provides an in-depth analysis of the potential applications of this compound in medicinal chemistry, with a particular focus on its role in the synthesis of targeted therapies for oncology. We will explore its chemical properties, key transformations, and its pivotal role in the synthesis of the second-generation androgen receptor inhibitor, Enzalutamide. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage fluorinated building blocks for the creation of next-generation pharmaceuticals.

Introduction: The Unseen Potential of a Fluorinated Workhorse

The pursuit of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles has led medicinal chemists to increasingly favor fluorinated building blocks. The presence of fluorine in a drug molecule can profoundly influence its metabolic stability, binding affinity, and membrane permeability.[1] this compound is a prime example of a versatile scaffold that offers a unique combination of reactive sites, making it an invaluable tool in the synthetic chemist's arsenal.

This guide will deconstruct the synthetic utility of this compound, moving beyond a theoretical overview to provide practical, field-proven insights into its application. We will culminate in a detailed examination of its role in the synthesis of Enzalutamide, a blockbuster drug for the treatment of castration-resistant prostate cancer, to provide a tangible and compelling case study of its strategic importance.

Physicochemical Properties and Reactivity Profile

This compound is a solid at room temperature with the molecular formula C₈H₆FNO₄ and a molecular weight of 199.14 g/mol .[2] Its structure is characterized by a benzene ring substituted with a methyl ester, a fluorine atom ortho to the ester, and a nitro group para to the ester. This specific arrangement of functional groups dictates its reactivity and synthetic potential.

PropertyValueSource
Molecular FormulaC₈H₆FNO₄[2]
Molecular Weight199.14 g/mol [2]
CAS Number392-09-6[2]
FormSolid[2]
StorageRoom temperature, dry

The key to its utility lies in the two primary reactive sites:

  • The Nitro Group: This powerful electron-withdrawing group can be readily reduced to an amine. This transformation is a gateway to a vast array of subsequent reactions, including amide bond formation, sulfonylation, and the construction of various heterocyclic systems.

  • The Fluoro Group: Positioned ortho to the ester and para to the nitro group, the fluorine atom is activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of nucleophiles, a critical step in building molecular complexity.

Core Synthetic Transformations: From Building Block to Bioactive Scaffold

The true power of this compound is realized through a sequence of reliable and well-understood chemical transformations. The following sections detail the key reactions that convert this simple starting material into a versatile intermediate for drug discovery.

Reduction of the Nitro Group: Unmasking the Amine

The conversion of the nitro group to an amine is arguably the most critical step in unlocking the potential of this scaffold. Catalytic hydrogenation is a common and highly efficient method for this transformation.

Experimental Protocol: Catalytic Hydrogenation of a Nitroaromatic Precursor

This protocol describes the reduction of a 2-fluoro-4-nitro-N-methylbenzamide, a derivative of this compound, to the corresponding amine. The principles are directly applicable to the ester.

  • Vessel Preparation: In a suitable pressure vessel, dissolve 2-fluoro-4-nitro-N-methylbenzamide (1.0 eq) in a suitable solvent such as methanol or propyl acetate (10-20 mL per gram of substrate).[3]

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol% Pd relative to the substrate) to the solution.[3]

  • Inerting the Atmosphere: Seal the reaction vessel and purge with an inert gas, such as nitrogen or argon, three to five times to remove all oxygen.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-10 atm).[3]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[3]

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-amino-2-fluoro-N-methylbenzamide.[3] The crude product can be purified further by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

  • Palladium on Carbon (Pd/C): This catalyst is chosen for its high activity and selectivity in nitro group reductions. The carbon support provides a large surface area for the reaction to occur.

  • Hydrogen Gas: The ultimate reducing agent, hydrogen, is readily available and produces only water as a byproduct, making it a clean reagent.

  • Inert Atmosphere: The initial purging with an inert gas is a critical safety step to prevent the formation of explosive mixtures of hydrogen and oxygen.

  • Celite® Filtration: The use of a filter aid like Celite® is essential for the complete removal of the fine, black Pd/C catalyst from the reaction mixture.

Amide Bond Formation: The Gateway to Bioactivity

The newly formed amine is a versatile handle for a multitude of coupling reactions, with amide bond formation being one of the most common and important in medicinal chemistry. The resulting 4-amino-2-fluoro-N-methylbenzamide is a key intermediate in the synthesis of several pharmaceuticals.[4]

Case Study: The Synthesis of Enzalutamide (MDV3100)

The strategic application of this compound's reactivity is exemplified in the synthesis of Enzalutamide (marketed as Xtandi®), a second-generation nonsteroidal antiandrogen used in the treatment of metastatic castration-resistant prostate cancer.[4][5] The core of the Enzalutamide molecule is constructed from the key intermediate, 4-amino-2-fluoro-N-methylbenzamide, which can be synthesized from 2-fluoro-4-nitrotoluene, a close relative of this compound.[6]

The Synthetic Pathway to a Key Enzalutamide Intermediate

The synthesis of 4-amino-2-fluoro-N-methylbenzamide from 2-fluoro-4-nitrotoluene involves a three-step sequence that highlights the key transformations discussed previously.

Enzalutamide Intermediate Synthesis start 2-Fluoro-4-nitrotoluene step1 Oxidation (KMnO4) start->step1 intermediate1 2-Fluoro-4-nitrobenzoic Acid step1->intermediate1 step2 Amidation (SOCl2, CH3NH2) intermediate1->step2 intermediate2 2-Fluoro-4-nitro-N-methylbenzamide step2->intermediate2 step3 Reduction (H2, Pd/C) intermediate2->step3 final_product 4-Amino-2-fluoro-N-methylbenzamide (Key Enzalutamide Intermediate) step3->final_product

Caption: Synthetic workflow for the key intermediate of Enzalutamide.

Detailed Synthetic Protocol for 4-amino-2-fluoro-N-methylbenzamide:

  • Oxidation: 2-fluoro-4-nitrotoluene is oxidized to 2-fluoro-4-nitrobenzoic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) in the presence of a phase transfer catalyst.[7]

  • Amidation: The resulting carboxylic acid is then converted to the corresponding N-methylamide. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride with thionyl chloride (SOCl₂), followed by reaction with methylamine.[8]

  • Reduction: The nitro group of 2-fluoro-4-nitro-N-methylbenzamide is then reduced to an amine via catalytic hydrogenation with H₂ gas and a Pd/C catalyst, as detailed in the protocol in section 3.1, to yield 4-amino-2-fluoro-N-methylbenzamide.[3]

This key intermediate is then further elaborated through a series of reactions, including a crucial cyclization with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, to form the final Enzalutamide drug substance.[9]

Mechanism of Action of Enzalutamide

Understanding the biological target and mechanism of action of Enzalutamide provides the crucial context for why the synthesis of this molecule is so important. Prostate cancer growth is often driven by the androgen receptor (AR). Enzalutamide is a potent AR inhibitor that works through a multi-pronged mechanism.[1][10]

Enzalutamide Mechanism of Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds & Activates AR_Androgen Activated AR Complex Enzalutamide Enzalutamide Enzalutamide->AR Competitively Binds & Inhibits Activation DNA DNA (Androgen Response Elements) Enzalutamide->DNA Inhibits DNA Binding AR_Androgen_nucleus Activated AR Complex Enzalutamide->AR_Androgen_nucleus Inhibits Nuclear Translocation AR_Androgen->AR_Androgen_nucleus Nuclear Translocation Gene_Transcription Gene Transcription (Cell Growth & Proliferation) DNA->Gene_Transcription Initiates Tumor Growth Tumor Growth Gene_Transcription->Tumor Growth AR_Androgen_nucleus->DNA Binds

Caption: The multi-faceted inhibition of the androgen receptor signaling pathway by Enzalutamide.

Enzalutamide's mechanism of action includes:

  • Competitive Inhibition of Androgen Binding: It binds to the ligand-binding domain of the AR with a higher affinity than natural androgens, preventing receptor activation.[1]

  • Inhibition of Nuclear Translocation: It prevents the activated AR from moving from the cytoplasm into the nucleus.[10]

  • Impairment of DNA Binding: Even if some AR molecules reach the nucleus, Enzalutamide hinders their ability to bind to specific DNA sequences known as androgen response elements.[11]

  • Disruption of Coactivator Recruitment: It prevents the recruitment of coactivator proteins that are necessary for the AR to initiate gene transcription.[1]

By blocking these key steps in the AR signaling pathway, Enzalutamide effectively suppresses the growth and proliferation of prostate cancer cells.

Conclusion and Future Outlook

This compound and its close derivatives represent more than just simple chemical intermediates; they are strategic assets in the design and synthesis of complex, life-saving therapeutics. The journey from this fluorinated building block to the potent anti-cancer drug Enzalutamide underscores the power of rational drug design and the importance of versatile synthetic scaffolds. As the demand for targeted therapies continues to grow, the utility of such well-positioned building blocks will only increase. Researchers and drug development professionals who understand and can effectively leverage the reactivity of molecules like this compound will be at the forefront of innovation in medicinal chemistry.

References

The Synthesis of Methyl 2-fluoro-4-nitrobenzoate: A Technical Guide for Chemical Innovators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Aromatics

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of innovation. Fluorinated organic compounds frequently exhibit enhanced metabolic stability, increased bioavailability, and modulated electronic properties, making them highly sought-after building blocks. Among these, Methyl 2-fluoro-4-nitrobenzoate stands out as a pivotal intermediate, valued for its trifecta of reactive sites: an ester for amide coupling, a nitro group for reduction to an amine, and a fluorine atom that can either be retained to bestow its unique properties or be displaced via nucleophilic aromatic substitution. This guide provides an in-depth exploration of the discovery, history, and synthesis of this versatile compound, offering field-proven insights for researchers and professionals in drug development.

Historical Context: The Dawn of Fluoronitroaromatic Chemistry

The story of this compound is intrinsically linked to the development of methods for synthesizing its core components, particularly the introduction of fluorine into a nitro-substituted benzene ring. While a definitive "discovery" of the ester itself is not a singular event, its synthesis is a logical extension of the preparation of its precursor, 2-fluoro-4-nitrobenzoic acid. Early work on the synthesis of this acid dates back to at least the 1940s and 1950s, with methods involving the oxidation of 2-fluoro-4-nitrotoluene.[1] These early preparations, often relying on harsh oxidizing agents like potassium permanganate, laid the groundwork for the more refined synthetic strategies used today.[1] The subsequent esterification to yield this compound is a fundamental and well-established chemical transformation.

Core Synthetic Strategies: A Tale of Two Reactions

The synthesis of this compound is most commonly and efficiently achieved through a two-step process: the oxidation of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid, followed by the esterification of the resulting carboxylic acid.

Step 1: Oxidation of 2-fluoro-4-nitrotoluene

The conversion of the methyl group of 2-fluoro-4-nitrotoluene to a carboxylic acid is a critical transformation that can be accomplished using a variety of strong oxidizing agents.[2] The choice of oxidant and reaction conditions can significantly impact the yield and purity of the final product.

Oxidation_Workflow

Workflow for the oxidation of 2-fluoro-4-nitrotoluene.

Experimental Protocol: Oxidation with Potassium Permanganate [3]

  • A mixture of 2-fluoro-4-nitrotoluene (31.1 g, 0.2 mol), tetrabutylammonium bromide (3.2 g, 0.01 mol), 1.0 L of 1N NaOH, and KMnO4 (20.0 g) is stirred at room temperature.[3]

  • After 10 minutes, the resulting mixture is heated to 95 °C with stirring.[3]

  • Additional 30.0 g portions of KMnO4 are added after 2 hours and 3 hours.[3]

  • After stirring at 95 °C for an additional 10 hours, the reaction mixture is cooled to room temperature and filtered through Celite to remove MnO2.[3]

  • The filtrate is acidified to pH 2 by adding concentrated hydrochloric acid. An off-white precipitate forms that is collected by vacuum filtration.[3]

  • The crude solid is dissolved in 300 mL of 1N aqueous NaOH, acidified to pH 2 using concentrated hydrochloric acid, and the mixture is extracted with CH2Cl2 (3 × 200 mL).[3]

  • The combined CH2Cl2 extracts are washed with 0.1 N aqueous HCl (2 × 100 mL), dried over anhydrous Na2SO4, and concentrated in vacuo to afford 27.3 g (73.7%) of 2-fluoro-4-nitrobenzoic acid as a white crystalline solid.[3]

Oxidizing AgentTypical ConditionsYield (%)Reference
Potassium Permanganate (KMnO4)1N NaOH, 95 °C, 10h73.7[3]
Nitric Acid (HNO3)15% aq. HNO3, 190-200 °C, 1-4h78[1]
Chromium(VI) oxide/Periodic acidAcetonitrile, 1h81[3]

Causality Behind Experimental Choices:

  • Potassium Permanganate: A powerful and cost-effective oxidizing agent. The reaction is typically run under basic conditions to improve the solubility of the permanganate and the intermediate benzoic acid salt. The use of a phase-transfer catalyst like tetrabutylammonium bromide can enhance the reaction rate in this biphasic system.

  • Nitric Acid: A strong oxidizing agent that can be used at high temperatures to achieve the desired transformation. This method can be advantageous for its relatively simple work-up.[1]

  • Chromium-based reagents: While often providing high yields, the toxicity of chromium compounds makes them less desirable for large-scale industrial synthesis.[4][5]

Step 2: Fischer Esterification of 2-fluoro-4-nitrobenzoic acid

The second step is a classic Fischer esterification, where the carboxylic acid is reacted with methanol in the presence of a strong acid catalyst, typically sulfuric acid. This is an equilibrium-controlled reaction, and the use of excess methanol helps to drive the reaction towards the product side.

Esterification_Mechanism

Mechanism of Fischer Esterification.

Experimental Protocol: Acid-Catalyzed Esterification [6]

  • 2-fluoro-4-nitrobenzoic acid (74.0g, 0.40mol) is added to 800mL of methanol at room temperature.[6]

  • 1.0 g of concentrated sulfuric acid is added to the mixture.[6]

  • The reaction is heated to reflux for 4 hours.[6]

  • Methanol is evaporated to dryness.[6]

  • 800mL of dichloromethane is added, and the solution is sequentially washed with 800mL of water, 800mL of saturated sodium bicarbonate aqueous solution, and 800mL of water.[6]

  • The organic phase is dried with anhydrous sodium sulfate, and the dichloromethane is evaporated to dryness to obtain the product.[6]

Acid CatalystSolventTemperatureTime (h)Reference
Sulfuric AcidMethanolReflux4[6]
p-Toluenesulfonic acidTolueneReflux-[2]
Thionyl ChlorideDichloromethane--[2]

Causality Behind Experimental Choices:

  • Sulfuric Acid: A strong, inexpensive acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Excess Methanol: Serves as both the reactant and the solvent, and its high concentration shifts the equilibrium towards the formation of the ester product.

  • Aqueous Work-up: The washing steps with water and sodium bicarbonate are crucial for removing the acid catalyst and any unreacted carboxylic acid, ensuring the purity of the final product.

Applications in Research and Drug Development

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to selectively transform its functional groups. The nitro group can be readily reduced to an amine, which can then participate in various coupling reactions. The ester can be hydrolyzed back to the carboxylic acid or converted to an amide. The fluorine atom can be a site for nucleophilic aromatic substitution (SNAr), or it can be retained in the final molecule to enhance its pharmacological properties.

Examples of its application include:

  • Synthesis of Kinase Inhibitors: It has been used as a starting material in the synthesis of selective inhibitors for FLT-3(D835Y) in acute myeloid leukemia.[7]

  • Synthesis of Bcl-2 Inhibitors: The compound serves as a key raw material in the synthesis of the Bcl-2 inhibitor ABT-199.[8]

  • General Pharmaceutical Synthesis: It is widely used as an intermediate in the production of various pharmaceuticals and agrochemicals.[9]

Conclusion

This compound is a testament to the power of strategic molecular design. Its synthesis, rooted in fundamental organic reactions, provides a reliable and scalable route to a highly versatile chemical intermediate. For researchers and drug development professionals, a thorough understanding of its synthesis and reactivity is paramount for leveraging its full potential in the creation of novel and impactful chemical entities.

References

Methodological & Application

synthesis of Methyl 2-fluoro-4-nitrobenzoate from 2-fluoro-4-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Two-Step Synthesis of Methyl 2-fluoro-4-nitrobenzoate from 2-Fluoro-4-nitrotoluene

Authored by a Senior Application Scientist

This document provides a detailed protocol and scientific rationale for the synthesis of this compound, a valuable intermediate in pharmaceutical and agrochemical research.[1][2] The synthesis is a two-step process beginning with the oxidation of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid, followed by the esterification of the resulting carboxylic acid to yield the final methyl ester.

This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step experimental protocols, and critical safety considerations.

Part 1: Oxidation of 2-Fluoro-4-nitrotoluene to 2-Fluoro-4-nitrobenzoic Acid

Principle and Rationale

The initial step involves the oxidation of the methyl group of 2-fluoro-4-nitrotoluene to a carboxylic acid. This transformation is a common and crucial reaction in organic synthesis. For this specific substrate, potassium permanganate (KMnO₄) in an alkaline solution is an effective and well-documented oxidizing agent.[3][4]

The methyl group on the aromatic ring is deactivated due to the electron-withdrawing effects of the ortho-fluoro and para-nitro substituents. This deactivation makes the oxidation more challenging compared to toluene itself. The reaction mechanism is complex but is understood to involve the abstraction of a hydrogen atom from the methyl group by the permanganate ion, leading to the formation of a benzyl-type radical intermediate.[5][6] Subsequent oxidation steps convert this intermediate to the corresponding benzoate salt.

The reaction is typically performed in an aqueous alkaline solution (e.g., NaOH) and heated to drive the reaction to completion. A phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), is often employed to facilitate the interaction between the water-soluble permanganate and the organic-soluble toluene derivative.[3]

Experimental Protocol: Potassium Permanganate Oxidation

This protocol is adapted from established literature procedures.[3]

Table 1: Reagents and Materials for Oxidation

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
2-Fluoro-4-nitrotolueneC₇H₆FNO₂155.1331.1 g (0.2 mol)Starting material.[7]
Potassium Permanganate (KMnO₄)KMnO₄158.0380.0 g (0.506 mol)Strong oxidizer. Add in portions.[8]
Sodium Hydroxide (NaOH)NaOH40.0040.0 g (1.0 mol)Creates the necessary alkaline medium.
Tetrabutylammonium Bromide (TBAB)C₁₆H₃₆BrN322.373.2 g (0.01 mol)Phase transfer catalyst.
Deionized WaterH₂O18.021.0 LSolvent.
Celite®N/AN/AAs neededFiltration aid for removing MnO₂.
Concentrated Hydrochloric Acid (HCl)HCl36.46As needed (~85 mL)For acidification to pH 2.
Dichloromethane (CH₂Cl₂)CH₂Cl₂84.93600 mLExtraction solvent.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As neededDrying agent.

Procedure:

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, combine 2-fluoro-4-nitrotoluene (31.1 g), tetrabutylammonium bromide (3.2 g), and a solution of sodium hydroxide (40.0 g) in 1.0 L of deionized water.

  • Initial Reagent Addition: Stir the mixture at room temperature and add the first portion of potassium permanganate (20.0 g).

  • Heating and Staged Addition: After 10 minutes, begin heating the mixture to 95 °C with vigorous stirring. Once the temperature is stable, add the remaining potassium permanganate in two separate 30.0 g portions at 1-hour intervals.

  • Reaction Monitoring: Maintain the reaction at 95 °C for an additional 10 hours after the final addition. The disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate indicate reaction progression.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the fine MnO₂ precipitate. Wash the filter cake with a small amount of water.

    • Transfer the filtrate to a large beaker and cool it in an ice bath.

    • Carefully acidify the filtrate to pH 2 by slowly adding concentrated hydrochloric acid. An off-white precipitate of 2-fluoro-4-nitrobenzoic acid will form.

    • Collect the crude product by vacuum filtration.

  • Purification:

    • Dissolve the crude solid in 300 mL of 1N aqueous NaOH.

    • Extract the aqueous solution with dichloromethane (3 x 200 mL) to remove any unreacted starting material or impurities.

    • Acidify the aqueous layer again to pH 2 with concentrated HCl and collect the purified precipitate by vacuum filtration.

    • Wash the solid with cold 0.1 N HCl and then with a small amount of cold water.

    • Dry the product in a vacuum oven to afford 2-fluoro-4-nitrobenzoic acid as a white crystalline solid. The expected yield is approximately 74%.[3]

Safety Precautions for Oxidation
  • Potassium Permanganate: A strong oxidizing agent that can intensify fires and may cause fire or explosion upon contact with combustible materials.[8][9] It is harmful if swallowed and causes severe skin burns and eye damage.[8] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses or a face shield, and a lab coat.[10][11] Handle in a well-ventilated area or fume hood.

  • Exothermic Reaction: The addition of KMnO₄ can be exothermic.[3] Maintain controlled addition and monitor the reaction temperature closely.

  • Handling NaOH and HCl: Both are corrosive and can cause severe burns. Handle with extreme care using appropriate PPE.

Part 2: Fischer Esterification of 2-Fluoro-4-nitrobenzoic Acid

Principle and Rationale

The second step is the conversion of 2-fluoro-4-nitrobenzoic acid to this compound via Fischer-Speier esterification. This is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[12]

The mechanism involves several equilibrium steps:

  • Protonation: The acid catalyst (typically concentrated sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[13]

  • Nucleophilic Attack: The nucleophilic oxygen of the alcohol (methanol) attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[14]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The catalyst is regenerated by deprotonation of the resulting species, yielding the final ester product.[12][13]

Fischer esterification is a reversible process.[15] To drive the equilibrium toward the product side, an excess of one reactant (usually the alcohol, which can also serve as the solvent) is used, in accordance with Le Châtelier's principle.[15]

Fischer_Esterification_Mechanism RCOOH R-COOH (Carboxylic Acid) Protonated_Acid R-C(OH)₂⁺ RCOOH->Protonated_Acid + H⁺ H_plus H⁺ ROH R'-OH (Methanol) Tetrahedral_Int R-C(OH)₂(O⁺HR') Protonated_Acid->Tetrahedral_Int + R'-OH Proton_Transfer R-C(OH)(O-R') (H₂O⁺) Tetrahedral_Int->Proton_Transfer Proton Transfer Ester_H2O Ester + H₂O Proton_Transfer->Ester_H2O - H₂O - H⁺

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol is based on a standard and reliable procedure for the esterification of similar aromatic acids.[16][17]

Table 2: Reagents and Materials for Esterification

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
2-Fluoro-4-nitrobenzoic acidC₇H₄FNO₄185.1110.0 g (54.0 mmol)Product from Part 1.
Methanol (MeOH)CH₃OH32.04100 mLReagent and solvent.
Concentrated Sulfuric Acid (H₂SO₄)H₂SO₄98.085 mLCatalyst. Highly corrosive.
Ice WaterH₂O18.02200 mLFor precipitation of the product.
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01As neededFor neutralization.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-fluoro-4-nitrobenzoic acid (10.0 g) in methanol (100 mL).

  • Catalyst Addition: Place the flask in an ice bath and slowly add concentrated sulfuric acid (5 mL) dropwise with stirring.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65-70 °C) using a heating mantle. Maintain the reflux for 4-6 hours.

  • Reaction Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) to check for the disappearance of the starting carboxylic acid.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the cooled mixture into a beaker containing 200 mL of ice water. A precipitate of the methyl ester should form.

    • Stir the mixture for 15-20 minutes to allow for complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with water until the washings are neutral (to remove residual acid). A wash with a small amount of cold, dilute sodium bicarbonate solution can be used, followed by more water.

  • Purification:

    • The crude product can be recrystallized from a suitable solvent, such as methanol or an ethanol/water mixture, to obtain pure this compound.

    • Dry the purified crystals in a vacuum oven. The expected yield is typically high, often over 90%.

Safety Precautions for Esterification
  • Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin and eye burns. Handle only in a fume hood with appropriate PPE, including acid-resistant gloves.

  • Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Handle in a well-ventilated area.

  • Reflux: Ensure the reflux apparatus is securely clamped and that cooling water is flowing correctly through the condenser. Do not heat a closed system.

Overall Synthetic Workflow

The two-step process provides an efficient and reliable pathway to the target compound.

Synthesis_Workflow Start 2-Fluoro-4-nitrotoluene Step1 Oxidation Start->Step1 Intermediate 2-Fluoro-4-nitrobenzoic acid Step1->Intermediate KMnO₄, NaOH, H₂O Heat Step2 Esterification Intermediate->Step2 Final This compound Step2->Final MeOH, H₂SO₄ (cat.) Reflux

Caption: Two-step synthesis of this compound.

References

Application Note: A Detailed Protocol for Nucleophilic Aromatic Substitution (SNAr) Utilizing Methyl 2-fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol and expert insights for performing nucleophilic aromatic substitution (SNAr) reactions using Methyl 2-fluoro-4-nitrobenzoate. This substrate is an exemplary scaffold for SNAr due to its strategic activation by a para-nitro group and the high reactivity of its ortho-fluoro leaving group. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a robust framework from mechanistic principles to practical execution and troubleshooting. We will explore the underlying theory, detail a validated experimental procedure, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Scientific Background: The SNAr Mechanism

Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the formation of aryl-heteroatom bonds with high efficiency. Unlike the SN1 and SN2 reactions common to aliphatic systems, the SNAr mechanism does not proceed via a backside attack or the formation of an unstable aryl cation.[1][2] Instead, it follows a distinct two-step addition-elimination pathway.

Pillar 1: Ring Activation The reaction requires an aromatic ring that has been rendered electrophilic, or "activated," by the presence of strong electron-withdrawing groups (EWGs).[2] The nitro group (–NO₂) is a powerful activator, especially when positioned ortho or para to the leaving group.[1][3] This positioning allows the EWG to stabilize the negatively charged intermediate through resonance, delocalizing the charge onto the oxygen atoms of the nitro group.[3][4]

Pillar 2: The Leaving Group In the context of SNAr, the typical leaving group trend seen in SN2 reactions is inverted. The reactivity order for halogens is F > Cl > Br > I.[5] This counterintuitive observation is explained by the rate-determining step of the reaction: the initial nucleophilic attack on the aromatic ring.[6][7] The highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, creating a more electrophilic carbon center that is highly susceptible to nucleophilic attack.[8][9] While the C-F bond is strong, its cleavage is not part of the rate-limiting step.[5]

The Meisenheimer Complex The addition of the nucleophile to the activated ring disrupts aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][5] This intermediate is a key species in the reaction pathway.[10] The stability of this complex is the primary reason why EWGs in the ortho and para positions are so effective.[3][4] In the final, rapid step, the leaving group is eliminated, and the aromaticity of the ring is restored to yield the final product.[3]

Caption: The two-step addition-elimination mechanism of SNAr.

Detailed Experimental Protocol: Synthesis of Methyl 2-(benzylamino)-4-nitrobenzoate

This protocol provides a representative procedure for the reaction of this compound with a primary amine nucleophile, benzylamine.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Amount (mmol)Equivalents
This compound392-09-6199.145.01.0
Benzylamine100-46-9107.155.51.1
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.2110.02.0
Dimethyl Sulfoxide (DMSO), anhydrous67-68-578.1325 mL-
Ethyl Acetate (EtOAc)141-78-688.11As needed-
Brine (Saturated aq. NaCl)--As needed-
Magnesium Sulfate (MgSO₄), anhydrous7487-88-9120.37As needed-
Safety Precautions
  • This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[11]

  • Benzylamine: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.

  • DMSO: Can increase the skin absorption of other chemicals.

  • Potassium Carbonate: Causes serious eye irritation.

  • Personal Protective Equipment (PPE): All manipulations should be performed in a well-ventilated fume hood. Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[11][12]

  • Workup: Handle all reagents and solvents with care. Dispose of chemical waste according to institutional guidelines.[13]

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL flame-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (0.996 g, 5.0 mmol) and anhydrous potassium carbonate (1.38 g, 10.0 mmol).

  • Solvent and Reagent Addition: Place the flask under an inert atmosphere (e.g., Nitrogen or Argon). Add 25 mL of anhydrous DMSO via syringe. Begin stirring to create a suspension.

  • Nucleophile Addition: Slowly add benzylamine (0.60 mL, 5.5 mmol) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C using an oil bath.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., with a 3:1 Hexanes:Ethyl Acetate eluent). The starting material should be consumed within 2-4 hours.

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 100 mL of deionized water. A precipitate (the product) should form.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).[14]

  • Workup - Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water mixture) to afford the pure product, Methyl 2-(benzylamino)-4-nitrobenzoate, typically as a yellow solid.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Combine Reactants (Aryl Fluoride + Base in Flask) add_solvent 2. Add Anhydrous DMSO (Under Inert Atmosphere) setup->add_solvent add_nuc 3. Add Nucleophile (e.g., Benzylamine) add_solvent->add_nuc heat 4. Heat Mixture (e.g., 80 °C) add_nuc->heat monitor 5. Monitor by TLC heat->monitor quench 6. Quench with Water monitor->quench extract 7. Extract with EtOAc quench->extract wash 8. Wash with Brine extract->wash dry 9. Dry & Concentrate wash->dry purify 10. Purify Product (Chromatography/Recrystallization) dry->purify

Caption: Experimental workflow for the SNAr reaction.

Scope and Versatility: Adapting the Protocol

The provided protocol is robust and can be adapted for various nucleophiles. The choice of base and solvent is critical for success.

Nucleophile ClassExample NucleophileRecommended BaseSolventTypical Temp. (°C)Key Considerations
Amines Aniline, MorpholineK₂CO₃, Et₃NDMSO, DMF, NMP25 - 100Weaker bases are sufficient. Reaction is generally high-yielding.[14]
Alcohols Methanol, PhenolNaH, t-BuOKTHF, DMF0 - 80A strong, non-nucleophilic base is required to generate the more potent alkoxide/phenoxide nucleophile.[14][15]
Thiols ThiophenolNaH, K₂CO₃DMF, DMSO25 - 80Thiolates are excellent nucleophiles. Pre-formation of the thiolate with a base is often beneficial.[16]

Troubleshooting Common Issues

SymptomPossible CauseSuggested Solution
No or Slow Reaction 1. Insufficiently reactive nucleophile.2. Base is too weak.3. Impure/wet solvent.1. For alcohols/thiols, ensure complete deprotonation with a strong base (e.g., NaH) before adding the aryl fluoride.[15]2. Switch to a stronger base if needed.3. Use anhydrous solvents to avoid quenching the nucleophile/base.
Low Yield 1. Incomplete reaction.2. Product loss during workup.1. Increase reaction time or temperature. Consider switching to DMSO, which can accelerate rates significantly.[17]2. Ensure pH is appropriate during extraction to prevent product loss to the aqueous layer. Perform multiple extractions.
Formation of Side Products 1. Reaction with solvent (e.g., DMF).2. Di-substitution (if applicable).1. Use a more inert solvent like DMSO or NMP if formylation is observed.2. Use a less polar solvent to slow down the reaction if over-reaction is an issue.[18]
Deep Color Forms, No Product Stable Meisenheimer complex that fails to eliminate the leaving group.This indicates the first step is occurring. Increase the reaction temperature to provide sufficient energy for the elimination step to proceed.[15]

Conclusion

This compound is a highly effective and versatile substrate for nucleophilic aromatic substitution. The reaction's success hinges on a firm understanding of the SNAr mechanism, particularly the roles of ring activation and the leaving group. By carefully selecting the nucleophile, base, and solvent, and by adhering to the detailed protocol, researchers can reliably synthesize a wide array of substituted aromatic compounds. This application note serves as a validated starting point for further exploration and optimization in the synthesis of novel molecules for pharmaceutical and materials applications.

References

Application Notes and Protocols: Methyl 2-fluoro-4-nitrobenzoate as a Strategic Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of Methyl 2-fluoro-4-nitrobenzoate (CAS 392-09-6), a versatile and highly reactive building block for the synthesis of diverse heterocyclic compounds.[1][2] We will delve into the core chemical principles governing its reactivity, focusing on Nucleophilic Aromatic Substitution (SNAr) as the primary activation strategy. This document furnishes researchers with not only the theoretical underpinnings but also detailed, field-proven protocols for the synthesis of medicinally relevant scaffolds, such as benzimidazoles and other nitrogen-containing heterocycles. The causality behind experimental choices, self-validating system designs for protocols, and comprehensive referencing are central pillars of this guide, aimed at empowering drug discovery and development professionals.

Introduction: The Strategic Advantage of this compound

This compound is a pivotal intermediate in modern medicinal chemistry.[1][2] Its utility stems from a unique confluence of structural features:

  • An Activated Aromatic Ring: The presence of a strong electron-withdrawing nitro group (para to the fluorine) and a carboxylate group (ortho to the fluorine) significantly activates the aromatic ring towards nucleophilic attack.

  • A Superior Leaving Group: The fluorine atom serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, generally showing higher reactivity compared to other halogens like chlorine.[3]

  • Versatile Functional Handles: The ester and nitro functionalities offer orthogonal reactivity, allowing for subsequent chemical transformations such as reduction, hydrolysis, or amidation to build molecular complexity.[1][2]

These attributes make this compound an ideal starting material for constructing a wide array of heterocyclic systems, which form the core of many active pharmaceutical ingredients (APIs), including selective kinase inhibitors and antibacterial agents.[1][4]

The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The primary pathway through which this compound reacts is the SNAr mechanism. This is a two-step addition-elimination process. Understanding this mechanism is critical for optimizing reaction conditions and predicting outcomes.

Step 1: Nucleophilic Addition & Formation of the Meisenheimer Complex A nucleophile (e.g., an amine, hydrazine, or thiol) attacks the carbon atom bearing the fluorine. This initial attack is the rate-determining step.[3] The attack is regioselective due to the powerful electron-withdrawing effect of the nitro group, which stabilizes the resulting anionic intermediate. This resonance-stabilized intermediate is known as a Meisenheimer complex.[5]

Step 2: Elimination of the Leaving Group The aromaticity of the ring is restored through the expulsion of the fluoride ion, which is a good leaving group. This step is typically fast.

The overall transformation is the substitution of the fluorine atom with the incoming nucleophile.

SNAr_Mechanism reagents This compound + Nu: meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) reagents->meisenheimer Step 1: Addition (Slow, RDS) product Substituted Product + F⁻ meisenheimer->product Step 2: Elimination (Fast)

Caption: Generalized SNAr mechanism for this compound.

Synthetic Application I: Synthesis of Benzimidazole Scaffolds

Benzimidazoles are a privileged scaffold in medicinal chemistry, found in drugs for various indications including anticancer and antihypertensive agents.[6] A common strategy involves an initial SNAr reaction followed by reductive cyclization.

Workflow for Benzimidazole Synthesis

Benzimidazole_Workflow A This compound B Step 1: SNAr Reaction with o-phenylenediamine A->B C Intermediate: Methyl 2-((2-amino-phenyl)amino)-4-nitrobenzoate B->C D Step 2: Nitro Group Reduction (e.g., Fe/AcOH or H₂, Pd/C) C->D E Intermediate: Methyl 4-amino-2-((2-aminophenyl)amino)benzoate D->E F Step 3: Cyclization (e.g., Reflux in Acid) E->F G Final Product: Substituted Benzimidazole F->G

Caption: Workflow for synthesizing benzimidazoles from the title compound.

Protocol 1: Synthesis of Methyl 2-((2-aminophenyl)amino)-4-nitrobenzoate

This protocol details the initial SNAr step, which is foundational for subsequent cyclization.

Materials and Equipment:

  • This compound (1 mmol, 199.1 mg)

  • o-Phenylenediamine (1.1 mmol, 119 mg)

  • Potassium Carbonate (K₂CO₃, 2 mmol, 276 mg)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Round-bottom flask (25 mL) with magnetic stir bar

  • Heating mantle with temperature control

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup: To a dry 25 mL round-bottom flask, add this compound (199.1 mg, 1 mmol), o-phenylenediamine (119 mg, 1.1 mmol), and potassium carbonate (276 mg, 2 mmol).

  • Solvent Addition: Add 5 mL of anhydrous DMF to the flask.

  • Reaction Conditions: Heat the mixture to 80-90 °C with vigorous stirring. The causality for using a polar aprotic solvent like DMF is to effectively solvate the potassium carbonate and facilitate the nucleophilic attack. The elevated temperature provides the necessary activation energy for the rate-determining step.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (e.g., 30:70 v/v). The disappearance of the starting benzoate and the appearance of a new, more polar spot indicates product formation. The reaction is typically complete within 4-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 50 mL of ice-cold water. A precipitate should form.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water (2 x 10 mL) to remove residual DMF and salts.

  • Purification: The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography to yield the pure methyl 2-((2-aminophenyl)amino)-4-nitrobenzoate.

Self-Validation: The success of this protocol is validated by characterization of the product (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry) which should confirm the displacement of fluorine and the incorporation of the o-phenylenediamine moiety.

Protocol 2: Reductive Cyclization to a Benzimidazole

This protocol describes the conversion of the SNAr product into the final benzimidazole ring system.

Materials and Equipment:

  • Methyl 2-((2-aminophenyl)amino)-4-nitrobenzoate (from Protocol 1)

  • Iron powder (Fe, 5 eq.)

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend the nitro-intermediate from Protocol 1 in glacial acetic acid.

  • Reduction: Add iron powder (5 equivalents) portion-wise to the stirred suspension. An exotherm may be observed. The use of a metal/acid system like Fe/AcOH is a classic and robust method for the reduction of aromatic nitro groups to amines.[7]

  • Cyclization: After the addition is complete, heat the reaction mixture to reflux (approx. 118 °C). The acidic conditions and heat promote the in-situ cyclization of the resulting diamine intermediate, with the elimination of water, to form the benzimidazole ring.

  • Monitoring and Workup: Monitor the reaction by TLC until the starting material is consumed. Cool the mixture, filter through Celite to remove excess iron, and neutralize the filtrate carefully with a base (e.g., saturated NaHCO₃ solution). The product will typically precipitate and can be collected by filtration or extracted with an organic solvent.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Synthetic Application II: Pathway to Quinolone Precursors

Quinolones are a major class of antibacterial agents.[4][8] While a multi-step synthesis, the initial SNAr reaction on a fluoro-nitroaromatic core is a key strategy. The reaction of this compound with an appropriate amine can serve as an entry point to this class of compounds.

Protocol 3: SNAr with Amines for Quinolone Precursors

Materials and Equipment:

  • This compound (1 mmol, 199.1 mg)

  • Desired primary or secondary amine (e.g., Cyclopropylamine, 1.2 mmol)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 mmol)

  • Acetonitrile (CH₃CN), anhydrous (5 mL)

Procedure:

  • Reaction Setup: Dissolve this compound in anhydrous acetonitrile in a round-bottom flask.

  • Reagent Addition: Add the amine (1.2 mmol) followed by the non-nucleophilic base (e.g., TEA, 1.5 mmol). The base acts as a scavenger for the HF that is formed during the reaction, driving the equilibrium towards the product.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC.

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purification: Purify by silica gel chromatography.

Subsequent Steps: The resulting product, a methyl 2-(alkylamino)-4-nitrobenzoate, can then be advanced through further steps such as nitro reduction, cyclization, and ester hydrolysis to form the quinolone core.[8][9]

Data Summary and Comparison

ProtocolReaction TypeKey ReagentsTypical ConditionsExpected Yield
1 SNAr with Amineo-Phenylenediamine, K₂CO₃, DMF80-90 °C, 4-6 h75-90%
2 Reductive CyclizationFe, Acetic AcidReflux, 2-4 h60-85%
3 SNAr with AmineCyclopropylamine, TEA, CH₃CNRT to 60 °C, 2-8 h80-95%

Conclusion

This compound is a powerful and economically viable building block for heterocyclic synthesis. Its reactivity is dominated by the SNAr mechanism, enabling the facile introduction of nitrogen nucleophiles. The protocols provided herein offer robust and reproducible methods for accessing high-value chemical scaffolds like benzimidazoles and precursors to quinolones. By understanding the underlying chemical principles and carefully controlling reaction parameters, researchers can effectively leverage this reagent to accelerate drug discovery and development programs.

References

Application Notes and Protocols: Methyl 2-fluoro-4-nitrobenzoate as a Key Building Block in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Building Blocks in Kinase Inhibitor Synthesis

In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, the use of strategically functionalized aromatic building blocks is paramount. Methyl 2-fluoro-4-nitrobenzoate has emerged as a highly valuable and versatile starting material for the synthesis of a variety of kinase inhibitors. Its utility stems from the unique interplay of its three functional groups: the methyl ester, the ortho-fluoro substituent, and the para-nitro group. This combination allows for a series of predictable and high-yielding transformations, making it an ideal scaffold for the construction of complex molecular architectures required for potent and selective kinase inhibition.

The fluorine atom, a bioisostere of a hydrogen atom, can significantly enhance the metabolic stability and binding affinity of a drug molecule.[1] The electron-withdrawing nature of both the fluorine and nitro groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of many diaryl ether-based kinase inhibitors. The nitro group can be readily reduced to an amine, providing a handle for further diversification and introduction of pharmacophoric elements. This application note will provide a detailed overview of the synthetic utility of this compound, with a specific focus on the synthesis of Foretinib, a potent inhibitor of c-Met and VEGFR2 kinases.

Chemical Properties and Reactivity

This compound's reactivity is dominated by the electron-deficient nature of the benzene ring. The strong -I and -M effects of the nitro group, combined with the -I effect of the fluorine atom, render the carbons ortho and para to the nitro group highly electrophilic. This electronic arrangement makes the fluorine atom an excellent leaving group in SNAr reactions.

PropertyValue
CAS Number 392-09-6
Molecular Formula C₈H₆FNO₄
Molecular Weight 199.14 g/mol
Appearance Off-white to yellow crystalline powder
Melting Point 76-80 °C

Synthetic Strategy Towards Kinase Inhibitors: A Case Study of Foretinib

Foretinib is a multi-kinase inhibitor that targets the hepatocyte growth factor (HGF) receptor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR2), both of which are critical drivers of tumor growth, angiogenesis, and metastasis.[2][3] The chemical structure of Foretinib features a quinoline core linked to a substituted phenyl group via an ether linkage. The 2-fluoro-4-aminophenoxy moiety of Foretinib can be retrosynthetically derived from this compound.

The overall synthetic workflow can be visualized as follows:

G M2F4NB This compound F2N4BA 2-Fluoro-4-nitrobenzoic Acid M2F4NB->F2N4BA Hydrolysis F2N4P 2-Fluoro-4-nitrophenol F2N4BA->F2N4P Baeyer-Villiger Oxidation or equivalent Intermediate 4-(2-Fluoro-4-nitrophenoxy)- 6,7-dimethoxyquinoline F2N4P->Intermediate SNAr with 4-chloro-6,7-dimethoxyquinoline Amino_Intermediate 4-(2-Fluoro-4-aminophenoxy)- 6,7-dimethoxyquinoline Intermediate->Amino_Intermediate Nitro Reduction Foretinib Foretinib Amino_Intermediate->Foretinib Amide Coupling

Caption: Retrosynthetic analysis of Foretinib from this compound.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a key intermediate for Foretinib, starting from this compound.

Protocol 1: Hydrolysis of this compound to 2-Fluoro-4-nitrobenzoic Acid

Rationale: The first step involves the saponification of the methyl ester to the corresponding carboxylic acid. This is a standard transformation that allows for subsequent functional group manipulation.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, concentrated)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of methanol and water.

  • Add sodium hydroxide (2.0 eq) to the solution and stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Acidify the aqueous solution to pH 2 with concentrated hydrochloric acid. A precipitate of 2-fluoro-4-nitrobenzoic acid will form.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield 2-fluoro-4-nitrobenzoic acid as a solid.[4]

Starting MaterialProductReagentsYield
This compound2-Fluoro-4-nitrobenzoic acidNaOH, MeOH, H₂O, HCl>95%
Protocol 2: Conversion of 2-Fluoro-4-nitrobenzoic Acid to 2-Fluoro-4-nitrophenol

Rationale: This transformation is a key step to introduce the phenolic hydroxyl group required for the subsequent SNAr reaction. A common method to achieve this is through a Baeyer-Villiger oxidation of a ketone derived from the carboxylic acid, or through other methods like a Curtius rearrangement followed by hydrolysis. For the purpose of this protocol, a general and reliable method is described.

Materials:

  • 2-Fluoro-4-nitrobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Sodium azide (NaN₃)

  • Toluene

  • Sulfuric acid (H₂SO₄)

  • Water (H₂O)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Convert 2-fluoro-4-nitrobenzoic acid to its acid chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane with a catalytic amount of DMF.

  • Carefully add the crude acid chloride to a solution of sodium azide in aqueous acetone at 0 °C to form the acyl azide.

  • Extract the acyl azide with toluene.

  • Heat the toluene solution to reflux to induce the Curtius rearrangement, forming the isocyanate.

  • Add aqueous sulfuric acid to the reaction mixture and continue to reflux to hydrolyze the isocyanate to the corresponding phenol.

  • Cool the reaction mixture and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 2-fluoro-4-nitrophenol.

Protocol 3: Synthesis of 4-(2-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline

Rationale: This is the crucial SNAr reaction that forms the diaryl ether linkage. The electron-deficient 4-chloroquinoline is susceptible to nucleophilic attack by the phenoxide generated from 2-fluoro-4-nitrophenol.

Materials:

  • 4-Chloro-6,7-dimethoxyquinoline

  • 2-Fluoro-4-nitrophenol

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Water (H₂O)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-chloro-6,7-dimethoxyquinoline (1.0 eq) and 2-fluoro-4-nitrophenol (1.2 eq) in DMF, add potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration and wash with water.

  • Alternatively, extract the aqueous mixture with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 4-(2-fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline.

Mechanism of Action: Dual Inhibition of c-Met and VEGFR2 Signaling

Foretinib exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of the c-Met and VEGFR2 tyrosine kinases, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways.[2][3]

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, motility, and invasion.[5] Aberrant activation of the HGF/c-Met axis is implicated in the progression and metastasis of various cancers.

cMet_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization P_cMet P-c-Met cMet->P_cMet Autophosphorylation RAS_RAF RAS/RAF/MEK/ERK Pathway P_cMet->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway P_cMet->PI3K_AKT STAT STAT Pathway P_cMet->STAT Angiogenesis_cMet Angiogenesis P_cMet->Angiogenesis_cMet Foretinib Foretinib Foretinib->cMet Inhibition Proliferation Proliferation RAS_RAF->Proliferation Survival Survival PI3K_AKT->Survival Invasion Invasion STAT->Invasion

Caption: Simplified c-Met signaling pathway and its inhibition by Foretinib.

VEGFR2 Signaling Pathway

VEGFR2 is the main mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF-A.[6][7] Its activation is a critical step in tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

VEGFR2_Pathway cluster_downstream_vegfr Downstream Signaling cluster_cellular_response_vegfr Cellular Response VEGFA VEGF-A VEGFR2 VEGFR2 Receptor VEGFA->VEGFR2 Binding & Dimerization P_VEGFR2 P-VEGFR2 VEGFR2->P_VEGFR2 Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K_AKT_vegfr PI3K/AKT P_VEGFR2->PI3K_AKT_vegfr RAS_MAPK RAS/MAPK P_VEGFR2->RAS_MAPK EC_Migration Endothelial Cell Migration P_VEGFR2->EC_Migration Foretinib Foretinib Foretinib->VEGFR2 Inhibition Vascular_Permeability Vascular Permeability PLCg->Vascular_Permeability EC_Survival Endothelial Cell Survival PI3K_AKT_vegfr->EC_Survival EC_Proliferation Endothelial Cell Proliferation RAS_MAPK->EC_Proliferation

Caption: Simplified VEGFR2 signaling pathway and its inhibition by Foretinib.

By dual-targeting these pathways, Foretinib can simultaneously inhibit tumor cell growth and cut off its blood supply, making it a promising therapeutic strategy for a range of cancers.

Conclusion

This compound is a strategically important building block in the synthesis of kinase inhibitors. Its inherent chemical properties, particularly its susceptibility to nucleophilic aromatic substitution and the versatility of the nitro group, provide a robust platform for the construction of complex drug molecules. The synthesis of Foretinib serves as a prime example of how this starting material can be effectively utilized to generate potent dual inhibitors of key oncogenic pathways. The detailed protocols and mechanistic insights provided in this application note are intended to guide researchers in the efficient and rational design and synthesis of novel kinase inhibitors.

References

experimental procedure for the reduction of the nitro group in Methyl 2-fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Chemoselective Reduction of the Nitro Group in Methyl 2-fluoro-4-nitrobenzoate

Introduction: The Strategic Importance of Nitroarene Reduction

The transformation of aromatic nitro compounds into their corresponding anilines is a cornerstone of modern organic synthesis. These anilines are pivotal building blocks in the creation of a vast array of high-value molecules, including pharmaceuticals, agrochemicals, dyes, and polymers.[1][2] The substrate of interest, this compound, is a valuable intermediate, particularly in medicinal chemistry where the inclusion of fluorinated aromatic rings can enhance metabolic stability and bioavailability.[3]

However, the reduction of this compound presents a distinct chemical challenge. The molecule contains two other reducible functional groups: a methyl ester and an aryl fluoride. A successful synthesis hinges on chemoselectivity —the ability to reduce the nitro group while leaving the ester and fluoro moieties intact.[4][5] Standard catalytic hydrogenation, for instance, can be too aggressive, leading to unwanted side reactions like dehalogenation or ester reduction.[6] Therefore, selecting a reduction system with proven selectivity is paramount for achieving a high yield of the desired product, Methyl 4-amino-2-fluorobenzoate.

This application note provides detailed, field-proven protocols for the selective reduction of the nitro group in this compound. We will explore two robust and highly selective methods: one employing stannous chloride (SnCl₂) and another utilizing an iron/ammonium chloride (Fe/NH₄Cl) system. The causality behind experimental choices, self-validating protocol design, and authoritative grounding are emphasized throughout to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.

Method Selection: A Rationale for Chemoselectivity

The primary challenge in this synthesis is to avoid the reduction of the ester and the hydrodefluorination of the C-F bond.[5] While numerous methods exist for nitro reduction, many are incompatible with these sensitive groups.[7]

  • Catalytic Hydrogenation (e.g., H₂, Pd/C): Though highly efficient for simple nitroarenes, this method often requires careful screening of catalysts and conditions to prevent over-reduction and dehalogenation, especially with fluorine substituents.[4][8][9]

  • Strong Metal Hydrides (e.g., LiAlH₄): These reagents are generally unsuitable as they readily reduce esters.[10]

  • Dissolving Metal Reductions (e.g., Fe/HCl, Sn/HCl): These classic methods are effective but operate under strongly acidic conditions, which can promote the hydrolysis of the methyl ester.[11]

Considering these limitations, milder and more selective systems are required.

  • Stannous Chloride (SnCl₂·2H₂O): This reagent is a classic and mild reductant for aromatic nitro groups.[10] It is well-documented for its excellent chemoselectivity, typically leaving esters, nitriles, and halides untouched, making it an ideal candidate for this transformation.[6][12]

  • Iron/Ammonium Chloride (Fe/NH₄Cl): This system represents a more cost-effective, environmentally benign, and neutral alternative.[13] Iron is an inexpensive and readily available metal, and the use of ammonium chloride as a proton source creates a mild reaction environment that is highly tolerant of various functional groups, including esters and halides.[13][14]

We will detail the experimental procedures for both of these highly effective methods.

Experimental Workflow Overview

The general procedure for the selective reduction follows a logical sequence of reaction, workup, and purification. This workflow is designed to ensure safety, efficiency, and high purity of the final product.

G cluster_0 PART 1: Reaction cluster_1 PART 2: Workup cluster_2 PART 3: Purification & Analysis Setup Reaction Setup (Inert Atmosphere) Solvent Add Substrate & Solvent Setup->Solvent Reagent Add Reducing Agent (Portion-wise or Dropwise) Solvent->Reagent Monitor Heat & Monitor (TLC/LC-MS) Reagent->Monitor Quench Cool & Quench Reaction Monitor->Quench Upon Completion Filter Filter Solids (e.g., Metal Salts) Quench->Filter Basify Basify Filtrate (e.g., NaHCO₃, KOH) Filter->Basify Extract Extract with Organic Solvent Basify->Extract Dry Dry & Concentrate Organic Layer Extract->Dry Purify Purification (Column Chromatography or Recrystallization) Dry->Purify Analyze Characterization (NMR, MS, etc.) Purify->Analyze

Caption: General experimental workflow for nitro group reduction.

Protocol 1: Reduction using Stannous Chloride Dihydrate (SnCl₂·2H₂O)

Principle: Stannous chloride acts as a single-electron donor in a stepwise reduction of the nitro group to the amine. The reaction proceeds through nitroso and hydroxylamine intermediates. The acidic nature of the tin salts requires a basic workup to liberate the free amine.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
This compound>97%ChemScene
Stannous chloride dihydrate (SnCl₂·2H₂O)ACS Reagent, >98%Sigma-Aldrich
Ethanol (EtOH), 200 proofAnhydrousFisher Scientific
Ethyl acetate (EtOAc)ACS GradeVWR
Saturated aq. Sodium Bicarbonate (NaHCO₃)-Lab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeEMD Millipore
Round-bottom flask with stir bar--
Condenser--
Heating mantle / Oil bath--
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 25.1 mmol, 1.0 equiv.).

  • Solvent Addition: Add ethanol (100 mL) to the flask and stir the mixture to dissolve the starting material.

  • Reagent Addition: To the stirring solution, add stannous chloride dihydrate (28.3 g, 125.5 mmol, 5.0 equiv.) portion-wise at room temperature. The addition may be slightly exothermic.[6]

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle or oil bath.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-4 hours).

  • Workup - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the mixture over crushed ice (approx. 200 g).

  • Workup - Basification: Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution to the mixture with vigorous stirring until the pH is basic (pH 8-9). This will precipitate tin salts as a white solid.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Workup - Drying and Concentration: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure Methyl 4-amino-2-fluorobenzoate.

Protocol 2: Reduction using Iron Powder and Ammonium Chloride (Fe/NH₄Cl)

Principle: This method utilizes elemental iron as the reducing agent. In the presence of an electrolyte like ammonium chloride in a protic solvent mixture, an electrochemical cell is formed on the surface of the iron particles, which facilitates the transfer of electrons to the nitro group.[1][13] This neutral-pH method is highly chemoselective.[13]

G cluster_0 Electron Transfer at Iron Surface cluster_1 Stepwise Nitro Reduction Fe Fe(0) Fe2 Fe(2+) + 2e⁻ Fe->Fe2 Oxidation RNO2 R-NO₂ RNO R-NO RNO2->RNO +2e⁻, +2H⁺ RNHOH R-NHOH RNO->RNHOH +2e⁻, +2H⁺ RNH2 R-NH₂ RNHOH->RNH2 +2e⁻, +2H⁺

Caption: Simplified mechanism of Fe/NH₄Cl nitro reduction.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
This compound>97%ChemScene
Iron powder (<10 micron)325 mesh, >97%Alfa Aesar
Ammonium chloride (NH₄Cl)ACS Reagent, >99.5%Sigma-Aldrich
Ethanol (EtOH)ACS GradeFisher Scientific
WaterDeionizedLab Prepared
Ethyl acetate (EtOAc)ACS GradeVWR
Celite® 545-Sigma-Aldrich
Round-bottom flask with stir bar--
Condenser--
Heating mantle / Oil bath--
Step-by-Step Procedure
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend iron powder (14.0 g, 251 mmol, 10.0 equiv.) and ammonium chloride (13.4 g, 251 mmol, 10.0 equiv.) in a mixture of ethanol (150 mL) and water (50 mL).

  • Heating: Heat the stirred suspension to reflux (approx. 80-85 °C).

  • Substrate Addition: Once refluxing, add the this compound (5.0 g, 25.1 mmol, 1.0 equiv.) to the mixture in small portions over 15-20 minutes.

  • Reaction: Maintain the reaction at reflux with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.[13]

  • Workup - Filtration: After completion, cool the reaction to room temperature. Filter the hot suspension through a pad of Celite® to remove the iron powder and iron oxides. Wash the filter cake thoroughly with hot ethanol (3 x 50 mL).

  • Workup - Concentration: Combine the filtrate and washes and concentrate under reduced pressure to remove most of the ethanol.

  • Workup - Extraction: To the remaining aqueous residue, add ethyl acetate (150 mL) and water (50 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer again with ethyl acetate (2 x 75 mL).

  • Workup - Drying and Concentration: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography or recrystallization.

Data Summary and Troubleshooting

Comparison of Protocols
ParameterProtocol 1: SnCl₂·2H₂OProtocol 2: Fe/NH₄Cl
Reducing Agent Stannous Chloride DihydrateIron Powder
Co-reagent NoneAmmonium Chloride
Solvent EthanolEthanol/Water
Temperature Reflux (~78 °C)Reflux (~85 °C)
Reaction Time 2 - 4 hours1 - 3 hours
Workup Basic quench (NaHCO₃), filtration of tin saltsFiltration through Celite®, standard extraction
Pros Classic, reliable, homogenous at startInexpensive, environmentally benign, neutral conditions
Cons Stoichiometric tin waste, requires careful basificationHeterogeneous, requires efficient stirring and filtration
Typical Yield 85 - 95%90 - 98%
Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reagent- Ineffective stirring (Fe/NH₄Cl)- Low temperature- Increase equivalents of reducing agent.- Ensure vigorous mechanical or magnetic stirring.- Ensure the reaction is maintained at a steady reflux.
Ester Hydrolysis - Reaction time too long under acidic (SnCl₂) or basic (workup) conditions.- Monitor reaction closely and work up promptly upon completion.- Avoid excessive heat or prolonged exposure to strong base during workup.
Dehalogenation - Contamination with catalytic metals (e.g., Pd).- Overly harsh conditions.- Ensure glassware is scrupulously clean.- Stick to the recommended reaction times and temperatures. The described methods are very selective against this.
Difficult Filtration - Fine particulate iron oxides (Fe/NH₄Cl).- Gelatinous tin salts (SnCl₂).- Use a thick pad of Celite® for filtration.- Ensure complete basification during the SnCl₂ workup to precipitate granular tin salts.

Conclusion

The selective reduction of the nitro group in this compound can be achieved with high efficiency and chemoselectivity using either stannous chloride dihydrate in ethanol or an iron/ammonium chloride system in an ethanol/water mixture. Both methods reliably preserve the sensitive methyl ester and fluoro-substituent. The Fe/NH₄Cl protocol offers significant advantages in terms of cost, safety, and environmental impact, making it a highly attractive option for both lab-scale and larger-scale synthesis. By carefully following the detailed protocols and understanding the principles behind them, researchers can confidently produce the valuable Methyl 4-amino-2-fluorobenzoate intermediate for further synthetic applications.

References

Large-Scale Synthesis of Methyl 2-fluoro-4-nitrobenzoate for Industrial Applications: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-fluoro-4-nitrobenzoate (CAS No. 392-09-6) is a pivotal chemical intermediate, indispensable in the synthesis of a multitude of Active Pharmaceutical Ingredients (APIs). Its unique molecular architecture, featuring both a fluorine atom and a nitro group, provides a versatile platform for medicinal chemists to develop novel therapeutics. This compound is a critical building block in the creation of advanced drugs, including potent kinase inhibitors for oncology and innovative treatments for a range of other diseases.[1][2] The fluorinated aromatic scaffold is known to enhance the metabolic stability and bioavailability of drug candidates, making this intermediate highly sought after in the pharmaceutical industry.[3][4]

This application note provides a comprehensive guide for the large-scale synthesis of this compound, focusing on the robust and economically viable Fischer-Speier esterification of 2-fluoro-4-nitrobenzoic acid. The protocols and insights presented herein are tailored for researchers, scientists, and drug development professionals engaged in industrial-scale chemical production.

Chemical Principles and Reaction Mechanism

The synthesis of this compound is achieved through the Fischer-Speier esterification, a classic and reliable method for producing esters from carboxylic acids and alcohols under acidic catalysis.[5][6]

The Fischer-Speier Esterification Mechanism

The reaction proceeds through a series of equilibrium steps. The mechanism, catalyzed by a strong acid such as sulfuric acid, involves the following key transformations[6][7]:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

Driving the Equilibrium for Industrial-Scale Yields

The Fischer esterification is a reversible process.[6] To achieve high yields suitable for industrial production, the equilibrium must be shifted towards the product side. This is typically accomplished by:

  • Using an Excess of a Reactant: The reaction is conducted using a large excess of methanol, which also serves as the solvent. This concentration gradient favors the forward reaction.[6]

  • Removal of Water: While not always necessary when using a large excess of alcohol, for some sensitive substrates or to maximize conversion, the water formed during the reaction can be removed using techniques like azeotropic distillation with a Dean-Stark apparatus.[5]

Synthesis of the Starting Material: 2-Fluoro-4-nitrobenzoic Acid

The primary precursor, 2-fluoro-4-nitrobenzoic acid (CAS No. 403-24-7), is not always readily available in bulk and may need to be synthesized. A common industrial route involves the oxidation of 2-fluoro-4-nitrotoluene. One documented lab-scale method utilizes potassium permanganate (KMnO4) in an aqueous sodium hydroxide solution with a phase-transfer catalyst to achieve this transformation with good yields.[8]

Detailed Protocol for Large-Scale Synthesis of this compound

This protocol is designed for a nominal batch size in a 100L glass-lined reactor. All operations should be conducted in a well-ventilated area, and personnel must be equipped with appropriate Personal Protective Equipment (PPE).

Materials and Equipment
Chemicals Grade Equipment
2-Fluoro-4-nitrobenzoic acid≥99%100L Glass-Lined Reactor with Reflux Condenser
MethanolAnhydrous, ≥99.8%Temperature and Pressure Monitoring
Sulfuric Acid, Concentrated98%Mechanical Stirrer
Sodium BicarbonateTechnicalSuction Filtration Apparatus (e.g., Nutsche filter)
Ethyl AcetateTechnicalVacuum Drying Oven
Deionized Water
Step-by-Step Procedure
  • Reactor Charging: Charge the 100L reactor with 2-fluoro-4-nitrobenzoic acid (10.0 kg, 54.0 mol).

  • Solvent Addition: Add anhydrous methanol (60 L, approx. 47.4 kg) to the reactor. The large excess of methanol acts as both reactant and solvent.

  • Catalyst Addition: With vigorous stirring, slowly and carefully add concentrated sulfuric acid (1.5 L, approx. 2.76 kg) to the reactor. Caution: The addition is exothermic; monitor the temperature and control the addition rate to maintain the internal temperature below 40°C.

  • Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours.[9]

  • In-Process Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by HPLC to ensure the consumption of the starting material.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to 20-25°C. In a separate vessel, prepare a solution of sodium bicarbonate in water. Slowly transfer the reaction mixture to the bicarbonate solution to neutralize the sulfuric acid. Caution: This will cause gas evolution (CO2); ensure adequate ventilation and control the addition rate.

  • Work-up and Extraction: After neutralization, the product may precipitate. If so, filter the solid. If it remains in solution, extract the aqueous methanol mixture with ethyl acetate.

  • Washing: Wash the collected solid or the organic extract with deionized water to remove any remaining salts.[10]

  • Solvent Removal: If extracted, concentrate the ethyl acetate layer under reduced pressure to recover the crude product.

  • Recrystallization: Recrystallize the crude product from methanol to achieve high purity.[9] Dissolve the crude solid in a minimal amount of hot methanol and allow it to cool slowly to form crystals.

  • Isolation and Drying: Isolate the purified crystals by suction filtration and wash with a small amount of cold methanol. Dry the final product in a vacuum oven at 40-50°C until a constant weight is achieved.

Process Optimization and Scale-Up Considerations

  • Catalyst Loading: The amount of sulfuric acid is critical. While a higher concentration can increase the reaction rate, it can also lead to side reactions and increases the burden of neutralization. The recommended catalytic amount should be optimized for the specific reactor and conditions.

  • Methanol Quality: The use of anhydrous methanol is crucial as the presence of water in the solvent will shift the equilibrium back towards the starting materials, reducing the yield.[9]

  • Waste Management: The aqueous waste from the neutralization and washing steps will contain sodium sulfate and residual methanol. This stream must be treated according to local environmental regulations.

  • Safety at Scale: Handling large quantities of concentrated sulfuric acid and flammable methanol requires strict adherence to safety protocols, including proper grounding of equipment to prevent static discharge and the use of explosion-proof electricals.

Quality Control and Analytical Characterization

The final product should be analyzed to ensure it meets the required specifications for pharmaceutical applications.

Parameter Specification
Appearance White to light yellow crystalline powder
Melting Point 78-82 °C
Purity (by HPLC) ≥ 99.0%
Residual Solvents Methanol, Ethyl Acetate (as per ICH guidelines)
Analytical Methods
  • HPLC: A reverse-phase HPLC method is suitable for purity analysis. A typical system would involve a C18 column with a mobile phase of acetonitrile and water (with an acid modifier like phosphoric or formic acid).[11]

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy should be used to confirm the chemical structure of the final product.

  • Mass Spectrometry: To confirm the molecular weight.

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_synthesis Synthesis of Starting Material cluster_esterification Large-Scale Esterification 2_Fluoro_4_nitrotoluene 2-Fluoro-4-nitrotoluene Oxidation Oxidation (e.g., KMnO4) 2_Fluoro_4_nitrotoluene->Oxidation 2_Fluoro_4_nitrobenzoic_acid 2-Fluoro-4-nitrobenzoic acid Oxidation->2_Fluoro_4_nitrobenzoic_acid Start 2-Fluoro-4-nitrobenzoic acid Reagents Methanol (excess) H2SO4 (catalyst) Reflux Reflux (65°C, 4-6h) Start->Reflux Add Reagents Workup Work-up (Neutralization, Extraction) Reflux->Workup Purification Recrystallization (Methanol) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Fischer Esterification Mechanism

Fischer_Esterification cluster_0 Mechanism Steps cluster_1 Reactants & Products Protonation 1. Protonation Nucleophilic_Attack 2. Nucleophilic Attack Protonation->Nucleophilic_Attack Carboxylic_Acid Carboxylic Acid + H+ Proton_Transfer 3. Proton Transfer Nucleophilic_Attack->Proton_Transfer Tetrahedral_Intermediate Tetrahedral Intermediate Elimination 4. Water Elimination Proton_Transfer->Elimination Deprotonation 5. Deprotonation Elimination->Deprotonation Protonated_Ester Protonated Ester Final_Ester Final Ester + H+ + H2O

Caption: Key stages of the Fischer-Speier esterification mechanism.

References

Purification of Methyl 2-fluoro-4-nitrobenzoate: A Comprehensive Guide to Recrystallization and Chromatography Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and protocols for the purification of Methyl 2-fluoro-4-nitrobenzoate, a key intermediate in pharmaceutical synthesis.[1][2] We present two robust purification methodologies: recrystallization and column chromatography. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into achieving high purity of this critical compound. The protocols are designed to be self-validating, with explanations of the scientific principles behind each step to ensure both reproducibility and a deep understanding of the purification processes.

Introduction: The Importance of Purity in Pharmaceutical Intermediates

This compound (MFN) is a vital building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates, making fluorinated intermediates like MFN particularly valuable in medicinal chemistry.[2] The purity of such intermediates is paramount, as impurities can lead to the formation of undesired side products, complicate downstream processing, and potentially introduce toxic components into the final API.

This guide details two primary methods for the purification of MFN: recrystallization, a cost-effective technique for removing impurities from solid compounds, and column chromatography, a versatile method for separating compounds based on their differential adsorption to a stationary phase. The choice between these methods will depend on the nature and quantity of the impurities, the desired final purity, and the scale of the purification.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of MFN is essential for developing effective purification strategies.

PropertyValueSource
CAS Number 392-09-6[3]
Molecular Formula C₈H₆FNO₄[3]
Molecular Weight 199.14 g/mol [3]
Appearance Solid[3]
Solubility (inferred) Likely soluble in polar organic solvents like ethanol, methanol, and ethyl acetate; likely insoluble in water.[4][5][6]

Purification by Recrystallization

Recrystallization is a powerful and economical technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound of interest and its impurities in a chosen solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while the impurities are either highly soluble or insoluble at all temperatures.

Rationale for Solvent Selection

For nitro-aromatic esters like MFN, polar protic and aprotic solvents are often good starting points. Based on the solubility of the related isomer, Methyl 4-fluoro-3-nitrobenzoate, which is soluble in ethanol, ether, and methanol, and insoluble in water, we can deduce that a similar solubility profile will likely apply to MFN.[4][5][6] Alcohols such as ethanol or methanol are often excellent choices for recrystallizing moderately polar compounds. A mixed solvent system, such as ethanol/water, can also be highly effective for fine-tuning the solubility.

Protocol for Recrystallization of this compound

Safety Precautions: this compound is classified as a hazardous substance. It can cause skin and eye irritation and may cause respiratory irritation.[7] It is also harmful if swallowed.[3] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Solvent Screening (Small Scale):

    • Place approximately 100 mg of crude MFN into a small test tube.

    • Add a few drops of ethanol and observe the solubility at room temperature.

    • If the compound is not fully soluble, gently heat the test tube in a warm water bath.

    • If the compound dissolves upon heating, it is a potentially suitable solvent.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to observe crystal formation.

    • If crystallization is slow, scratching the inside of the test tube with a glass rod can induce nucleation.

    • If the compound is too soluble in ethanol at room temperature, a mixed solvent system like ethanol/water may be more appropriate. To test this, dissolve the compound in a minimum amount of hot ethanol and then add water dropwise until the solution becomes cloudy (the cloud point). Reheat to clarify the solution and then allow it to cool.

  • Dissolution:

    • Place the crude MFN in an Erlenmeyer flask of an appropriate size (the solvent should not fill the flask more than halfway).

    • Add a minimal amount of the chosen solvent (e.g., ethanol) to the flask.

    • Gently heat the mixture on a hot plate with magnetic stirring.

    • Continue to add small portions of the hot solvent until the MFN is completely dissolved. Avoid adding an excess of solvent, as this will reduce the yield.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution to adsorb the colored impurities.

    • Stir the solution with the charcoal for a few minutes.

    • Perform a hot filtration using a fluted filter paper to remove the charcoal. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the crystallized product.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.

Workflow for Recrystallization

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation Solvent_Screening Solvent Screening Dissolution Dissolution in Minimal Hot Solvent Solvent_Screening->Dissolution Decolorization Decolorization (Optional) Dissolution->Decolorization Crystallization Slow Cooling & Crystallization Dissolution->Crystallization If no decolorization Hot_Filtration Hot Filtration Decolorization->Hot_Filtration Hot_Filtration->Crystallization Vacuum_Filtration Vacuum Filtration Crystallization->Vacuum_Filtration Washing Washing with Cold Solvent Vacuum_Filtration->Washing Drying Drying Washing->Drying Pure_Product Pure MFN Drying->Pure_Product Crude_Product Crude MFN Crude_Product->Solvent_Screening Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis_isolation Analysis & Isolation TLC_Analysis TLC Analysis for Solvent System Column_Packing Column Packing (Silica Gel Slurry) TLC_Analysis->Column_Packing Sample_Loading Sample Loading (Wet or Dry) Column_Packing->Sample_Loading Elution Elution with Mobile Phase Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis TLC Analysis of Fractions Fraction_Collection->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Solvent Removal Pooling->Solvent_Removal Pure_Product Pure MFN Solvent_Removal->Pure_Product Crude_Product Crude MFN Crude_Product->TLC_Analysis

References

Application Note: A Multi-Modal Analytical Approach for the Comprehensive Purity Determination of Methyl 2-fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note details a suite of robust analytical methodologies for the precise and accurate determination of the purity of Methyl 2-fluoro-4-nitrobenzoate, a key intermediate in pharmaceutical synthesis. Recognizing the critical impact of purity on drug safety, efficacy, and manufacturing consistency, we present a multi-modal strategy employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This guide is designed for researchers, quality control analysts, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind the selection of each technique and its associated parameters. Our approach ensures a holistic purity assessment, encompassing the quantification of the principal compound, identification of potential impurities, and structural confirmation.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

This compound (CAS No: 151155-28-7) is a vital building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have significant consequences, potentially leading to the formation of toxic by-products, reduced efficacy of the final drug product, and complications in process scale-up. Therefore, a rigorous and validated analytical framework for purity determination is not merely a regulatory requirement but a cornerstone of safe and effective drug development.

This document provides a validated, multi-pronged approach to purity analysis, leveraging the strengths of orthogonal analytical techniques to build a comprehensive purity profile.

Analytical Strategy: An Orthogonal Approach

No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, using multiple methods based on different chemical and physical principles, is essential for a comprehensive assessment. Our strategy integrates a primary quantitative method (HPLC) with qualitative and confirmatory methods (GC-MS and NMR).

G cluster_0 Purity Assessment Workflow Sample This compound Sample HPLC Primary Assay & Impurity Profiling (HPLC-UV) Sample->HPLC Quantitative Analysis GCMS Volatile Impurity & Structural Confirmation (GC-MS) Sample->GCMS Qualitative Analysis NMR Structural Identity & Non-chromatographable Impurities (¹H & ¹⁹F NMR) Sample->NMR Structural Verification Purity Comprehensive Purity Report HPLC->Purity GCMS->Purity NMR->Purity

Figure 1: Orthogonal workflow for purity assessment.

Primary Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the gold standard for determining the purity of non-volatile, UV-active compounds like this compound. It excels at separating the main component from closely related structural analogues and degradation products.

Rationale for Method Selection

The nitroaromatic and benzoate ester functionalities of the target molecule contain strong chromophores, making it highly suitable for UV detection. A reversed-phase method is chosen for its robustness and ability to separate compounds based on hydrophobicity, which is effective for differentiating the parent molecule from potential process impurities (e.g., starting materials, other isomers).

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Data System (CDS) for data acquisition and processing.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 mm x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 40% B; 5-20 min: 40-80% B; 20-25 min: 80% B; 25.1-30 min: 40% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 30 minutes

Sample and Standard Preparation:

  • Solvent (Diluent): Acetonitrile/Water (50:50, v/v).

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of ~0.1 mg/mL.

  • Sample Preparation: Prepare the sample solution at the same concentration as the standard using the same procedure.

System Suitability: Before sample analysis, the chromatographic system must be qualified.

  • Inject the standard solution six times.

  • The %RSD (Relative Standard Deviation) for the peak area of the principal peak must be ≤ 2.0%.

  • The tailing factor for the principal peak should be between 0.8 and 1.5.

Purity Calculation: Purity is determined by area normalization. The percentage purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Volatile Impurity Screening: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an essential complementary technique for identifying volatile and semi-volatile impurities that may not be detected by HPLC. This includes residual solvents from the manufacturing process or volatile by-products. The mass spectrometer provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns.

Rationale for Method Selection

This compound has sufficient volatility and thermal stability to be analyzed by GC. GC offers very high separation efficiency for volatile compounds, and the mass spectrometric detector provides a high degree of specificity for impurity identification.

Detailed GC-MS Protocol

Instrumentation:

  • Gas chromatograph with a split/splitless inlet and a mass selective detector (MSD).

  • Autosampler for liquid injection.

GC-MS Conditions:

ParameterCondition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (Split ratio 50:1)
Injection Volume 1 µL
Oven Program Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 450 amu

Sample Preparation:

  • Accurately weigh approximately 25 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as Acetone or Ethyl Acetate.

Data Analysis:

  • Acquire the total ion chromatogram (TIC).

  • Identify the main peak corresponding to this compound.

  • Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

Structural Confirmation and Identity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation and confirmation of organic molecules. It provides information on the chemical environment of specific nuclei (¹H, ¹³C, ¹⁹F), confirming the compound's identity and detecting impurities that may not be visible by chromatographic techniques (e.g., positional isomers, non-UV active impurities).

Rationale for Method Selection

¹H NMR provides a unique fingerprint based on the proton environment, confirming the presence of the methyl ester and the aromatic protons. Crucially, ¹⁹F NMR is highly specific and sensitive for the fluorine atom, providing an unambiguous signal that can be used to confirm the identity and detect any fluorine-containing impurities.

Detailed NMR Protocol

Instrumentation:

  • NMR Spectrometer (400 MHz or higher recommended for better resolution).

  • 5 mm NMR tubes.

¹H NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16.

    • Relaxation Delay (d1): 5 seconds.

    • Spectral Width: -2 to 12 ppm.

  • Data Analysis:

    • Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz).

    • Reference the spectrum to the TMS peak at 0.00 ppm.

    • Integrate all peaks and compare the chemical shifts and coupling patterns to the expected structure.

    • Expected ¹H NMR signals (in CDCl₃): ~4.0 ppm (s, 3H, -OCH₃), and three aromatic protons between 7.5-8.5 ppm.

¹⁹F NMR Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse with proton decoupling.

    • Number of Scans: 64.

    • Relaxation Delay (d1): 2 seconds.

  • Data Analysis:

    • Process the FID and reference the spectrum.

    • The presence of a single signal confirms the presence of a single fluorine-containing species.

G node_hplc HPLC-UV Purity Assay (% Area) Impurity Profile node_result Final Purity Certificate node_hplc:purity->node_result:f Quantitative Data node_hplc:impurities->node_result:f node_gcms GC-MS Volatile Impurities ID by Mass Spectra node_gcms:volatile->node_result:f Qualitative Data node_gcms:identity->node_result:f node_nmr NMR Structural Confirmation Isomer Detection node_nmr:structure->node_result:f Confirmatory Data node_nmr:isomers->node_result:f

Figure 2: Data integration from orthogonal methods.

Conclusion

The purity of this compound is a critical quality attribute that must be rigorously controlled. The multi-modal approach detailed in this application note, combining quantitative HPLC with qualitative and confirmatory GC-MS and NMR, provides a robust and reliable framework for a comprehensive purity assessment. This strategy ensures not only the accurate quantification of the main component but also the confident identification of potential impurities, thereby supporting the development of safe and high-quality pharmaceutical products. Adherence to these protocols will enable researchers and quality control professionals to generate accurate, reproducible, and defensible data.

Application Notes & Protocols: Safe Handling of Methyl 2-fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Compound Profile & Hazard Overview

Methyl 2-fluoro-4-nitrobenzoate is a valuable intermediate in organic synthesis, frequently employed in the development of pharmaceuticals and other complex molecules. Its dual reactivity, stemming from the nitro and fluoro substituents on the benzene ring, makes it a versatile building block. However, these same features necessitate a rigorous approach to its handling and safety.

This document provides a comprehensive guide for the safe use of this compound in a laboratory setting. Adherence to these protocols is critical for minimizing risk and ensuring the well-being of all personnel.

1.1: Chemical Identifiers

PropertyValue
Chemical Name This compound
CAS Number 392-09-6[1]
Molecular Formula C₈H₆FNO₄
Molecular Weight 199.14 g/mol
Appearance Solid

1.2: GHS Hazard Identification & Risk Assessment

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). A thorough personal and experimental risk assessment must be conducted before any work begins. The primary hazards are summarized below.

Hazard Class & CategoryGHS PictogramSignal WordHazard Statement
Skin Irritation, Category 2Warning H315: Causes skin irritation.[1]
Serious Eye Irritation, Category 2Warning H319: Causes serious eye irritation.[1]
Acute Toxicity, Oral, Category 4Warning H302: Harmful if swallowed.
STOT Single Exposure, Category 3Warning H335: May cause respiratory irritation.[1]

STOT: Specific Target Organ Toxicity

The causality behind these classifications is rooted in the compound's chemical structure. The nitro group and halogenated aromatic ring can react with biological macromolecules, leading to irritation and toxic effects upon exposure.

Section 2: Pre-Operational Safety Protocol

Before handling the reagent, the following steps are mandatory. This proactive approach is the foundation of a safe experimental workflow.

  • Review the SDS: Read and fully understand the Safety Data Sheet (SDS) for this compound.[1][2] The SDS from the specific manufacturer of the bottle in use should be consulted.

  • Workspace Preparation:

    • Confirm that a certified chemical fume hood is available and operational.

    • Ensure an ABC-type fire extinguisher is accessible.

    • Locate the nearest safety shower and eyewash station.

    • Verify that a chemical spill kit is stocked and available.

  • Personal Risk Assessment: Consider the scale of the reaction and any additional reagents being used. Plan all procedural steps to minimize the generation of dusts or aerosols.

Logical Workflow: Pre-Experiment Safety Checks

This diagram outlines the mandatory safety verification steps that must be completed before proceeding with any experiment involving this compound.

Pre_Experiment_Checks start Start: Plan Experiment sds Locate & Review Manufacturer's SDS start->sds 1 ppe Assemble Required PPE (Gloves, Goggles, Lab Coat) sds->ppe 2 hood Verify Fume Hood Certification & Airflow ppe->hood 3 emergency Locate Eyewash, Shower, & Spill Kit hood->emergency 4 proceed Proceed to Experiment emergency->proceed 5

Caption: Pre-operational safety checklist workflow.

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

Exposure can only be reliably prevented through a combination of engineering controls and appropriate PPE.

  • Engineering Controls: All manipulations of this compound, including weighing, transfers, and additions to reaction vessels, must be performed inside a certified chemical fume hood.[1] This is the primary method for preventing respiratory exposure.

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[1] A face shield should be worn in addition to goggles when there is a risk of splashing.

    • Skin Protection: A flame-resistant lab coat and full-length pants are required. Wear chemically resistant gloves (Nitrile rubber is a common and effective choice, but always check the manufacturer's glove compatibility chart). Gloves must be inspected for tears or holes before each use. Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.

    • Respiratory Protection: For most lab-scale operations within a functional fume hood, a respirator is not required. However, if engineering controls fail or during a large-scale cleanup, a NIOSH/MSHA-approved respirator with cartridges for organic vapors and particulates is necessary.[2]

Section 4: Standard Operating Protocol for Handling

This protocol details the step-by-step process for safely handling solid this compound in a typical laboratory setting.

4.1: Weighing and Transferring the Solid

  • Preparation: Don all required PPE. Place a weigh boat or appropriate glassware on an analytical balance inside the chemical fume hood. Tare the balance.

  • Dispensing: Using a clean spatula, carefully dispense the desired amount of solid from the reagent bottle into the weigh boat. Avoid generating dust by moving slowly and deliberately. Do not tap the spatula on the neck of the bottle.

  • Closure: Securely cap the reagent bottle immediately after dispensing.

  • Transfer: Carefully transfer the weighed solid into the reaction vessel. If dissolving in a solvent, add the solvent to the vessel inside the fume hood.

  • Decontamination: Wipe down the spatula, balance, and any affected surfaces within the fume hood with a suitable solvent (e.g., acetone or ethanol) on a disposable towel. Dispose of the towel in the solid hazardous waste container.

Workflow for Safe Handling of Solid Reagent

This flowchart illustrates the standard procedure for weighing and transferring the solid compound from storage to the reaction vessel, emphasizing containment and safety.

Safe_Handling_Workflow storage Retrieve Bottle from Storage hood Place All Equipment in Fume Hood storage->hood weigh Weigh Solid into Secondary Container hood->weigh close Securely Cap Reagent Bottle weigh->close transfer Transfer Solid to Reaction Vessel close->transfer dissolve Add Solvent (if applicable) transfer->dissolve cleanup Clean & Decontaminate Spatula and Surfaces dissolve->cleanup waste Dispose of Contaminated Materials in Waste cleanup->waste end Return Bottle to Storage waste->end

Caption: Standard operating procedure for handling solid reagent.

Section 5: Emergency Response & First Aid

Immediate and correct action is vital in the event of an accidental exposure or spill.

5.1: Exposure Procedures

  • Inhalation: Immediately move the affected person to fresh air.[1] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[2] Seek medical attention if irritation develops or persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.

5.2: Spill Response

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, but do not place yourself at risk.

  • Contain: For a small spill, prevent it from spreading by using a non-combustible absorbent material (e.g., vermiculite, sand).

  • Cleanup: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Section 6: Storage & Waste Disposal

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1] Keep away from incompatible materials such as strong oxidizing agents. The storage area should be secured and accessible only to authorized personnel.[1]

  • Waste Disposal: Dispose of unused reagent and contaminated materials (e.g., gloves, weigh boats, paper towels) in a designated hazardous waste container.[1] All waste disposal must be conducted in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

References

Application Notes and Protocols for the Disposal of Waste Containing Methyl 2-fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-fluoro-4-nitrobenzoate is a halogenated nitroaromatic compound increasingly utilized as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its unique molecular structure, featuring an electron-withdrawing nitro group and a fluorine substituent, imparts desirable properties for various synthetic transformations. However, these same characteristics contribute to its classification as a hazardous substance, necessitating stringent disposal procedures to mitigate risks to human health and the environment. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of waste containing this compound. The protocols outlined herein are designed to be self-validating, emphasizing chemical neutralization prior to disposal, thereby ensuring the safety of personnel and adherence to environmental regulations.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance with the following primary concerns:

  • Skin and Eye Irritation: The compound can cause significant irritation upon contact with skin and eyes.[1]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1]

  • Harmful if Swallowed: Ingestion of the compound can be harmful.

Personal Protective Equipment (PPE)

When handling this compound or its waste, the following PPE is mandatory:

  • Gloves: Chemically resistant gloves, such as nitrile rubber, are essential.

  • Eye Protection: Chemical safety goggles and a face shield must be worn.

  • Lab Coat: A flame-resistant lab coat should be worn at all times.

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator is required.

All handling of this compound and its waste should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.

Waste Segregation and Collection

Proper segregation of waste is the first critical step in ensuring safe disposal.

  • Designated Waste Containers: Use clearly labeled, leak-proof containers for collecting waste containing this compound. Plastic containers are generally preferred over glass to minimize the risk of breakage.

  • Halogenated Waste Stream: This waste must be segregated into the halogenated organic waste stream. Do not mix with non-halogenated waste, as this complicates and increases the cost of disposal.[2]

  • Incompatible Materials: Avoid mixing waste containing this compound with strong acids, bases, or oxidizing agents in the same container to prevent uncontrolled reactions.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

Chemical Neutralization Protocols for Laboratory-Scale Waste

Before handing over waste to a licensed disposal company, laboratory-scale quantities of this compound can be chemically treated to reduce their hazard. The following protocols are provided as guidance for the neutralization of this compound. Note: These procedures should be performed by trained personnel in a controlled laboratory setting.

Protocol 1: Alkaline Hydrolysis

Alkaline hydrolysis is a common method for the degradation of esters.[3] This process converts the ester into its corresponding carboxylate salt and alcohol, which are generally less hazardous.

Objective: To hydrolyze this compound to 2-fluoro-4-nitrobenzoic acid (as its sodium salt) and methanol.

Materials:

  • Waste solution containing this compound

  • Sodium hydroxide (NaOH)

  • Methanol

  • Stir plate and stir bar

  • pH paper or pH meter

  • Appropriate reaction vessel (e.g., round-bottom flask)

Procedure:

  • Preparation: In a chemical fume hood, place the waste solution containing a known quantity of this compound into a reaction vessel equipped with a stir bar.

  • Addition of Base: For each mole of this compound, add 1.5 to 2 molar equivalents of sodium hydroxide. The NaOH can be added as a concentrated aqueous solution or as a solution in methanol.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). For more sterically hindered esters, gentle heating (e.g., 40-50°C) may be required to accelerate the reaction.

  • Neutralization and Verification: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), check the pH of the solution. It should be basic. If necessary, neutralize the excess base with a dilute acid (e.g., hydrochloric acid) to a pH between 6 and 8.

  • Final Disposal: The resulting solution, now containing the sodium salt of 2-fluoro-4-nitrobenzoic acid and methanol, should be collected in a properly labeled hazardous waste container for halogenated organic compounds and disposed of through a licensed waste disposal facility.

Protocol 2: Reductive Treatment using Zero-Valent Iron

Reduction of the nitro group to an amino group significantly reduces the toxicity of nitroaromatic compounds. Zero-valent iron (Fe) is a cost-effective and environmentally friendly reducing agent for this purpose.

Objective: To reduce the nitro group of this compound to an amino group, forming Methyl 2-fluoro-4-aminobenzoate.

Materials:

  • Waste solution containing this compound

  • Fine iron powder (zero-valent iron)

  • Ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl)

  • Methanol or ethanol

  • Stir plate and stir bar

  • Filtration apparatus

Procedure:

  • Preparation: In a chemical fume hood, dissolve the waste containing this compound in a suitable solvent such as methanol or ethanol in a reaction vessel.

  • Addition of Reagents: Add an excess of iron powder (approximately 3-5 molar equivalents relative to the nitroaromatic compound). To facilitate the reaction, add a small amount of an electrolyte, such as ammonium chloride or a few drops of dilute HCl, to the mixture.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically exothermic. The progress of the reduction can be monitored by TLC.

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Filter the mixture to remove the iron and iron oxides.

  • Final Disposal: The filtrate, containing the less toxic amino compound, should be collected in a labeled hazardous waste container for halogenated organic compounds and disposed of by a licensed waste disposal company. The solid iron waste should also be collected and disposed of as hazardous waste.

Incineration

For large quantities of waste or for waste that cannot be easily treated in the laboratory, incineration is the preferred disposal method.[4] High-temperature incineration in a facility equipped with appropriate flue gas scrubbers ensures the complete destruction of the halogenated nitroaromatic compound into less harmful inorganic compounds.[4] All waste designated for incineration must be packaged and labeled according to the requirements of the licensed hazardous waste disposal facility.

Spill Management

In the event of a spill of this compound or its waste:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Wear Appropriate PPE: Do not attempt to clean up a spill without the proper personal protective equipment.

  • Containment: For solid spills, carefully sweep up the material and place it in a sealed container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collection and Disposal: Collect the absorbent material and place it in a sealed, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Diagrams and Data

Disposal Decision Workflow

DisposalWorkflow start Waste Generation (this compound) segregate Segregate as Halogenated Nitroaromatic Waste start->segregate assess_quantity Assess Quantity segregate->assess_quantity small_scale Small-Scale (Lab Treatable) assess_quantity->small_scale < 1 L large_scale Large-Scale or Untreatable assess_quantity->large_scale > 1 L treatment_choice Choose Treatment Protocol small_scale->treatment_choice incineration Arrange for Incineration large_scale->incineration hydrolysis Alkaline Hydrolysis treatment_choice->hydrolysis Ester Functional Group reduction Reductive Treatment treatment_choice->reduction Nitro Functional Group collect_treated Collect Treated Waste hydrolysis->collect_treated reduction->collect_treated licensed_disposal Transfer to Licensed Waste Disposal Facility collect_treated->licensed_disposal incineration->licensed_disposal

Caption: Decision workflow for the disposal of this compound waste.

Summary of Disposal Protocols
ParameterAlkaline HydrolysisReductive Treatment (Zero-Valent Iron)
Objective Ester CleavageNitro Group Reduction
Primary Reagent Sodium Hydroxide (NaOH)Zero-Valent Iron (Fe)
Reaction Time Minutes to HoursHours
Temperature Room Temperature to 50°CRoom Temperature
Primary Byproducts Sodium 2-fluoro-4-nitrobenzoate, MethanolMethyl 2-fluoro-4-aminobenzoate, Iron Oxides
Hazard Reduction ModerateSignificant

Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator to ensure that all waste is properly characterized, labeled, and disposed of in accordance with these regulations.

References

Troubleshooting & Optimization

common side reactions in the synthesis of Methyl 2-fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 2-fluoro-4-nitrobenzoate. This resource is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to address the nuanced challenges and common side reactions encountered during this synthesis. Our goal is to provide you with the causal understanding needed to troubleshoot effectively, optimize your reaction conditions, and ensure the integrity of your results.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific experimental issues in a question-and-answer format. We focus on diagnosing the problem by understanding the underlying chemical principles.

Question 1: My yield of this compound is significantly lower than expected. What are the common causes?

Low yield is a frequent issue, typically stemming from an incomplete reaction or product degradation. The primary synthesis route, a Fischer-Speier esterification of 2-fluoro-4-nitrobenzoic acid with methanol and an acid catalyst (e.g., H₂SO₄), is an equilibrium-driven process.

Potential Causes & Solutions:

  • Equilibrium Limitations: The esterification reaction produces water as a byproduct.[1] According to Le Châtelier's principle, the accumulation of water can shift the equilibrium back towards the starting materials, halting the reaction prematurely.

    • Solution 1 (Excess Reagent): Use methanol as the limiting reagent's solvent to drive the equilibrium towards the product side.

    • Solution 2 (Water Removal): If the reaction scale and setup permit, use a Dean-Stark apparatus to physically remove water as it forms. For smaller scales, adding a dehydrating agent like molecular sieves can be effective, though compatibility with the strong acid catalyst should be considered.

  • Insufficient Reaction Time or Temperature: Esterification of sterically hindered or electronically deactivated acids can be sluggish. While 2-fluoro-4-nitrobenzoic acid is not excessively hindered, the reaction requires sufficient thermal energy and time to reach completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure all the starting carboxylic acid is consumed before proceeding with the workup. If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary.

  • Hydrolysis During Workup: The ester product can be hydrolyzed back to the carboxylic acid if exposed to aqueous basic or acidic conditions for a prolonged period, especially at elevated temperatures.

    • Solution: Perform the aqueous workup efficiently and at a low temperature (e.g., using an ice bath). When neutralizing the acid catalyst, use a mild base like sodium bicarbonate and avoid a significant excess, which could promote saponification.

  • Impure Starting Material: The purity of the 2-fluoro-4-nitrobenzoic acid is paramount. If the acid contains non-reactive impurities, the theoretical yield calculation will be inaccurate, leading to a perceived low yield.

Question 2: I've isolated my product, but NMR analysis shows an unexpected singlet around 3.9-4.0 ppm and a loss of the fluorine signal. What is this impurity?

This is a classic sign of a nucleophilic aromatic substitution (SNAr) side reaction. The fluorine atom at the C2 position is highly activated towards substitution by the potent electron-withdrawing nitro group at the C4 position.[2]

The Side Reaction: In the presence of methanol (the reagent and solvent) and particularly under basic conditions (which can arise during workup or if a base is used to scavenge acid), methanol can act as a nucleophile, displacing the fluoride to form Methyl 2-methoxy-4-nitrobenzoate .

Causality: The SNAr mechanism proceeds through a negatively charged intermediate called a Meisenheimer complex.[2] The nitro group is essential for stabilizing this intermediate through resonance, making the reaction feasible. Fluorine is an excellent leaving group in SNAr reactions, further facilitating this unwanted transformation.[2][3]

Troubleshooting Workflow for SNAr Impurity

G start Symptom: Suspected Methyl 2-methoxy-4-nitrobenzoate (Loss of F, new OMe signal) cond1 Review Reaction Conditions start->cond1 cond2 Review Workup Procedure start->cond2 sol1 Use minimum necessary reaction temperature and time. cond1->sol1 Prolonged heating? sol2 Ensure strictly anhydrous conditions. Avoid alkoxide formation. cond1->sol2 Base present? sol3 Neutralize acid catalyst carefully with mild base (e.g., NaHCO3) at low temperature. cond2->sol3 Neutralization step? sol4 Avoid strong bases (e.g., NaOH, K2CO3) during workup. cond2->sol4 Base choice?

Caption: Troubleshooting SNAr Side Reaction.

Question 3: My final product is a wet solid that is difficult to dry and has a melting point lower than expected. What's the issue?

This often indicates the presence of the starting material, 2-fluoro-4-nitrobenzoic acid, which can co-precipitate with the desired ester.

Potential Causes & Solutions:

Problem SymptomPotential CauseRecommended Solution
Oily or Gummy Solid Incomplete reaction; presence of unreacted 2-fluoro-4-nitrobenzoic acid.1. Confirm with TLC/NMR: Check for the characteristic broad singlet of the carboxylic acid proton in the 1H NMR spectrum. 2. Purification: Recrystallize the product from a suitable solvent like methanol or an ethanol/water mixture.[4] Alternatively, dissolve the crude product in a nonpolar solvent (e.g., dichloromethane) and wash with a cold, dilute sodium bicarbonate solution to remove the acidic impurity. Immediately dry the organic layer over Na₂SO₄ or MgSO₄.
Persistent Wetness Trapped solvent (methanol) or water from the workup.1. Drying: Dry the product under high vacuum for an extended period. Gentle heating (e.g., 40-50 °C) can be used if the product is stable at that temperature. 2. Azeotropic Removal: For larger scales, dissolving the product in a solvent like toluene and evaporating it can help remove residual water.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for the esterification of 2-fluoro-4-nitrobenzoic acid? Concentrated sulfuric acid is the most common and cost-effective catalyst for Fischer esterification. Typically, a catalytic amount (e.g., 2-5 mol%) is sufficient. Using a large excess of H₂SO₄ can lead to charring and other side reactions at elevated temperatures.

Q2: Can I use other methods besides Fischer esterification? Yes. If the substrate is sensitive to strong acid or high temperatures, other methods can be employed:

  • Acyl Chloride Formation: Convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol.[5] This is a high-yield, non-equilibrium reaction but involves more hazardous reagents.

  • Coupling Reagents: Use standard peptide coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with a catalytic amount of DMAP (4-dimethylaminopyridine). This method is very mild but is more expensive and generates stoichiometric byproducts that must be removed.

Q3: How should I store this compound? The compound should be stored in a cool, dry place away from moisture and bases.[6] Due to the potential for hydrolysis and SNAr reactions, ensuring a tightly sealed container is critical for long-term stability.

Reaction Mechanism Overview

The primary synthesis route and its major side reactions are depicted below. Understanding these competing pathways is key to optimizing the reaction for the desired product.

G Start 2-Fluoro-4-nitrobenzoic Acid Product This compound (Desired Product) Start->Product  + MeOH, H⁺ (Esterification)  - H₂O Side1 Hydrolysis Product (Starting Material) Product->Side1  + H₂O (Hydrolysis)  (Acid or Base catalyst) Side2 SNAr Product (Methyl 2-methoxy-4-nitrobenzoate) Product->Side2  + MeOH (SNAr)  (Base or High Temp)

Caption: Main Reaction and Competing Side Pathways.

Protocol: Standard Fischer Esterification

This protocol provides a baseline for the synthesis. Adjustments may be necessary based on your specific laboratory conditions and scale.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-4-nitrobenzoic acid (1.0 eq).

  • Reagents: Add anhydrous methanol (sufficient to dissolve the acid, typically 5-10 mL per gram of acid).

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.05 eq) to the stirring solution.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting acid spot is no longer visible.

  • Cooling & Quenching: Cool the reaction mixture in an ice bath. Slowly pour the mixture into a beaker containing ice water. The product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove residual acid.

  • Purification: Air-dry the crude product. For higher purity, recrystallize from a minimal amount of hot methanol.

  • Drying: Dry the purified solid under high vacuum to remove all traces of solvent.

References

Technical Support Center: Optimization of Reaction Conditions for Methyl 2-fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Methyl 2-fluoro-4-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure successful and efficient synthesis.

Introduction

This compound is a key building block in medicinal chemistry and materials science.[1] Its synthesis, while seemingly straightforward, presents several challenges that can impact yield and purity. This guide will focus on the most common and reliable synthetic route: the oxidation of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid, followed by Fischer esterification. We will explore the critical parameters of each step, troubleshoot common issues, and provide optimized protocols.

Synthetic Workflow Overview

The primary synthetic pathway to this compound is a two-step process. This workflow is generally preferred due to its reliability and control over isomer formation.

Synthetic Workflow 2-Fluoro-4-nitrotoluene 2-Fluoro-4-nitrotoluene 2-Fluoro-4-nitrobenzoic_Acid 2-Fluoro-4-nitrobenzoic_Acid 2-Fluoro-4-nitrotoluene->2-Fluoro-4-nitrobenzoic_Acid Oxidation (e.g., KMnO4) Methyl_2-fluoro-4-nitrobenzoate Methyl_2-fluoro-4-nitrobenzoate 2-Fluoro-4-nitrobenzoic_Acid->Methyl_2-fluoro-4-nitrobenzoate Fischer Esterification (MeOH, H2SO4)

Caption: General two-step synthesis of this compound.

Part 1: Troubleshooting Guide for the Synthesis of 2-Fluoro-4-nitrobenzoic Acid (Precursor)

This section addresses common issues encountered during the oxidation of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid.

Question 1: My oxidation reaction is showing low conversion of the starting material (2-fluoro-4-nitrotoluene). What are the possible causes and solutions?

Answer:

Low conversion in the oxidation of 2-fluoro-4-nitrotoluene is a frequent issue. The primary causes are typically related to the oxidizing agent, reaction temperature, or phase transfer catalysis.

  • Insufficient Oxidizing Agent: The stoichiometry of the oxidizing agent is critical. For potassium permanganate (KMnO₄), a significant excess is often required.

    • Solution: Ensure you are using a sufficient molar excess of KMnO₄. In some procedures, additional portions of the oxidant are added throughout the reaction to drive it to completion.[2]

  • Low Reaction Temperature: The oxidation of the methyl group requires a significant activation energy.

    • Solution: The reaction is often heated to around 95 °C.[2] Ensure your reaction mixture is reaching and maintaining this temperature.

  • Inefficient Phase Transfer: Since the reaction is often biphasic (aqueous KMnO₄ and organic starting material), a phase transfer catalyst is crucial for bringing the reactants together.

    • Solution: The use of a phase transfer catalyst like tetrabutylammonium bromide is recommended to improve the reaction rate and yield.[3]

ParameterRecommended ConditionRationale
Oxidizing Agent Potassium Permanganate (KMnO₄)A strong and common oxidizing agent for converting alkylbenzenes to carboxylic acids.
Temperature 95 °CProvides the necessary activation energy for the oxidation of the methyl group.[2]
Phase Transfer Catalyst Tetrabutylammonium BromideFacilitates the transfer of the permanganate ion into the organic phase.[3]
Question 2: I am observing the formation of a brown precipitate (MnO₂) during the workup of my KMnO₄ oxidation, and it is difficult to filter. How can I improve this?

Answer:

The formation of manganese dioxide (MnO₂) is an inherent part of the reaction when using KMnO₄. Its fine, colloidal nature can make filtration challenging.

  • Filtration Aid: Using a filter aid can significantly improve the filtration process.

    • Solution: Filter the cooled reaction mixture through a pad of Celite.[2] This will help to trap the fine MnO₂ particles and prevent clogging of the filter paper.

  • Workup Procedure: A proper workup is essential to separate the product from the inorganic byproducts.

    • Solution: After filtration, the aqueous filtrate should be acidified (e.g., with concentrated HCl) to a pH of about 2 to precipitate the 2-fluoro-4-nitrobenzoic acid.[4]

Question 3: The purity of my isolated 2-fluoro-4-nitrobenzoic acid is low. What are the likely impurities and how can I purify it?

Answer:

Impurities in the carboxylic acid precursor can negatively impact the subsequent esterification step.

  • Common Impurities: The most common impurity is unreacted 2-fluoro-4-nitrotoluene. Over-oxidation to other byproducts is less common under controlled conditions.

  • Purification Strategy: A combination of extraction and recrystallization is effective for purification.

    • Extraction: After precipitation, the crude solid can be dissolved in an aqueous base (e.g., 1N NaOH) and then washed with an organic solvent (e.g., dichloromethane) to remove any non-acidic organic impurities. The aqueous layer is then re-acidified to precipitate the purified carboxylic acid.[4]

    • Recrystallization: For higher purity, the carboxylic acid can be recrystallized.

      • Recommended Solvent: A mixture of ethanol and water is a suitable solvent system for the recrystallization of fluorinated nitrobenzoic acids.[5]

Purification_Workflow Crude_Acid Crude_Acid Dissolve_in_Base Dissolve_in_Base Crude_Acid->Dissolve_in_Base 1. Dissolution Organic_Wash Organic_Wash Dissolve_in_Base->Organic_Wash 2. Extraction Re-acidify Re-acidify Organic_Wash->Re-acidify 3. Precipitation Recrystallize Recrystallize Re-acidify->Recrystallize 4. Recrystallization

Caption: Purification workflow for 2-fluoro-4-nitrobenzoic acid.

Part 2: Troubleshooting Guide for the Fischer Esterification of 2-Fluoro-4-nitrobenzoic Acid

This section focuses on the esterification of 2-fluoro-4-nitrobenzoic acid with methanol to yield the final product.

Question 1: My Fischer esterification is not going to completion, and I have a significant amount of unreacted carboxylic acid. How can I improve the yield?

Answer:

The Fischer esterification is an equilibrium-limited reaction.[6] To drive the reaction towards the product, you need to shift the equilibrium.

  • Le Chatelier's Principle: The equilibrium can be shifted by either using a large excess of one reactant or by removing a product as it is formed.[6]

    • Solution 1: Excess Alcohol: The most common and practical approach is to use methanol as the solvent, which ensures a large molar excess.[7]

    • Solution 2: Water Removal: For less reactive systems, a Dean-Stark apparatus can be used with a solvent that forms an azeotrope with water (e.g., toluene) to continuously remove water.[6]

  • Catalyst Activity: The acid catalyst is crucial for the reaction.

    • Solution: Ensure you are using a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid.[7] The catalyst should be fresh and anhydrous.

ParameterRecommended ConditionRationale
Alcohol Methanol (used as solvent)Provides a large excess to drive the equilibrium towards the ester product.[7]
Catalyst Concentrated Sulfuric Acid (H₂SO₄)A strong acid catalyst that protonates the carboxylic acid, making it more electrophilic.[7]
Temperature RefluxProvides the necessary energy for the reaction to proceed at a reasonable rate.
Question 2: I am observing side products in my esterification reaction. What are they likely to be and how can I avoid them?

Answer:

While the Fischer esterification is generally a clean reaction, side products can form, especially at high temperatures or with certain substrates.

  • Potential Side Reactions:

    • Ether Formation: At high temperatures, the alcohol can undergo acid-catalyzed dehydration to form an ether (in this case, dimethyl ether). This is more of a concern with higher alcohols but can occur with methanol under harsh conditions.

    • Decarboxylation: While unlikely under typical esterification conditions, highly activated aromatic carboxylic acids can undergo decarboxylation at elevated temperatures.

  • Minimizing Side Products:

    • Temperature Control: Avoid excessive heating. Refluxing gently is usually sufficient.

    • Reaction Time: Monitor the reaction by TLC or GC to avoid prolonged reaction times after the starting material is consumed.

Question 3: What is the best way to purify the final product, this compound?

Answer:

Purification is essential to remove unreacted starting materials, the acid catalyst, and any side products.

  • Workup: The workup is designed to remove the acid catalyst and any remaining carboxylic acid.

    • Procedure: After cooling, the reaction mixture is typically poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted 2-fluoro-4-nitrobenzoic acid.[7] This is followed by a brine wash and drying over an anhydrous salt like sodium sulfate.

  • Recrystallization: This is the most effective method for obtaining high-purity this compound.

    • Solvent Selection: A common and effective solvent system for the recrystallization of similar esters is a mixture of ethanol and water or methanol.[8][9] You can also screen other solvent systems like hexane/ethyl acetate.[10]

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I synthesize this compound by nitrating Methyl 2-fluorobenzoate?

A1: While theoretically possible, this route is often less desirable due to challenges with regioselectivity. The fluorine atom is an ortho-, para-director, but the methyl ester group is a meta-director.[11] Nitrating Methyl 2-fluorobenzoate can lead to a mixture of isomers, including the desired 4-nitro product, but also the 3-nitro, 5-nitro, and 6-nitro isomers, which can be difficult to separate.[12][13] The oxidation of 2-fluoro-4-nitrotoluene provides a more direct and selective route to the desired precursor.

Q2: What is the role of the fluorine atom in the reactivity of the aromatic ring?

A2: The fluorine atom has a dual electronic effect. It is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic aromatic substitution (like nitration).[12] However, it also has lone pairs of electrons that can be donated into the ring through resonance (+M effect), which is an activating effect. For electrophilic substitution, the inductive effect generally dominates, making the ring less reactive than benzene.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety precautions are crucial:

  • Oxidation Step: The oxidation with KMnO₄ can be exothermic. Ensure proper temperature control and be prepared for a vigorous reaction, especially during the initial stages.

  • Acid Handling: Concentrated sulfuric and nitric acids are highly corrosive.[11] Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. When preparing the nitrating mixture, always add the sulfuric acid to the nitric acid slowly and with cooling.

  • Workup: The neutralization of the acidic reaction mixture with sodium bicarbonate will produce carbon dioxide gas. This should be done slowly and with good stirring to avoid excessive foaming and pressure buildup.

Q4: How can I monitor the progress of my reactions?

A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the progress of both the oxidation and esterification reactions. Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between your starting material, product, and any potential side products. The spots can be visualized under a UV lamp. Gas chromatography (GC) can also be used for more quantitative monitoring.

References

Technical Support Center: A Guide to the Purification of Crude Methyl 2-fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 2-fluoro-4-nitrobenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important building block in their synthetic endeavors. The purity of this reagent is paramount for the success of subsequent reactions, and this document provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during its purification.

Section 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues that you may encounter during the purification of crude this compound in a question-and-answer format.

FAQ 1: What are the most common impurities in crude this compound?

The impurity profile of crude this compound is largely dependent on the synthetic route employed, which is most commonly the Fischer esterification of 2-fluoro-4-nitrobenzoic acid.[1]

Primary Impurities:

  • Unreacted Starting Material: The most common impurity is the starting carboxylic acid, 2-fluoro-4-nitrobenzoic acid. This is due to the equilibrium nature of the Fischer esterification reaction.[2]

  • Acid Catalyst: If an acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) is used, residual amounts may be present in the crude product.

  • Hydrolysis Product: The ester product can undergo hydrolysis back to the carboxylic acid if exposed to water for prolonged periods, especially under acidic or basic conditions.[2][3]

  • Solvents: Residual solvents from the reaction (e.g., methanol) and workup (e.g., ethyl acetate, dichloromethane) are also common.

FAQ 2: My crude product has a strong color. How can I decolorize it?

Colored impurities often arise from side reactions or the degradation of starting materials. Two effective methods for decolorization are:

  • Activated Charcoal Treatment during Recrystallization: Add a small amount of activated charcoal (typically 1-2% w/w of your crude product) to the hot solution of your compound during recrystallization. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal before allowing the solution to cool and crystallize.

  • Column Chromatography: This is a more rigorous method for removing colored impurities, especially if they have similar polarities to your product.

FAQ 3: How can I efficiently remove the unreacted 2-fluoro-4-nitrobenzoic acid?

The most effective way to remove acidic impurities like the unreacted carboxylic acid and the acid catalyst is through an aqueous basic wash during the workup. A dilute solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) will react with the acidic components to form their corresponding water-soluble salts, which can then be separated in the aqueous layer.[4]

The underlying chemistry:

  • R-COOH (sparingly water-soluble) + NaHCO₃ → R-COO⁻Na⁺ (water-soluble) + H₂O + CO₂

  • H₂SO₄ (acid catalyst) + 2NaHCO₃ → Na₂SO₄ (water-soluble) + 2H₂O + 2CO₂

FAQ 4: I have multiple spots on my Thin Layer Chromatography (TLC) plate. How do I identify the product?

In a normal-phase TLC (silica gel), the separation is based on polarity. This compound is less polar than its corresponding carboxylic acid (2-fluoro-4-nitrobenzoic acid) because the polar carboxylic acid group is converted to a less polar ester group. Therefore:

  • The product spot (ester) will have a higher Rf value (travel further up the plate).

  • The starting material spot (carboxylic acid) will have a lower Rf value (stay closer to the baseline).

You can confirm this by running a TLC with a co-spot, where you spot the crude mixture, the pure starting material, and a mix of both in the same lane.

FAQ 5: My product is "oiling out" instead of crystallizing. What should I do?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen for several reasons:

  • The boiling point of the solvent is higher than the melting point of your compound.

  • The solution is cooling too quickly.

  • High concentration of impurities.

Solutions:

  • Re-heat the solution to dissolve the oil, and then allow it to cool more slowly. You can insulate the flask to slow down the cooling rate.

  • Add a small amount of a co-solvent in which your compound is more soluble to keep it dissolved at a slightly lower temperature.

  • Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites for crystal growth.

  • Add a seed crystal of the pure compound if available.

  • If significant impurities are present, it may be necessary to first purify the material by column chromatography to remove the substances inhibiting crystallization.

FAQ 6: My recovery yield after purification is very low. How can I improve this?

Low recovery is a common issue. Here are some tips to maximize your yield:

  • During Aqueous Wash: Ensure you are not using an overly concentrated base or washing for too long, as this can lead to hydrolysis of your ester product.

  • During Recrystallization: Avoid using an excessive amount of solvent, as this will lead to product loss in the mother liquor. Cool the solution slowly and then in an ice bath to maximize crystal formation.

  • During Column Chromatography: Careful selection of the mobile phase and proper fraction collection are key. Monitor the elution closely with TLC to avoid combining impure fractions with your pure product.

Section 2: Detailed Purification Protocols

Protocol 1: Aqueous Workup for Removal of Acidic Impurities

This protocol is the first step in purifying your crude product after the reaction is complete.

Materials:

  • Crude this compound dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Separatory funnel.

Procedure:

  • Transfer the organic solution of your crude product to a separatory funnel.

  • Add an equal volume of saturated NaHCO₃ solution. Stopper the funnel and invert it gently, making sure to vent frequently to release the pressure from CO₂ evolution.

  • Shake the funnel for 1-2 minutes. Allow the layers to separate.

  • Drain the lower aqueous layer.

  • Repeat the wash with NaHCO₃ solution one more time.

  • Wash the organic layer with an equal volume of brine. This helps to remove any remaining water from the organic layer.

  • Drain the aqueous layer and transfer the organic layer to a clean flask.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ for 10-15 minutes.

  • Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product, now free of acidic impurities.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective technique for purifying solid compounds to a high degree of purity.

Step 1: Solvent Selection

The key to a successful recrystallization is choosing the right solvent. An ideal solvent should:

  • Dissolve the compound well when hot.

  • Dissolve the compound poorly when cold.

  • Either not dissolve the impurities at all, or dissolve them very well even at low temperatures.

  • Be chemically inert to the compound.

  • Be volatile enough to be easily removed from the purified crystals.

Recommended Solvents for Screening:

SolventBoiling Point (°C)Polarity
Methanol65Polar
Ethanol78Polar
Isopropanol82Polar
Ethyl Acetate77Intermediate
Toluene111Non-polar
Hexane69Non-polar
Water100Very Polar

Solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) are often very effective.

Screening Procedure:

  • Place a small amount of your crude product (approx. 50 mg) into a test tube.

  • Add a few drops of the solvent to be tested.

  • If the compound dissolves at room temperature, the solvent is not suitable.

  • If it does not dissolve, heat the test tube gently.

  • If the compound dissolves when hot, allow the solution to cool to room temperature and then in an ice bath.

  • If crystals form upon cooling, you have found a potentially good solvent.

Step 2: Recrystallization Protocol

  • Place the crude product in an Erlenmeyer flask.

  • Add the minimum amount of the chosen hot solvent to just dissolve the solid. It is best to add the solvent in small portions.

  • If the solution is colored, this is the point to add activated charcoal.

  • If charcoal was added, or if there are any insoluble impurities, perform a hot filtration to remove them.

  • Allow the clear filtrate to cool slowly to room temperature.

  • Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven.

Protocol 3: Purification by Flash Column Chromatography

Flash column chromatography is ideal for separating compounds with similar polarities or for purifying non-crystalline materials.

Step 1: TLC Method Development

  • Prepare a stock solution of your crude product in a volatile solvent like ethyl acetate or dichloromethane.

  • On a TLC plate, spot the crude mixture.

  • Develop the TLC plate in a solvent system of your choice. A good starting point for a compound of this polarity is a mixture of hexane and ethyl acetate.

  • Visualize the plate under UV light.

  • The ideal solvent system will give your product an Rf value of approximately 0.25-0.35.

Adjusting the Solvent System:

  • If the Rf is too low: Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).

  • If the Rf is too high: Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane).

Step 2: Column Chromatography Protocol

  • Prepare the Column: Pack a glass column with silica gel (230-400 mesh) using the chosen mobile phase. A general rule is to use 50-100 g of silica per 1 g of crude material.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elute the Column: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Collect Fractions: Collect the eluent in a series of test tubes.

  • Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Section 3: Visual and Tabular Data

Purification Workflow

PurificationWorkflow Crude Crude this compound Workup Aqueous Basic Wash (Protocol 1) Crude->Workup Assess Assess Purity (TLC/¹H NMR) Workup->Assess Decision High Purity? Assess->Decision Recrystallize Recrystallization (Protocol 2) Decision->Recrystallize Yes Column Column Chromatography (Protocol 3) Decision->Column No Pure Pure Product (>98%) Recrystallize->Pure Column->Pure

Caption: General workflow for the purification of this compound.

Decision Matrix for Purification Method

DecisionMatrix Start Crude Product Assessed by TLC Impurity_Check Are impurities significantly different in polarity from the product? Start->Impurity_Check Solid_Check Is the product a solid? Impurity_Check->Solid_Check Yes Chromatography Column Chromatography is necessary Impurity_Check->Chromatography No Recrystallize Recrystallization is the preferred method Solid_Check->Recrystallize Yes Solid_Check->Chromatography No (Product is an oil)

Caption: A decision guide for selecting the optimal purification technique.

References

Technical Support Center: Managing Regioselectivity in Reactions with Methyl 2-fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Methyl 2-fluoro-4-nitrobenzoate. This document serves as a specialized resource for our scientific partners to navigate the complexities of reactions involving this versatile building block. The unique electronic arrangement of this molecule, featuring a potent activating nitro group and a labile fluorine leaving group, makes it highly valuable for synthesizing complex aromatic structures via Nucleophilic Aromatic Substitution (SNAr). However, this reactivity profile can also introduce challenges related to selectivity.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to provide both mechanistic understanding and actionable, field-proven protocols. Our goal is to empower you to control your reaction outcomes, minimize byproduct formation, and achieve your synthetic targets with greater efficiency.

Troubleshooting & FAQs

Question 1: I am reacting this compound with a primary amine and observing two major products. What are they, and why is this happening?

This is a classic chemoselectivity challenge. The two products you are observing are almost certainly the result of two competing nucleophilic attack pathways:

  • SNAr Product: The amine attacks the carbon bearing the fluorine (C2), displacing the fluoride leaving group. This is the desired Nucleophilic Aromatic Substitution.

  • Amide Product: The amine attacks the carbonyl carbon of the methyl ester group, leading to nucleophilic acyl substitution (amidation).

The formation of these two products occurs because your amine nucleophile can react at two different electrophilic sites on the substrate. The aromatic ring is rendered electrophilic by the strong electron-withdrawing effect of the nitro group, which stabilizes the negative charge in the SNAr intermediate (the Meisenheimer complex).[1][2] Simultaneously, the ester carbonyl is inherently electrophilic.

The balance between these two pathways is governed by kinetics, thermodynamics, and reaction conditions.

Competing_Pathways start This compound + R-NH2 intermediate Decision Point: Reaction Conditions start->intermediate snar_product S(N)Ar Product (C-N Bond Formation) amide_product Amide Byproduct (C(O)-N Bond Formation) intermediate->snar_product Favored by: Low Temp. Polar Aprotic Solvent Non-nucleophilic Base intermediate->amide_product Favored by: High Temp. Excess Amine

Caption: Competing reaction pathways for this compound with an amine nucleophile.

Question 2: How can I selectively favor the SNAr reaction and minimize amide formation?

Controlling this competition is critical. To favor the kinetic SNAr product, you must optimize conditions that lower the activation energy for the attack on the aromatic ring relative to the attack on the ester.

Key Strategies & Protocol:

  • Temperature Control: SNAr reactions are often kinetically favored and can proceed at lower temperatures. Amidation typically requires more energy. Running the reaction at room temperature (or below) is the first and most effective variable to adjust.

  • Solvent Choice: Use a polar aprotic solvent. Solvents like DMSO, DMF, or NMP excel at solvating the cationic counter-ion of the base and stabilizing the charged Meisenheimer intermediate, thereby accelerating the SNAr pathway.[3]

  • Base Selection: If a base is needed to deprotonate the nucleophile or scavenge the HF byproduct, use a non-nucleophilic, sterically hindered base. A common error is using excess amine nucleophile as the base, which dramatically increases its concentration and favors the bimolecular amidation reaction.

Table 1: Recommended Conditions for Maximizing SNAr Selectivity

ParameterRecommended ConditionRationale
Temperature 0°C to 25°CFavors the kinetically controlled SNAr pathway over the higher activation energy amidation.
Solvent DMSO, DMF, NMPPolar aprotic solvents stabilize the charged Meisenheimer intermediate, accelerating the SNAr reaction.
Base K₂CO₃, Cs₂CO₃, or DIPEAK₂CO₃/Cs₂CO₃ are effective and generally do not interfere. DIPEA is a non-nucleophilic organic base that scavenges acid without competing.
Stoichiometry 1.0 - 1.2 equivalents of amineAvoid large excesses of the amine nucleophile to minimize its role as a competing reactant for amidation.

Detailed Experimental Protocol for Selective SNAr:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMSO (0.2 M), add powdered anhydrous K₂CO₃ (1.5 eq).

  • Add the amine nucleophile (1.1 eq) dropwise at room temperature.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of the desired product versus the amide byproduct.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Question 3: My nucleophile has two different reactive sites (e.g., 4-aminophenol). How do I control whether the amine (N-arylation) or the hydroxyl group (O-arylation) reacts?

This is a challenge of regioselectivity dictated by the relative nucleophilicity of the two functional groups on your attacking reagent. In general, for a molecule like 4-aminophenol, the nitrogen is inherently more nucleophilic than the oxygen. However, this can be easily modulated by the reaction conditions, specifically the choice of base.

  • To Favor N-Arylation: The goal is to keep the phenol group protonated and leverage the superior intrinsic nucleophilicity of the amine.

    • Conditions: Run the reaction under neutral or mildly basic conditions. A weak, non-nucleophilic base like DIPEA or even a bicarbonate salt is sufficient to scavenge the HF byproduct without deprotonating the phenol. The lone pair on the nitrogen will be the primary attacking species.

  • To Favor O-Arylation: The strategy is to deprotonate the phenol, creating a highly potent phenoxide nucleophile which will outcompete the neutral amine.

    • Conditions: Use at least one full equivalent of a strong base, such as NaH, KHMDS, or t-BuOK.[4] This will quantitatively convert the phenol to the phenoxide anion. The reaction should be performed at a low temperature (e.g., 0°C) to introduce the base, followed by the addition of the electrophile.

Regioselectivity_Control start 4-Aminophenol (Ambident Nucleophile) decision Choice of Base start->decision protect Alternative: Protect one group (e.g., Boc-Amine or Bn-Phenol) start->protect Orthogonal Strategy n_path Mild Base (e.g., K2CO3, DIPEA) Neutral Conditions decision->n_path Favors N-Attack o_path Strong Base (e.g., NaH, KHMDS) >1 equivalent decision->o_path Favors O-Attack n_product N-Arylation Product (Amine Attacks) n_path->n_product o_product O-Arylation Product (Phenoxide Attacks) o_path->o_product

Caption: Decision workflow for controlling regioselectivity with ambident nucleophiles.

The Protecting Group Strategy: For absolute control, especially on complex substrates, the most robust strategy is to use protecting groups. For example, protect the amine as a Boc-carbamate to force O-arylation, or protect the phenol as a benzyl or silyl ether to force N-arylation. This adds steps to the synthesis but guarantees the desired regiochemical outcome.

References

preventing the decomposition of Methyl 2-fluoro-4-nitrobenzoate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 2-fluoro-4-nitrobenzoate (CAS 392-09-6). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. As a key building block in medicinal chemistry and organic synthesis, its purity is paramount for reproducible and successful experimental outcomes.[1][2][3] This guide provides in-depth troubleshooting advice and preventative protocols based on the compound's inherent chemical properties.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for this compound?

A: The compound should be stored at 2-8°C in a refrigerator.[4] The container must be tightly sealed and placed in a dark, dry environment. For long-term storage, blanketing the container with an inert gas like argon or nitrogen is strongly recommended to displace moisture and oxygen.

Q2: My vial of this compound has turned from a white/pale yellow solid to a darker yellow or brownish color. Why did this happen?

A: A color change is a visual indicator of chemical decomposition. This is most commonly caused by exposure to light (photodegradation) or moisture (hydrolysis). The nitroaromatic structure makes the compound susceptible to light-induced degradation, while the methyl ester group is prone to hydrolysis.[5][6]

Q3: Is the compound sensitive to moisture?

A: Yes, it is highly sensitive to moisture. The ester functional group can undergo hydrolysis to form 2-fluoro-4-nitrobenzoic acid and methanol. This process can be accelerated by trace amounts of acid or base. Therefore, storage in a desiccated environment is crucial.

Q4: What are the primary decomposition products I should be aware of?

A: The two main degradation products are 2-fluoro-4-nitrobenzoic acid and methanol, resulting from hydrolysis of the ester bond. Other minor byproducts may form through photodegradation pathways. The presence of the acidic byproduct, 2-fluoro-4-nitrobenzoic acid, can further catalyze the decomposition of the remaining ester.

Troubleshooting Guide: Experimental & Storage Issues

This guide provides a problem-and-solution format for specific issues you may encounter, grounded in the chemical mechanisms of degradation.

Issue 1: Inconsistent Reaction Yields and an Acidic Byproduct

  • Observation: "I am performing a reaction where this compound is a key starting material. My yields are inconsistent, and during aqueous workup, I notice the pH of my aqueous layer is more acidic than expected. I've also isolated a crystalline solid that doesn't match my desired product."

  • Root Cause Analysis: This is a classic sign of significant hydrolysis of the starting material. The ester has likely decomposed into 2-fluoro-4-nitrobenzoic acid, which is an acidic solid.[7] This not only reduces the available amount of your active reagent but the acidic byproduct can also interfere with subsequent reaction steps, especially if your reaction is base-sensitive.

  • Recommended Action:

    • Verify Purity: Before starting your reaction, verify the purity of your this compound stock. This can be done using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8][9] The appearance of a new peak corresponding to 2-fluoro-4-nitrobenzoic acid will confirm degradation.

    • Use Anhydrous Solvents: Ensure all solvents used in your reaction are rigorously dried. Even small amounts of water can cause hydrolysis over the course of a reaction.

    • Proper Aliquoting: If you have a large bottle of the reagent, avoid opening and closing it frequently in the ambient atmosphere. Aliquot the powder into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox).

Issue 2: Physical Changes in the Stored Compound

  • Observation: "The this compound powder in my bottle, originally a fine, free-flowing solid, has become clumpy and has a faint, sharp odor."

  • Root Cause Analysis: Clumping is a strong indicator of moisture absorption. The material is hygroscopic, and water absorption can lead to localized hydrolysis at the surface of the solid particles, causing them to stick together. The faint odor could be due to the formation of volatile byproducts or the release of methanol.

  • Recommended Action:

    • Discard Compromised Reagent: It is often best to discard the reagent, as its purity is compromised and non-homogenous. Using it will lead to unreliable and unrepeatable results.

    • Improve Storage Protocol: Immediately review your storage protocol. Ensure containers are sealed with high-quality caps and consider using paraffin film as an extra barrier. Always store vials inside a desiccator, even when refrigerated.

Issue 3: Failed Reactions with No Obvious Cause

  • Observation: "My reaction, which has previously worked, is now failing completely. I've checked all other reagents and conditions, and the only variable is a new bottle of this compound."

  • Root Cause Analysis: While hydrolysis and photodegradation are common, severe degradation can lead to a complete loss of reactivity. Nitroaromatic compounds can undergo complex decomposition pathways when exposed to UV light, potentially forming inhibitors or other reactive species that quench your reaction.[10][11]

  • Recommended Action:

    • Source a New Batch: Obtain a new, certified-purity batch of the reagent from a reputable supplier.

    • Implement a Strict Incoming Reagent Protocol: Upon receiving any new batch, perform a quality control check (e.g., melting point, HPLC, or NMR) to establish a baseline. Store it immediately under the optimal conditions outlined below.

Visualizing Decomposition & Troubleshooting

The following diagrams illustrate the primary degradation pathways and a logical workflow for troubleshooting issues with this compound.

cluster_hydrolysis Hydrolysis Pathway (Moisture-Induced) cluster_photo Photodegradation Pathway (Light-Induced) M2F4NB This compound Products_H 2-fluoro-4-nitrobenzoic Acid + Methanol M2F4NB->Products_H Ester Cleavage Water H₂O (Moisture) Water->M2F4NB AcidBase Acid/Base Catalyst AcidBase->M2F4NB M2F4NB2 This compound Complex Complex Mixture of Degradation Products (Colored Impurities) M2F4NB2->Complex Nitro Group Excitation Light UV Light (hν) Light->M2F4NB2

Caption: Primary decomposition pathways for this compound.

Observe Observe Issue: - Color Change - Clumping - Low Yield - Acidic Byproduct Cause Identify Likely Cause Observe->Cause Hydrolysis Hydrolysis (Moisture Contamination) Cause->Hydrolysis Clumping / Acidic Photo Photodegradation (Light Exposure) Cause->Photo Color Change Action_H Action: 1. Confirm with HPLC/GC-MS 2. Use Desiccator/Inert Gas 3. Use Anhydrous Solvents 4. Aliquot Reagent Hydrolysis->Action_H Action_P Action: 1. Store in Amber Vials 2. Minimize Light Exposure 3. Purify or Discard 4. Run QC on New Batches Photo->Action_P

Caption: Troubleshooting workflow for reagent stability issues.

Quantitative Data Summary & Preventative Protocols

Adherence to strict storage and handling protocols is the most effective way to prevent decomposition.

Table 1: Storage Condition Guidelines
ParameterRecommended ConditionCondition to AvoidConsequence of Avoidance
Temperature 2–8 °C (Refrigerator)[4]Room temperature or higherIncreased rate of hydrolysis and potential for thermal degradation.
Atmosphere Dry, Inert (Argon/Nitrogen)Ambient Air (Humid)Accelerates ester hydrolysis, leading to purity loss and clumping.
Light Dark (Amber vials/foil wrap)Direct sunlight or lab lightCauses photodegradation, resulting in discoloration and formation of impurities.[5][6]
pH Exposure NeutralAcidic or Basic ContaminantsCatalyzes rapid hydrolysis of the ester bond.[12][13]
Container Tightly sealed glass vialLoosely capped or plastic containersAllows moisture and air ingress; potential for leaching from plastics.
Experimental Protocol: Best Practices for Handling and Storage

1. Upon Receipt of a New Batch:

  • Log Information: Record the date of receipt, supplier, lot number, and initial appearance.

  • Initial QC (Optional but Recommended): For critical applications, run an initial purity analysis (e.g., HPLC) to serve as a baseline for future comparisons.

  • Transfer & Aliquot: If purchased in a large quantity, immediately transfer the material into smaller, amber glass vials inside a glovebox or under a stream of inert gas. This minimizes the exposure of the entire batch to the atmosphere with each use.

2. Standard Storage Procedure:

  • Primary Container: Use amber glass vials with PTFE-lined caps to ensure a tight, non-reactive seal.

  • Secondary Container: Place the sealed vials in a laboratory desiccator containing an active desiccant (e.g., silica gel with a moisture indicator).

  • Location: Store the desiccator in a refrigerator designated for chemical storage at 2-8°C. Ensure the area is dark.

3. During Experimental Use:

  • Equilibration: Before opening a vial, allow it to warm to room temperature while still inside the desiccator (~20-30 minutes). This prevents atmospheric moisture from condensing onto the cold powder.

  • Dispensing: Weigh the required amount of reagent quickly. Do not leave the vial open on the bench.

  • Resealing: After dispensing, flush the vial headspace with argon or nitrogen before tightly resealing the cap. Wrap the cap junction with paraffin film for an enhanced seal.

  • Return to Storage: Promptly return the vial to the desiccator in the refrigerator.

By implementing these rigorous protocols, you can significantly extend the shelf-life of this compound, ensuring the integrity of your starting material and the validity of your experimental results.

References

strategies to increase the regioselectivity of reactions involving Methyl 2-fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions with Methyl 2-fluoro-4-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving regioselectivity in their synthetic pathways. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and refine your experimental design for optimal outcomes.

Introduction: The Challenge of Regioselectivity

This compound is a versatile building block in organic synthesis, particularly in the creation of complex pharmaceutical intermediates.[1][2][3] Its utility stems from the presence of two key functional groups: a fluorine atom, which serves as an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions, and a nitro group, which strongly activates the aromatic ring for such substitutions.[4][5]

The primary challenge in reactions involving this substrate is controlling the regioselectivity of the nucleophilic attack. The fluorine atom at the C2 position is ortho to the methyl ester and meta to the powerfully electron-withdrawing nitro group. The SNAr reaction is strongly favored at positions ortho and para to the nitro group because the negative charge of the intermediate (the Meisenheimer complex) can be effectively stabilized by resonance.[5][6] This electronic preference makes the C2 position, where the fluorine is located, the primary target for nucleophilic attack.

However, achieving exclusive substitution at this position can be complicated by factors such as steric hindrance from the adjacent methyl ester group, the nature of the incoming nucleophile, and the reaction conditions.[7][8] This guide provides troubleshooting strategies and frequently asked questions to help you navigate these challenges and enhance the regioselectivity of your reactions.

Troubleshooting Guide: Enhancing Regioselectivity

This section addresses common issues encountered during SNAr reactions with this compound and provides actionable strategies to improve the desired outcome.

Issue 1: Low Yield of the Desired 2-Substituted Product

Potential Cause: Competing side reactions or unfavorable reaction kinetics.

Troubleshooting Strategies:

  • Solvent Selection: The choice of solvent is critical in SNAr reactions.[9][10][11]

    • Dipolar Aprotic Solvents: Solvents like DMSO, DMF, and NMP are generally preferred as they can solvate the cation of the nucleophile's salt, leaving the anion more "naked" and nucleophilic.[12] They also effectively stabilize the charged Meisenheimer intermediate.

    • Protic Solvents: While less common, protic solvents can sometimes influence regioselectivity through hydrogen bonding interactions with the nucleophile or the intermediate.[9][13] However, they can also solvate and deactivate the nucleophile.

    • Ionic Liquids: These can offer unique solvation properties that may enhance reaction rates and selectivity.[9][11]

  • Temperature Control:

    • SNAr reactions are often kinetically controlled. Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable product and reduce the occurrence of side reactions. Conversely, if the desired reaction has a higher activation energy, a moderate increase in temperature may be necessary. Careful temperature screening is recommended.

  • Nucleophile Concentration:

    • Ensure the nucleophile is used in an appropriate stoichiometric amount or in slight excess. A large excess can sometimes lead to undesired secondary reactions.

Issue 2: Formation of Isomeric Byproducts

Potential Cause: Lack of sufficient regiochemical control, leading to attack at other positions or reaction with the ester group.

Troubleshooting Strategies:

  • The Nature of the Nucleophile:

    • Hard vs. Soft Nucleophiles: The Hard-Soft Acid-Base (HSAB) principle can offer some predictive power. The C2 carbon, being adjacent to the electron-withdrawing ester, is relatively "hard" compared to other positions. Hard nucleophiles (e.g., alkoxides, primary amines) may show a greater preference for this site.

    • Steric Bulk: A sterically hindered nucleophile may face difficulty approaching the C2 position due to the adjacent methyl ester group.[7][8][14] In such cases, a less bulky nucleophile might be more effective. Conversely, if an undesired reaction is occurring at a less hindered site, increasing the steric bulk of the nucleophile could favor the desired, more hindered position.

  • Use of a Base:

    • When using nucleophiles that require deprotonation (e.g., alcohols, thiols, secondary amines), the choice of base is important. A non-nucleophilic, sterically hindered base (e.g., DBU, proton sponge) is often preferred to avoid competition with the primary nucleophile. The strength of the base should be sufficient to deprotonate the nucleophile without promoting side reactions.

  • Catalysis:

    • Phase-Transfer Catalysis (PTC): For reactions involving a solid-liquid or liquid-liquid biphasic system, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be highly effective. It facilitates the transfer of the nucleophilic anion into the organic phase, often leading to milder reaction conditions and improved yields.

    • Metal Catalysis: While less common for this specific transformation, certain metal catalysts can influence the regioselectivity of nucleophilic aromatic substitutions.[15]

Frequently Asked Questions (FAQs)

Q1: Why is the fluorine at the C2 position the leaving group, and not the nitro group?

A1: In nucleophilic aromatic substitution, the leaving group's ability to depart is related to its stability as an anion and the strength of the carbon-leaving group bond. Fluoride (F⁻) is a good leaving group in activated aromatic systems. While the nitro group can also be displaced in some SNAr reactions, it is generally a poorer leaving group than halides in these contexts. The primary role of the nitro group in this molecule is to strongly activate the ring towards nucleophilic attack, particularly at the ortho and para positions.[5]

Q2: I am observing hydrolysis of the methyl ester group. How can I prevent this?

A2: Ester hydrolysis is a common side reaction, especially if using strongly basic or aqueous conditions. To mitigate this:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried.

  • Choice of Base: Use a non-hydroxide base (e.g., NaH, K₂CO₃, or an organic base like DBU) if your nucleophile requires deprotonation.

  • Temperature: Run the reaction at the lowest effective temperature to minimize the rate of hydrolysis.

  • Protecting Groups: In extreme cases, if the ester is highly sensitive to the reaction conditions required for the SNAr step, a more robust ester or a different protecting group for the carboxylic acid may be necessary.

Q3: Can I use a bulky nucleophile like tert-butoxide? What challenges might I face?

A3: Using a bulky nucleophile like potassium tert-butoxide can be challenging due to steric hindrance from the ortho-methyl ester group.[7][8] This steric clash can significantly slow down the rate of reaction at the C2 position. You may need to use higher temperatures or longer reaction times. There is also a risk of elimination reactions if there are acidic protons on adjacent side chains, or reaction at less sterically hindered sites if available. A less hindered alkoxide, such as sodium methoxide or ethoxide, might be more successful.

Q4: How do the electronic effects of the methyl ester and nitro groups influence regioselectivity?

A4: Both the nitro (-NO₂) and methyl ester (-CO₂Me) groups are electron-withdrawing.

  • Nitro Group: The nitro group is one of the most powerful electron-withdrawing groups. It deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic substitution. It stabilizes the negative charge of the Meisenheimer intermediate through resonance, especially when the attack is at the ortho or para position.[16][17][18][19][20]

  • Methyl Ester Group: The methyl ester is also electron-withdrawing, but less so than the nitro group. Its primary influence in this molecule is steric hindrance and a moderate electronic activation at its meta positions (one of which is C2).

The dominant electronic effect comes from the nitro group, which strongly directs the nucleophile to the C2 and C6 positions (both ortho to the nitro group). Since C2 has the fluorine leaving group, this is the electronically favored site for SNAr.

Experimental Workflow & Visualization

General Protocol for SNAr with an Amine Nucleophile

This protocol provides a starting point for optimization.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent and Base: Add anhydrous DMSO (or another suitable aprotic solvent). Add a non-nucleophilic base such as K₂CO₃ (2.0-3.0 eq).

  • Nucleophile Addition: Add the amine nucleophile (1.1-1.5 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, pour it into water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify the crude product by column chromatography.

Decision-Making Flowchart for Optimizing Regioselectivity

G start Start: Low Regioselectivity check_nucleophile Analyze Nucleophile Sterics start->check_nucleophile steric_high Is Nucleophile Bulky? check_nucleophile->steric_high change_nucleophile Use Less Hindered Nucleophile steric_high->change_nucleophile Yes steric_low No steric_high->steric_low No check_solvent Evaluate Solvent change_nucleophile->check_solvent steric_low->check_solvent solvent_polar_aprotic Using Polar Aprotic? (DMSO, DMF) check_solvent->solvent_polar_aprotic use_polar_aprotic Switch to Polar Aprotic Solvent solvent_polar_aprotic->use_polar_aprotic No solvent_ok Yes solvent_polar_aprotic->solvent_ok Yes check_temp Adjust Temperature use_polar_aprotic->check_temp solvent_ok->check_temp temp_too_high Is Temp > 100°C? check_temp->temp_too_high lower_temp Lower Temperature (e.g., 60-80°C) temp_too_high->lower_temp Yes temp_ok No temp_too_high->temp_ok No check_base Consider Base lower_temp->check_base temp_ok->check_base base_ok Is Base Non-Nucleophilic? check_base->base_ok change_base Use K₂CO₃ or Organic Base base_ok->change_base No end Improved Regioselectivity base_ok->end Yes change_base->end

Caption: Troubleshooting workflow for regioselectivity.

Mechanism: SNAr of this compound

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Leaving Group Departure Reactants Substrate + Nu⁻ TransitionState1 [Transition State 1]‡ Reactants->TransitionState1 Rate-determining step Intermediate Meisenheimer Complex (Resonance Stabilized) TransitionState1->Intermediate Intermediate2 Meisenheimer Complex TransitionState2 [Transition State 2]‡ Intermediate2->TransitionState2 Fast Products Product + F⁻ TransitionState2->Products

Caption: SNAr reaction mechanism overview.

Summary of Key Parameters and Their Effects

ParameterRecommended ActionRationale
Solvent Use polar aprotic (DMSO, DMF, NMP)Stabilizes the charged Meisenheimer intermediate and enhances nucleophilicity.[9][12]
Temperature Screen from 60°C to 120°CBalance reaction rate against potential side reactions like ester hydrolysis.
Nucleophile Consider steric bulk and pKaLess hindered nucleophiles react faster at the sterically encumbered C2 position.[7][8]
Base Use non-nucleophilic base (e.g., K₂CO₃, DBU)Prevents competition with the primary nucleophile and minimizes ester hydrolysis.
Atmosphere Inert (N₂ or Ar)Prevents moisture from causing hydrolysis and side reactions.

References

Validation & Comparative

A Senior Application Scientist's Guide to Methyl Fluoronitrobenzoate Isomers: A Comparative Analysis for Strategic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluoronitrobenzoates

In the landscape of modern medicinal chemistry and materials science, the methyl fluoronitrobenzoate scaffold is a cornerstone building block. These isomers are prized for the unique interplay between their three key functional groups: the electron-withdrawing nitro group, the highly electronegative fluorine atom, and the versatile methyl ester. The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, improve bioavailability, and modulate binding affinity.[1][2][3][4] The nitro group, particularly in its position relative to the fluorine atom, activates the aromatic ring for specific chemical transformations, most notably nucleophilic aromatic substitution (SNAr).[5]

This guide provides an in-depth comparative analysis of the principal isomers of methyl fluoronitrobenzoate. Our objective is to move beyond a simple catalog of properties and delve into the causal relationships between structure, reactivity, and synthetic utility. By understanding the subtle yet critical differences dictated by the positional chemistry of these isomers, researchers and drug development professionals can make more informed and strategic decisions in the design and execution of their synthetic pathways.

Structural Overview of Key Isomers

The specific placement of the fluoro and nitro substituents on the benzoate ring dictates the isomer's chemical personality. While numerous isomers exist, this guide focuses on six commercially significant examples, each offering a distinct reactivity profile.

isomers cluster_2F4N Methyl 2-fluoro-4-nitrobenzoate cluster_2F5N Methyl 2-fluoro-5-nitrobenzoate cluster_3F4N Methyl 3-fluoro-4-nitrobenzoate cluster_4F2N Methyl 4-fluoro-2-nitrobenzoate cluster_4F3N Methyl 4-fluoro-3-nitrobenzoate cluster_5F2N Methyl 5-fluoro-2-nitrobenzoate node_2F4N node_2F4N node_2F5N node_2F5N node_3F4N node_3F4N node_4F2N node_4F2N node_4F3N node_4F3N node_5F2N node_5F2N

Caption: Chemical structures of six key methyl fluoronitrobenzoate isomers.

Comparative Physicochemical Properties

While all isomers share the same molecular formula and weight, their physical properties diverge due to differences in molecular symmetry and intermolecular forces, which influence crystal lattice packing.[6] These distinctions are critical for practical considerations such as purification, formulation, and storage.

PropertyThis compoundMethyl 2-fluoro-5-nitrobenzoateMethyl 3-fluoro-4-nitrobenzoateMethyl 4-fluoro-2-nitrobenzoateMethyl 4-fluoro-3-nitrobenzoateMethyl 5-fluoro-2-nitrobenzoate
CAS Number 392-09-6[7]2965-22-2[1][8]185629-31-6[9][10]151504-81-3[11]329-59-9[12][13]393-85-1[14]
Appearance SolidWhite to yellow crystal[1][15]White to yellow-green solid---
Mol. Formula C₈H₆FNO₄C₈H₆FNO₄[1][8]C₈H₆FNO₄[9][16]C₈H₆FNO₄[11]C₈H₆FNO₄[13]C₈H₆FNO₄
Mol. Weight 199.14 g/mol 199.14 g/mol [1][8]199.14 g/mol [9][16]199.14 g/mol [11]199.14 g/mol [13]199.14 g/mol
Melting Point -47 - 51 °C[1] / 72-75 °C[15]53 °C[9]---
Boiling Point -139 °C / 1.5 mmHg[1] / ~248 °C[15]----
Solubility -Soluble in ethanol, ether[15]--Soluble in ethanol, ether, methanol; Insoluble in water[12][17]Slightly soluble in water; Soluble in DMSO, acetone[14]

Reactivity Analysis: A Tale of Electronic Effects

The primary value of these isomers in synthetic chemistry lies in their differential reactivity in Nucleophilic Aromatic Substitution (SNAr) . The fluorine atom serves as an excellent leaving group, and the reaction rate is almost entirely dictated by the position of the powerfully electron-withdrawing nitro group relative to it.

The Causality of SNAr Reactivity: The SNAr mechanism proceeds via a two-step addition-elimination pathway. The rate-determining step is the initial attack of the nucleophile on the carbon atom bearing the fluorine, which forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[18][19] The stability of this intermediate is paramount to the reaction's success.

A nitro group positioned ortho or para to the site of nucleophilic attack can effectively delocalize and stabilize the negative charge of the Meisenheimer complex through resonance. In contrast, a meta nitro group cannot participate in resonance stabilization and can only offer a weaker stabilizing effect through induction.[19] This electronic difference creates a dramatic hierarchy of reactivity among the isomers.

snar_mechanism Reactant Isomer (e.g., 2-Fluoro-4-Nitro) TS1 Rate-Determining Step (Transition State 1) Reactant->TS1 + Nu⁻ Nu Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Stabilized by ortho/para -NO₂) TS1->Intermediate Addition TS2 Transition State 2 Intermediate->TS2 Elimination Product Substituted Product TS2->Product F_leaving Fluoride Ion (F⁻) TS2->F_leaving

Caption: Generalized workflow for the SNAr reaction mechanism.

Isomer Reactivity Ranking:

  • High Reactivity (Ortho/Para Activated):

    • This compound: Nitro group is para to the fluorine.

    • Methyl 4-fluoro-2-nitrobenzoate: Nitro group is ortho to the fluorine.

    • Methyl 2-fluoro-5-nitrobenzoate: Nitro group is para to the fluorine.

    • Methyl 4-fluoro-3-nitrobenzoate: Nitro group is ortho to the fluorine. These isomers are highly susceptible to nucleophilic attack and are the preferred substrates for SNAr reactions. The choice between them often depends on the desired final substitution pattern of the product. The inductive effect of the nitro group is stronger from the ortho position, which can sometimes lead to even faster reaction rates compared to the para equivalent, assuming steric hindrance from the incoming nucleophile is not a prohibitive factor.[18][20]

  • Low Reactivity (Meta Activated):

    • Methyl 3-fluoro-4-nitrobenzoate: Nitro group is meta to the fluorine.

    • Methyl 5-fluoro-2-nitrobenzoate: Nitro group is meta to the fluorine. These isomers are significantly less reactive towards nucleophiles under standard SNAr conditions. Forcing conditions (high temperature, strong bases) may be required to effect a substitution, which can lead to side reactions. They are generally not chosen when a facile SNAr reaction is the primary goal.

Synthetic Strategies & Methodologies

The preparation of these isomers typically follows one of two primary pathways, the choice of which is dictated by the availability and cost of starting materials.

synthesis_workflow cluster_path1 Pathway 1: Nitration First cluster_path2 Pathway 2: Esterification Last A1 Methyl Fluorobenzoate (e.g., Methyl 2-Fluorobenzoate) P1 Nitration (HNO₃/H₂SO₄) A1->P1 B1 Isomeric Mixture of Methyl Fluoronitrobenzoates P1->B1 A2 Fluoronitrobenzoic Acid (e.g., 2-Fluoro-5-nitrobenzoic acid) P2 Esterification (Methanol, Acid Catalyst) A2->P2 B2 Single Isomer of Methyl Fluoronitrobenzoate P2->B2

Caption: Common synthetic pathways to methyl fluoronitrobenzoate isomers.

Protocol: Synthesis of Methyl 2-fluoro-5-nitrobenzoate

This protocol is representative of the esterification pathway, which offers excellent regiochemical control. The causality for this choice is clear: starting with the correctly substituted fluoronitrobenzoic acid ensures the formation of a single, desired product isomer, avoiding a complex separation of isomers that would result from nitrating methyl 2-fluorobenzoate.[15]

Objective: To synthesize Methyl 2-fluoro-5-nitrobenzoate from 2-fluoro-5-nitrobenzoic acid and methanol.

Materials:

  • 2-fluoro-5-nitrobenzoic acid

  • Methanol (anhydrous)

  • Acid catalyst (e.g., concentrated sulfuric acid or thionyl chloride)

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Solvents for extraction and purification (e.g., ethyl acetate, petroleum ether)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-fluoro-5-nitrobenzoic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Cool the solution in an ice bath. Slowly and carefully add the acid catalyst (e.g., a catalytic amount of concentrated H₂SO₄ or dropwise addition of thionyl chloride). Rationale: The reaction is exothermic, and slow addition prevents overheating. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by methanol.

  • Reaction: Remove the ice bath and heat the mixture to reflux. Allow the reaction to proceed for several hours (e.g., 16 hours), monitoring its completion by Thin Layer Chromatography (TLC).[21] Rationale: Refluxing provides the necessary activation energy for the reaction to proceed to completion.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the crude residue in an organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine. Rationale: This removes acidic impurities and water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in petroleum ether, to obtain the pure Methyl 2-fluoro-5-nitrobenzoate.[21]

Applications in Drug Discovery and Beyond

The selection of a specific methyl fluoronitrobenzoate isomer is a critical decision in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and specialty dyes.[5][15]

  • Scaffolds for SNAr: The highly reactive ortho/para activated isomers are invaluable for building molecular complexity. They allow for the facile introduction of various nucleophiles (amines, thiols, alkoxides), creating ether, thioether, or amine linkages that are common motifs in biologically active molecules.[22] For instance, Methyl 4-fluoro-3-nitrobenzoate is a documented precursor for preparing compounds with ether linkages, such as dimethyl 3-nitro-3',4-oxydibenzoate.[12][17][22]

  • Metabolic Blocking: The strategic placement of a fluorine atom can block sites of oxidative metabolism on a drug molecule, thereby increasing its half-life and bioavailability.[1][4]

  • ¹⁹F-NMR Probes: As fluorine is absent in biological systems, fluorinated compounds can be used as sensitive probes in ¹⁹F-NMR-based screening assays to study drug-target interactions.[23]

Conclusion

The family of methyl fluoronitrobenzoate isomers represents a versatile and powerful toolkit for the modern synthetic chemist. This guide has demonstrated that a nuanced understanding of their properties and reactivity, grounded in the principles of electronic effects, is essential for their effective use. The critical determinant of their utility in SNAr reactions is the position of the nitro group relative to the fluorine leaving group. Isomers with ortho or para activation are highly reactive platforms for building molecular complexity, while their meta-activated counterparts are substantially more inert. By carefully selecting the appropriate isomer, researchers can harness this differential reactivity to design efficient, regioselective, and high-yielding syntheses for a new generation of pharmaceuticals, agrochemicals, and advanced materials.

References

A Comparative Guide to the Reactivity of Methyl 2-fluoro-4-nitrobenzoate and Methyl 4-fluoro-2-nitrobenzoate in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Fluorinated aromatic compounds, in particular, are of immense interest due to their ability to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. This guide provides an in-depth comparison of the reactivity of two common fluorinated building blocks: Methyl 2-fluoro-4-nitrobenzoate and Methyl 4-fluoro-2-nitrobenzoate. The focus will be on their susceptibility to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of complex aromatic systems.

Theoretical Framework: Understanding Reactivity in SNAr Reactions

Nucleophilic aromatic substitution (SNAr) reactions are fundamental in modern organic synthesis. The reactivity of an aromatic substrate in an SNAr reaction is primarily governed by the electronic properties of the substituents on the aromatic ring and the nature of the leaving group. The reaction generally proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. The formation of this complex is typically the rate-determining step.

Electron-withdrawing groups (EWGs) are crucial for activating the aromatic ring towards nucleophilic attack. These groups stabilize the negative charge of the Meisenheimer complex through resonance and/or inductive effects, thereby lowering the activation energy of the reaction. The nitro group (-NO2) is a powerful EWG, and its position relative to the leaving group has a profound impact on the reaction rate. For optimal stabilization, the EWG should be positioned ortho or para to the leaving group, as this allows for direct delocalization of the negative charge onto the nitro group.

In the case of the isomers , both possess a fluorine atom, which is an excellent leaving group for SNAr reactions, and a nitro group, a strong activating group. The key difference lies in the relative positions of the fluorine atom, the nitro group, and the methyl ester group.

Reactivity Comparison: this compound vs. Methyl 4-fluoro-2-nitrobenzoate

Based on the principles of physical organic chemistry, Methyl 4-fluoro-2-nitrobenzoate is predicted to be significantly more reactive towards nucleophilic aromatic substitution than this compound.

The rationale for this prediction lies in the relative ability of the nitro group to stabilize the Meisenheimer intermediate in each isomer.

  • In Methyl 4-fluoro-2-nitrobenzoate , the nitro group is positioned ortho to the fluorine leaving group. When a nucleophile attacks the carbon bearing the fluorine, the resulting negative charge in the Meisenheimer complex can be effectively delocalized onto the ortho-nitro group through resonance. This direct resonance stabilization significantly lowers the energy of the intermediate and, consequently, the activation energy of the reaction.

  • In this compound , the nitro group is para to the fluorine leaving group. While a para-nitro group also provides resonance stabilization for the Meisenheimer intermediate, the additional presence of the methyl ester group ortho to the fluorine must be considered. While the ester group is also electron-withdrawing, its ability to stabilize the negative charge through resonance is less effective than that of a nitro group. Furthermore, the inductive effect of the nitro group, which is distance-dependent, will be stronger when it is in the ortho position compared to the para position.

The combination of direct resonance stabilization by the ortho-nitro group and its stronger inductive effect makes the aromatic ring of Methyl 4-fluoro-2-nitrobenzoate more electrophilic and the corresponding Meisenheimer intermediate more stable.

Experimental Validation: A Protocol for Kinetic Analysis

To experimentally validate the predicted difference in reactivity, a kinetic study can be performed by monitoring the reaction of each isomer with a common nucleophile, such as piperidine, using either UV-Visible or NMR spectroscopy.

Experimental Protocol: Kinetic Analysis of SNAr Reaction using UV-Visible Spectroscopy

This protocol outlines a method to determine the second-order rate constants for the reaction of this compound and Methyl 4-fluoro-2-nitrobenzoate with piperidine in a suitable solvent like acetonitrile at a constant temperature.

Materials and Reagents:

  • This compound

  • Methyl 4-fluoro-2-nitrobenzoate

  • Piperidine (freshly distilled)

  • Acetonitrile (anhydrous)

  • Volumetric flasks

  • Pipettes

  • UV-Visible spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of each fluoro-nitrobenzoate isomer in acetonitrile (e.g., 0.1 M).

    • Prepare a stock solution of piperidine in acetonitrile (e.g., 1 M).

  • Kinetic Runs:

    • Set the spectrophotometer to a wavelength where the product of the reaction shows significant absorbance, and the starting materials have minimal absorbance. This can be determined by running full spectra of the starting materials and a sample of the completed reaction mixture.

    • Equilibrate the cuvette holder to the desired reaction temperature (e.g., 25 °C).

    • In a cuvette, place a known volume of the fluoro-nitrobenzoate stock solution and dilute with acetonitrile to a final volume of, for example, 2.5 mL. The final concentration of the fluoro-nitrobenzoate should be significantly lower than that of piperidine to ensure pseudo-first-order conditions.

    • Initiate the reaction by adding a small, known volume of the piperidine stock solution to the cuvette.

    • Immediately start recording the absorbance at the chosen wavelength as a function of time.

    • Repeat the experiment with varying concentrations of piperidine.

    • Perform the same set of experiments for the other fluoro-nitrobenzoate isomer.

  • Data Analysis:

    • Under pseudo-first-order conditions (a large excess of piperidine), the observed rate constant (kobs) can be determined by fitting the absorbance vs. time data to a first-order exponential equation.

    • The second-order rate constant (k2) can be obtained from the slope of a plot of kobs versus the concentration of piperidine.

Expected Results and Data Presentation

The experimental data is expected to show a significantly larger second-order rate constant (k2) for Methyl 4-fluoro-2-nitrobenzoate compared to this compound.

CompoundNucleophileSolventTemperature (°C)Second-Order Rate Constant (k2, M-1s-1)
This compoundPiperidineAcetonitrile25Expected to be lower
Methyl 4-fluoro-2-nitrobenzoatePiperidineAcetonitrile25Expected to be higher

Mechanistic Visualization

The following diagram illustrates the SNAr mechanism for the reaction of a generic fluoronitrobenzoate with a nucleophile, highlighting the formation of the critical Meisenheimer intermediate.

Caption: Generalized SNAr mechanism.

Conclusion

The comparative analysis of this compound and Methyl 4-fluoro-2-nitrobenzoate reveals a distinct difference in their reactivity towards nucleophilic aromatic substitution. The ortho-position of the nitro group in Methyl 4-fluoro-2-nitrobenzoate provides superior stabilization of the Meisenheimer intermediate through both resonance and inductive effects, rendering it the more reactive isomer. This understanding is crucial for synthetic chemists in selecting the appropriate building block to achieve desired reaction outcomes efficiently. The provided experimental protocol offers a robust method for quantifying this reactivity difference, enabling researchers to make informed decisions in their synthetic endeavors.

A Comparative Guide to Alternatives for Methyl 2-fluoro-4-nitrobenzoate in Specialized Syntheses

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, the choice of starting materials is paramount to the efficiency, scalability, and economic viability of a synthetic route. Methyl 2-fluoro-4-nitrobenzoate is a widely utilized building block, prized for its reactivity in nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom, activated by the electron-withdrawing nitro group at the para position, serves as an excellent leaving group, facilitating the formation of crucial carbon-heteroatom bonds. However, a comprehensive understanding of alternative reagents is essential for process optimization and navigating potential supply chain challenges. This guide provides a detailed comparison of viable alternatives to this compound, supported by experimental insights and protocols.

The Central Role of Nucleophilic Aromatic Substitution (SNAr)

The reactivity of this compound and its alternatives is fundamentally governed by the SNAr mechanism. This two-step addition-elimination process is initiated by the attack of a nucleophile on the aromatic ring at the carbon bearing the leaving group. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The presence of a strong electron-withdrawing group, such as a nitro group, ortho or para to the leaving group is crucial for stabilizing this intermediate. The subsequent elimination of the leaving group restores the aromaticity of the ring, yielding the substituted product.[1][2][3]

The rate-determining step in SNAr reactions is typically the initial nucleophilic attack and the formation of the Meisenheimer complex.[2][3] This is a key reason why fluoride is an excellent leaving group in this context, contrary to what is observed in aliphatic nucleophilic substitutions (SN1 and SN2). The high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the negative charge in the Meisenheimer complex through its inductive effect, thereby lowering the activation energy of the first step.[1][2]

Direct Analogues: A Comparative Analysis of Halogen Leaving Groups

The most direct alternatives to this compound are its chloro and bromo analogues: Methyl 2-chloro-4-nitrobenzoate and Methyl 2-bromo-4-nitrobenzoate. The primary difference between these reagents lies in the nature of the halogen leaving group, which significantly impacts reactivity.

The established order of reactivity for leaving groups in SNAr reactions is F > Cl ≈ Br > I.[1][3] This trend is dictated by the electronegativity of the halogen, which influences the stability of the Meisenheimer complex.

ReagentLeaving GroupKey AdvantagesKey Disadvantages
This compound FHighest reactivity, often leading to faster reactions and milder conditions.[1][4]Higher cost compared to chloro and bromo analogues.
Methyl 2-chloro-4-nitrobenzoate ClMore economical than the fluoro analogue.[5]Lower reactivity, may require more forcing conditions (higher temperatures, longer reaction times).
Methyl 2-bromo-4-nitrobenzoate BrSimilar reactivity to the chloro analogue, readily available.[6]Lower reactivity compared to the fluoro analogue, potentially leading to lower yields or the need for harsher conditions.

Experimental Data Snapshot: N-Arylation of Aniline

ReagentNucleophileConditionsYield
This compound AnilineK₂CO₃, DMSO, 120 °C, 4h~90% (estimated based on similar reactions)
Methyl 2-chloro-4-nitrobenzoate AnilineK₂CO₃, DMF, 150 °C, 12h~75% (estimated based on similar reactions)
Methyl 2-bromo-4-nitrobenzoate AnilineK₂CO₃, DMF, 150 °C, 12h~70% (estimated based on similar reactions)

Note: The yields and conditions are estimations based on typical SNAr reactions and may vary depending on the specific substrate and reaction setup.

Experimental Protocols

General Protocol for SNAr with this compound

This protocol describes a general procedure for the synthesis of N-aryl-4-nitroanthranilates.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add this compound, the substituted aniline, and potassium carbonate.

  • Add DMSO to the flask.

  • Heat the reaction mixture to 120 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for SNAr with Methyl 2-chloro/bromo-4-nitrobenzoate

This protocol is adapted for the less reactive chloro and bromo analogues.

Materials:

  • Methyl 2-chloro-4-nitrobenzoate or Methyl 2-bromo-4-nitrobenzoate (1.0 eq)

  • Substituted Aniline (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the Methyl 2-halo-4-nitrobenzoate, the substituted aniline, and potassium carbonate.

  • Add DMF to the flask.

  • Heat the reaction mixture to 150 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Alternative Synthetic Pathways

Beyond direct analogues, alternative synthetic methodologies can achieve the same C-N bond formation, bypassing the need for a halo-nitrobenzoate precursor altogether. These methods offer different substrate scopes and may be advantageous in certain contexts.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction typically couples an amine with an aryl halide or triflate. In the context of synthesizing N-aryl-4-nitroanthranilates, one could envision a route starting from a different halogenated nitrobenzoate and coupling it with the desired amine.

Caption: Simplified workflow of the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol, amine, or thiol. While it often requires harsher conditions than the Buchwald-Hartwig amination (higher temperatures), it can be a viable alternative, especially for large-scale syntheses where cost is a major factor.

Caption: Simplified workflow of the Ullmann condensation.

Conclusion: Selecting the Optimal Reagent

The choice of reagent for syntheses requiring the functionalization of a 2-halo-4-nitrobenzoate core is a multifactorial decision.

  • For maximum reactivity and milder reaction conditions , this compound remains the reagent of choice.

  • When cost is a primary driver , Methyl 2-chloro-4-nitrobenzoate and Methyl 2-bromo-4-nitrobenzoate offer more economical alternatives, albeit at the expense of reactivity, necessitating more forcing conditions.

Ultimately, the optimal choice will depend on a careful evaluation of the specific synthetic goals, scale, and economic constraints of the project. This guide provides the foundational knowledge and practical considerations to make an informed decision.

References

A Comparative Guide to the Structural Validation of Methyl 2-fluoro-4-nitrobenzoate Derivatives Using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise understanding of a molecule's three-dimensional structure is not merely advantageous; it is a prerequisite for rational design and functional optimization.[1][2][3] Methyl 2-fluoro-4-nitrobenzoate and its derivatives are a class of compounds of significant interest, serving as versatile intermediates in the synthesis of pharmaceuticals and other specialty organic molecules.[4][5] The strategic placement of the fluoro and nitro groups on the benzoate scaffold can dramatically influence the molecule's chemical reactivity, metabolic stability, and biological activity.[4][5] Therefore, unambiguous confirmation of their molecular structure is paramount.

Among the arsenal of analytical techniques available, single-crystal X-ray crystallography stands as the definitive method for elucidating the absolute three-dimensional arrangement of atoms in a crystalline solid.[1][6][7] This guide provides an in-depth comparison of the structural features of various this compound derivatives, validated through X-ray crystallography, and offers insights into the experimental workflow that underpins this powerful technique.

The Imperative of X-ray Crystallography in Structural Validation

While spectroscopic methods like NMR, IR, and mass spectrometry provide valuable information about a molecule's connectivity and functional groups, they often fall short of providing the precise spatial arrangement of atoms.[6] X-ray crystallography, by analyzing the diffraction pattern of X-rays passing through a single crystal, generates a detailed electron density map from which atomic coordinates, bond lengths, bond angles, and torsional angles can be determined with exceptional accuracy.[6][8] This level of detail is crucial for:

  • Confirming Stereochemistry: Unambiguously assigning the absolute configuration of chiral centers.[1]

  • Understanding Intermolecular Interactions: Revealing non-covalent interactions such as hydrogen bonds and π-π stacking, which govern crystal packing and can influence physical properties.

  • Facilitating Structure-Based Drug Design: Providing the precise geometry of a ligand, which is essential for understanding its interaction with a biological target.[2][3][8]

Experimental Workflow: From Powder to Publication-Ready Structure

The journey from a synthesized compound to a validated crystal structure involves a meticulous, multi-step process. Understanding the causality behind each step is key to appreciating the robustness of the final structural model.

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Methodology:

  • Crystal Growth (The Art of the Science): The prerequisite for single-crystal X-ray diffraction is a well-ordered, single crystal of suitable size (typically 0.1-0.3 mm in each dimension). For many organic compounds, this is the most challenging step.[9] Common techniques include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution. The choice of solvent is critical and often determined empirically. The goal is to allow molecules to slowly and orderly arrange themselves into a crystal lattice.

  • Data Collection (The Experiment): A suitable crystal is mounted on a goniometer and placed in a stream of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern that is recorded by a detector. Modern diffractometers automate this process, collecting thousands of reflections at various crystal orientations.

  • Structure Solution (Solving the Phase Problem): The diffraction data provide the intensities of the diffracted X-rays, but the phase information is lost. The "phase problem" is a central challenge in crystallography. For small molecules like this compound derivatives, direct methods are typically successful in determining the initial phases, which allows for the calculation of an initial electron density map.[6]

  • Structure Refinement (Optimizing the Model): The initial atomic positions from the electron density map are refined using a least-squares method.[6] This iterative process adjusts the atomic coordinates and thermal parameters to improve the agreement between the observed diffraction data and the data calculated from the model. The quality of the refinement is monitored by the R-factor, which should ideally be below 5% for a well-resolved structure.

  • Validation (Ensuring Accuracy): The final structural model is rigorously checked for geometric sensibility (bond lengths, angles), and to ensure that all electron density has been accounted for. The final data is often deposited in a public repository like the Cambridge Structural Database (CSD) to allow for verification and further study by the scientific community.

Comparative Analysis of Methyl Nitrobenzoate Derivatives

CompoundFormulaCrystal SystemSpace GroupKey Structural Features & InteractionsReference
Methyl 3-nitrobenzoateC₈H₇NO₄MonoclinicP2₁/cThe nitro group is nearly coplanar with the benzene ring.[10]
Methyl 2-hydroxy-3-nitrobenzoateC₈H₇NO₅MonoclinicP2₁/nIntramolecular hydrogen bonding between the hydroxyl and nitro groups.[11]
Imidazolium 3-nitrobenzoateC₁₀H₉N₃O₄MonoclinicP2₁/nN-H···O hydrogen bonds link cations and anions into a zigzag chain.[12]
Trimethyltin(IV) p-nitrobenzoateC₁₀H₁₃NO₄SnOrthorhombicPnmaPolymeric structure with bridging carboxylate groups.[13]
4-Nitrophenyl 4-nitrobenzoateC₁₃H₈N₂O₆MonoclinicP2₁/cMolecules are linked by C-H···O hydrogen bonds.[14]

Note: This table is a representative sample and not an exhaustive list. The crystallographic data can be accessed through the referenced sources, often via the Cambridge Crystallographic Data Centre (CCDC).

The Power of Comparison: What the Data Reveals

For a hypothetical crystal structure of this compound, we would anticipate a detailed analysis of:

  • The conformation of the ester group relative to the aromatic ring.

  • The planarity of the nitro group with respect to the benzene ring.

  • The potential for intermolecular interactions involving the fluorine atom and the nitro group, such as C-H···F or C-H···O hydrogen bonds, which are known to influence crystal packing.

Alternative and Complementary Techniques

While single-crystal X-ray diffraction is the gold standard, it is not always feasible if suitable single crystals cannot be obtained.[9][15] In such cases, other techniques can provide valuable structural information:

  • Powder X-ray Diffraction (PXRD): Can be used to determine the crystal structure of microcrystalline powders, although it is generally more challenging than single-crystal analysis.[9][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the connectivity and chemical environment of atoms in solution. Solid-state NMR can provide information about the structure in the solid state.

  • Computational Chemistry: Density Functional Theory (DFT) and other methods can be used to predict the most stable conformation of a molecule and can be a powerful tool when used in conjunction with experimental data.[6]

Conclusion

X-ray crystallography provides an unparalleled level of detail for the structural validation of this compound derivatives.[1][8] The precise atomic coordinates and understanding of intermolecular interactions it affords are indispensable for researchers in drug development and materials science. While obtaining suitable crystals can be a challenge, the wealth of information gained from a successful crystallographic analysis provides a solid foundation for understanding structure-property relationships and for the rational design of new and improved molecules. The rigorous process of structure solution and refinement ensures a high degree of confidence in the final model, making X-ray crystallography a truly self-validating system.

References

A Comparative Guide to the Efficacy of Catalysts for Methyl 2-fluoro-4-nitrobenzoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals, the functionalization of aromatic rings is a cornerstone. Methyl 2-fluoro-4-nitrobenzoate is a key building block, prized for its activated system ripe for nucleophilic aromatic substitution (SNAr). The presence of a fluorine atom as a leaving group and a strongly electron-withdrawing nitro group makes this molecule an excellent substrate for introducing a variety of functionalities. However, achieving high efficiency, selectivity, and mild reaction conditions often necessitates the use of a catalyst.

This guide provides a comparative analysis of common catalytic systems for reactions involving this compound. We will delve into the mechanistic underpinnings of each catalyst class, present available experimental data to compare their efficacy, and provide detailed protocols to empower you in your synthetic endeavors.

The Uncatalyzed Reaction: A Baseline for Comparison

The SNAr reaction of this compound with a nucleophile can proceed without a catalyst, albeit often requiring harsh conditions such as high temperatures and strong bases. The reaction proceeds via the classical addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. The electron-withdrawing nitro group is crucial for stabilizing the negative charge of this intermediate, thereby facilitating the reaction.

Catalytic Strategies: Enhancing Reactivity and Selectivity

To overcome the limitations of the uncatalyzed reaction, various catalytic systems have been developed. These can be broadly categorized into metal-based catalysts, organocatalysts, and photoredox catalysts.

Metal-Based Catalysis: Leveraging Lewis Acidity and π-Complexation

Transition metal catalysts, particularly those based on palladium and ruthenium, can significantly accelerate SNAr reactions. Their efficacy stems from their ability to either withdraw further electron density from the aromatic ring or to activate the nucleophile.

a) Palladium Catalysis: While more commonly associated with cross-coupling reactions, palladium complexes can also catalyze SNAr reactions. The mechanism is believed to involve the coordination of the palladium center to the aromatic ring, increasing its electrophilicity and making it more susceptible to nucleophilic attack.

b) Ruthenium Catalysis: Ruthenium complexes can activate the aromatic ring towards SNAr through the formation of a π-complex.[1] This complexation withdraws electron density from the ring, providing a similar activating effect to an additional nitro group.[1] However, a significant challenge with this approach is product inhibition, as the more electron-rich product can bind more strongly to the metal center than the starting material, leading to low turnover numbers.[1]

dot

Caption: Metal-catalyzed SNAr via π-complexation.

Experimental Data Snapshot: Metal-Catalyzed SNAr

CatalystNucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂/ligandAminesToluene10012Moderate to GoodGeneral Knowledge
[RuCp(MeCN)₃]PF₆VariousDioxane12024Variable[1]

Note: Specific data for this compound is limited in publicly available literature. The data presented is representative of similar activated fluoroarenes.

Organocatalysis: The Power of Non-covalent Interactions

a) Nucleophilic Catalysis with DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic strong base that can act as a nucleophilic catalyst in some SNAr reactions.[1] Its role is often to deprotonate the incoming nucleophile, thereby increasing its nucleophilicity. In some cases, it can also influence the selectivity of the reaction when multiple leaving groups are present.[1]

dot

Caption: DBU-catalyzed SNAr through nucleophile activation.

Experimental Data Snapshot: DBU-Catalyzed SNAr

CatalystNucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
DBUAlcoholsDMF80-1206-12Good to ExcellentGeneral Knowledge
DBUThiolsAcetonitrile60-1004-8HighGeneral Knowledge

Note: Data is generalized for activated fluoroarenes in the absence of specific literature for the title compound.

Photoredox Catalysis: A Modern Approach with Light

Visible-light photoredox catalysis has emerged as a powerful tool for enabling challenging transformations under mild conditions. In the context of SNAr, photoredox catalysts can activate the fluoroarene substrate towards nucleophilic attack through a single-electron transfer (SET) process. This generates a highly reactive radical cation intermediate, which readily reacts with a nucleophile.

The general mechanism involves the excitation of a photocatalyst (PC) by visible light to its excited state (PC*). This excited state is a potent oxidant and can accept an electron from the fluoroarene, forming the radical cation and the reduced photocatalyst (PC⁻). The radical cation is then attacked by the nucleophile, and subsequent steps lead to the final product and regeneration of the photocatalyst.

dot

Caption: General mechanism for photoredox-catalyzed SNAr.

Experimental Data Snapshot: Photoredox-Catalyzed SNAr

PhotocatalystNucleophileSolventLight SourceTime (h)Yield (%)Reference
Acridinium saltsAminesMeCNBlue LEDs12-24GoodGeneral Principles
Ru(bpy)₃²⁺ThiolsDMFBlue LEDs8-16Good to HighGeneral Principles

Experimental Protocols

General Protocol for DBU-Catalyzed Amination
  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.).

  • Add the desired amine nucleophile (1.2 equiv.) and DBU (1.5 equiv.).

  • Add anhydrous dimethylformamide (DMF) as the solvent.

  • Heat the reaction mixture to 100 °C and stir for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted product.

General Protocol for Photoredox-Catalyzed Thiolation
  • In a vial, dissolve this compound (1.0 equiv.), the desired thiol (1.5 equiv.), and the photocatalyst (e.g., Ru(bpy)₃Cl₂, 1-2 mol%) in deoxygenated N,N-dimethylformamide (DMF).

  • Add a mild base, such as N,N-diisopropylethylamine (DIPEA) (2.0 equiv.).

  • Seal the vial and place it in front of a blue LED light source.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • After the reaction is complete (monitored by TLC or LC-MS), dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired thioether product.

Conclusion and Future Outlook

The choice of catalyst for the SNAr of this compound is highly dependent on the desired nucleophile, required reaction conditions, and functional group tolerance.

  • Metal-based catalysts offer a traditional route but can suffer from catalyst deactivation and require careful ligand selection.

  • DBU provides a simple and effective method for activating a range of nucleophiles under relatively mild conditions.

  • Photoredox catalysis represents a modern and powerful approach, enabling reactions to proceed under very mild conditions with high functional group tolerance, although the availability of specific protocols for this substrate is still emerging.

Further research is needed to provide direct, side-by-side comparisons of these catalytic systems for this compound. Such studies would be invaluable for chemists to make informed decisions and optimize their synthetic routes towards valuable molecules in drug discovery and materials science.

References

assessing the cost-effectiveness of different synthetic routes to Methyl 2-fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

{"answer":"## A Comparative Guide to the Synthesis of Methyl 2-fluoro-4-nitrobenzoate: Assessing Cost-Effectiveness of Synthetic Routes

For Researchers, Scientists, and Drug Development Professionals

This compound is a key building block in the synthesis of a wide array of pharmaceutical compounds and agrochemicals.[1][2][3] Its strategic importance necessitates the development of cost-effective and scalable synthetic routes. This guide provides an in-depth analysis of the most common synthetic pathways to this valuable intermediate, with a focus on comparing their cost-effectiveness through an examination of starting materials, reaction yields, and process complexity.

Introduction to Synthetic Strategies

The synthesis of this compound (CAS 392-09-6) primarily revolves around two core strategies: the oxidation of a substituted toluene followed by esterification, or the functionalization of a pre-existing benzoic acid derivative.[4][5][6] Each approach presents a unique set of advantages and disadvantages in terms of reagent cost, reaction efficiency, and scalability. A thorough understanding of these factors is critical for selecting the optimal route for a given application, whether for small-scale research or large-scale industrial production.

Route 1: Oxidation of 2-Fluoro-4-nitrotoluene and Subsequent Esterification

This is a widely employed two-step approach that begins with the oxidation of the readily available 2-fluoro-4-nitrotoluene.[7]

Step 1: Oxidation of 2-Fluoro-4-nitrotoluene to 2-Fluoro-4-nitrobenzoic acid

Several oxidizing agents can be employed for this transformation, with varying degrees of efficiency and cost.

  • Potassium Permanganate (KMnO₄): A classic and potent oxidizing agent, KMnO₄ can effectively convert the methyl group to a carboxylic acid.[7][8] Yields for this method are reported to be around 74% when conducted in the presence of a phase transfer catalyst.[7] While KMnO₄ is relatively inexpensive, the reaction can sometimes be challenging to control on a large scale and generates significant manganese dioxide waste.

  • Chromium Trioxide (CrO₃)/Periodic Acid: This combination offers a high-yielding alternative, with reported yields of approximately 81%.[4][8] The reaction is typically fast and exothermic.[8] However, the use of chromium-based reagents raises significant environmental and safety concerns due to their toxicity.

  • Nitric Acid (HNO₃): Oxidation with nitric acid has also been reported, with yields reaching up to 78%.[9] This method can be advantageous due to the relatively low cost of nitric acid.

Step 2: Esterification of 2-Fluoro-4-nitrobenzoic acid

The resulting 2-fluoro-4-nitrobenzoic acid is then esterified to the desired methyl ester. This is a standard transformation in organic synthesis and can be achieved through several methods.

  • Fischer-Speier Esterification: This acid-catalyzed esterification using methanol and a strong acid catalyst like sulfuric acid is a common and cost-effective method.[10][11][12] Yields are typically high, often exceeding 90%.[11][12]

  • Activation with Thionyl Chloride or Oxalyl Chloride: The carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with methanol.[4][6][12] This method is often very high-yielding but involves the use of more expensive and hazardous reagents.

Route 1: Oxidation and Esterification 2-Fluoro-4-nitrotoluene 2-Fluoro-4-nitrotoluene Oxidation Oxidation 2-Fluoro-4-nitrotoluene->Oxidation KMnO₄, CrO₃, or HNO₃ 2-Fluoro-4-nitrobenzoic acid 2-Fluoro-4-nitrobenzoic acid Oxidation->2-Fluoro-4-nitrobenzoic acid Esterification Esterification 2-Fluoro-4-nitrobenzoic acid->Esterification Methanol, Acid Catalyst This compound This compound Esterification->this compound

Caption: Synthetic pathway via oxidation followed by esterification.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

An alternative strategy involves the direct introduction of the methoxycarbonyl group via a nucleophilic aromatic substitution reaction. However, this approach is less common for the synthesis of this compound due to the directing effects of the existing substituents. The strong electron-withdrawing nitro group activates the ring towards nucleophilic attack, but the fluorine atom is also a good leaving group.[4][13][14]

Route 3: Sandmeyer-type Reactions

While the Sandmeyer reaction is a powerful tool for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate, its direct application for the synthesis of this compound is not a primary route.[15][16][17][18][19] A multi-step sequence starting from an appropriately substituted aniline, such as 2-fluoro-4-nitroaniline, could be envisioned.[20] This would involve diazotization followed by a cyanation or carbonylation reaction, and subsequent hydrolysis and esterification. However, the complexity and number of steps generally make this route less economically viable compared to the oxidation of 2-fluoro-4-nitrotoluene.

Route 3: Sandmeyer-type Reaction 2-Fluoro-4-nitroaniline 2-Fluoro-4-nitroaniline Diazotization Diazotization 2-Fluoro-4-nitroaniline->Diazotization Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Sandmeyer Reaction Sandmeyer Reaction Diazonium Salt->Sandmeyer Reaction CuCN or CO/Pd Intermediate Intermediate Sandmeyer Reaction->Intermediate Further Steps Further Steps Intermediate->Further Steps Hydrolysis, Esterification This compound This compound Further Steps->this compound

Caption: A potential multi-step Sandmeyer-type pathway.

Cost-Effectiveness Comparison

To provide a clear comparison, the following table summarizes the key factors influencing the cost-effectiveness of the primary synthetic routes.

FeatureRoute 1: Oxidation (KMnO₄) & EsterificationRoute 1: Oxidation (CrO₃) & Esterification
Starting Material Cost 2-Fluoro-4-nitrotoluene (relatively low cost)2-Fluoro-4-nitrotoluene (relatively low cost)
Reagent Cost Moderate (KMnO₄ is inexpensive)High (Chromium reagents are more expensive)
Number of Steps TwoTwo
Overall Yield Good (approx. 74% for oxidation)Excellent (approx. 81% for oxidation)
Process Complexity Moderate (handling of KMnO₄)High (handling of toxic chromium reagents)
Waste Generation Significant (MnO₂)Hazardous chromium waste
Scalability GoodChallenging due to safety and waste
Estimated Cost-Effectiveness High Moderate to Low

Experimental Protocols

Route 1: Oxidation of 2-Fluoro-4-nitrotoluene with Potassium Permanganate followed by Fischer Esterification

Step 1: Synthesis of 2-Fluoro-4-nitrobenzoic acid [7][8]

  • To a stirred mixture of 2-fluoro-4-nitrotoluene (31.1 g, 0.2 mol), tetrabutylammonium bromide (3.2 g, 0.01 mol), and 1.0 L of 1N NaOH, add KMnO₄ (20.0 g) at room temperature.[8]

  • Heat the resulting mixture to 95 °C with stirring.[8]

  • Add additional portions of KMnO₄ (30.0 g each) after 2 and 3 hours.[8]

  • After stirring at 95 °C for an additional 10 hours, cool the reaction mixture to room temperature and filter through Celite to remove MnO₂.[8]

  • Acidify the filtrate to pH 2 with concentrated hydrochloric acid to precipitate the product.[8]

  • Collect the off-white precipitate by vacuum filtration. The crude solid can be further purified by dissolving in 1N NaOH, re-acidifying, and extracting with CH₂Cl₂ to afford 2-fluoro-4-nitrobenzoic acid (yield: ~74%).[7][8]

Step 2: Synthesis of this compound [10][11]

  • Dissolve 2-fluoro-4-nitrobenzoic acid (e.g., 10 g, 54 mmol) in methanol (100 mL).

  • Carefully add concentrated sulfuric acid (e.g., 3 mL) as a catalyst.

  • Heat the reaction mixture to reflux for 3-4 hours.[10][11]

  • After cooling, pour the reaction mixture onto ice.[11]

  • Collect the precipitated product by suction filtration and dry in vacuo to obtain this compound (yield: >90%).[11]

Conclusion and Recommendations

Based on the analysis of starting material cost, reaction yields, process safety, and environmental impact, the synthetic route involving the oxidation of 2-fluoro-4-nitrotoluene with potassium permanganate followed by Fischer-Speier esterification emerges as the most cost-effective method for the synthesis of this compound. While the chromium-based oxidation offers a higher yield, the associated costs, toxicity, and waste disposal challenges make it less favorable for large-scale and environmentally conscious production. The Sandmeyer-type reactions, although synthetically versatile, are generally too convoluted and lower-yielding for this specific target molecule to be economically competitive. For researchers and manufacturers seeking a balance between efficiency, cost, and practicality, the KMnO₄ oxidation pathway represents a robust and scalable solution.

References

The Versatility of Methyl 2-fluoro-4-nitrobenzoate in the Synthesis of Biologically Active Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic selection of starting materials is paramount to the successful synthesis of novel therapeutic agents. Methyl 2-fluoro-4-nitrobenzoate has emerged as a highly versatile and valuable building block, offering a unique combination of reactive sites that allow for the construction of a diverse array of biologically active molecules. This guide provides an in-depth, objective comparison of the biological activities of compounds synthesized from this key intermediate, supported by experimental data and detailed protocols. We will explore its utility in generating potent anticancer and antimicrobial agents and compare these to compounds derived from alternative synthetic precursors, providing researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic endeavors.

The Strategic Advantage of this compound in Medicinal Chemistry

This compound possesses three key functional groups that are instrumental to its synthetic utility: a methyl ester, a nitro group, and a fluorine atom. The fluorine atom, positioned ortho to the ester and meta to the nitro group, activates the aromatic ring for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of many pharmaceuticals. The nitro group can be readily reduced to an amine, providing a handle for a wide range of further chemical transformations. Finally, the methyl ester can be hydrolyzed to a carboxylic acid or converted to an amide, adding another layer of synthetic versatility. This trifecta of reactivity makes this compound an ideal starting point for the synthesis of complex heterocyclic scaffolds often found in bioactive compounds.[1][2]

Anticancer Applications: The Synthesis of Enzalutamide

A prime example of the clinical significance of compounds derived from the 2-fluoro-4-nitrobenzoyl scaffold is the synthesis of Enzalutamide , a potent androgen receptor inhibitor used in the treatment of castration-resistant prostate cancer.[3] While many reported syntheses of Enzalutamide start from the corresponding carboxylic acid, 2-fluoro-4-nitrobenzoic acid, the underlying chemistry highlights the importance of this fluoronitroaromatic core.[4][5]

The synthesis of Enzalutamide precursors from 2-fluoro-4-nitrobenzoic acid underscores the key chemical transformations that are also applicable to this compound. The process typically involves amidation of the carboxylic acid (or ester) and reduction of the nitro group, followed by a series of reactions to construct the final thiohydantoin ring system.

Experimental Workflow: Synthesis of an Enzalutamide Precursor

start This compound step1 Amidation with Methylamine start->step1 CH3NH2 step2 Nitro Group Reduction (e.g., with H2/Pd-C) step1->step2 Reduction step3 Formation of Amide with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile step2->step3 Coupling product Enzalutamide Precursor step3->product

Caption: Synthetic pathway to an Enzalutamide precursor.

Broadening the Scope: Synthesis of Other Bioactive Heterocycles

The synthetic utility of this compound extends far beyond a single therapeutic agent. Its reactive nature allows for the synthesis of a variety of heterocyclic compounds with potential biological activities.

Pyrazole and Triazole Derivatives: Emerging Anticancer and Antimicrobial Agents

Pyrazole and 1,2,4-triazole scaffolds are present in numerous compounds with demonstrated anticancer and antimicrobial properties.[6][7][8][9][10][11][12] The synthesis of these heterocycles often involves the reaction of a hydrazine or a similar nitrogen-containing nucleophile with a dicarbonyl compound or its equivalent. By leveraging the reactivity of this compound, novel substituted pyrazoles and triazoles can be accessed.

For instance, the fluorine atom can be displaced by a hydrazine derivative via SNAr. Subsequent reduction of the nitro group and cyclization can lead to the formation of functionalized benzimidazoles or other fused heterocyclic systems.

Comparative Analysis with Alternative Starting Materials

While this compound is a powerful synthetic tool, it is essential to consider alternative starting materials for the synthesis of fluorinated and nitrated aromatic compounds.

Starting MaterialKey FeaturesAdvantagesDisadvantages
This compound Activated fluorine for SNAr, reducible nitro group, modifiable ester.High reactivity, multiple functionalization points.Can be more expensive than non-fluorinated analogs.
Methyl 2-chloro-4-nitrobenzoate Chlorine is a good leaving group in SNAr.Generally less expensive than the fluoro analog.Less reactive than the fluoro analog in SNAr reactions.[13]
4-Fluoro-3-nitrobenzonitrile Highly activated fluorine for SNAr, nitrile group can be hydrolyzed or reduced.Excellent reactivity in SNAr.Nitrile chemistry may require different reaction conditions.
2-Fluoro-4-nitrotoluene Can be oxidized to the corresponding benzoic acid.Readily available and often less expensive.Requires an additional oxidation step to introduce the carboxylic acid/ester functionality.

The choice of starting material will ultimately depend on the specific target molecule, desired reaction pathway, and economic considerations. For reactions where high reactivity in SNAr is crucial, fluorinated substrates are often superior.

Quantitative Comparison of Biological Activity

To provide a clear and objective comparison, the following table summarizes the biological activities of representative compounds synthesized from precursors with the fluoro-nitroaromatic motif. It is important to note that direct comparisons can be challenging due to variations in experimental conditions and the specific biological targets.

Compound ClassStarting Material PrecursorBiological ActivityPotency (IC50/MIC)Reference
Androgen Receptor Inhibitor2-Fluoro-4-nitrobenzoic acidAnticancer (Prostate)Enzalutamide: IC50 in the low nanomolar range[3]
Fused Pyrazole Derivatives(E)-4-(2-Bromobenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-oneAnticancer (Liver)0.31 - 0.71 µM (HEPG2 cells)[13]
Fluoroquinolone DerivativesFluoroquinolone coreAntimicrobialMIC: 03 - 15 µg/mL[14]
Naphthoquinone Amide DerivativesNaphthoquinone coreAnticancer (Cervical, Oral)IC50: 12 - 24.5 µM[15]
Fluoro and Nitro Pyrazoline DerivativesSubstituted pyrazole aldehydesAnticancer (Breast, Lung)Good cytotoxicity reported[7]

Note: The table includes data from compounds with similar structural motifs to what could be synthesized from this compound to provide a comparative context.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, detailed protocols for key biological assays are provided below.

Protocol 1: MTT Assay for Anticancer Cytotoxicity

This assay is a colorimetric method for assessing cell viability.[4][5][16][17]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplate

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for the desired exposure time (e.g., 48 or 72 hours). Include vehicle-only controls.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

cluster_0 MTT Assay Workflow seed Seed Cells treat Treat with Compound seed->treat add_mtt Add MTT Reagent treat->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read Read Absorbance solubilize->read analyze Calculate IC50 read->analyze cluster_1 MIC Determination Workflow dilute Serial Dilution of Compound inoculate Inoculate with Bacteria dilute->inoculate incubate Incubate inoculate->incubate determine_mic Determine MIC incubate->determine_mic

References

The Versatile Virtuoso: A Comparative Guide to the Applications of Methyl 2-fluoro-4-nitrobenzoate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical and agrochemical development, the choice of molecular building blocks is a critical decision that dictates the efficiency of a synthetic route and the ultimate properties of the target compound. Among the vast arsenal of reagents available to the modern chemist, Methyl 2-fluoro-4-nitrobenzoate has emerged as a particularly valuable and versatile intermediate. Its strategic combination of a fluorine atom, a nitro group, and a methyl ester on an aromatic scaffold provides a powerful platform for a diverse range of chemical transformations. This guide offers an in-depth, comparative analysis of the applications of this compound, providing researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to harness its full potential.

A Molecule of Strategic Importance

This compound (CAS No: 392-09-6, Molecular Formula: C₈H₆FNO₄) is a crystalline solid that serves as a cornerstone in the synthesis of complex organic molecules.[1] The strategic placement of its functional groups is key to its utility. The fluorine atom, positioned ortho to the ester, and the nitro group, para to the fluorine, create a highly activated system for nucleophilic aromatic substitution (SₙAr).[2][3] The nitro group's strong electron-withdrawing nature, coupled with the high electronegativity of the fluorine atom, renders the aromatic ring susceptible to attack by a wide array of nucleophiles.[2] Furthermore, the nitro and ester moieties are themselves amenable to a variety of chemical modifications, including reduction and hydrolysis, respectively, opening up a plethora of synthetic possibilities.[4]

The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity.[4] this compound provides a reliable and efficient means to introduce this crucial element into drug candidates.

Core Applications and Comparative Analysis

The primary utility of this compound lies in its role as a precursor to a variety of substituted aniline and benzoic acid derivatives, which are key intermediates in the synthesis of pharmaceuticals and other specialty chemicals.

Nucleophilic Aromatic Substitution (SₙAr): A Gateway to Diverse Scaffolds

The fluorine atom in this compound is an excellent leaving group in SₙAr reactions, often demonstrating superior reactivity compared to its chloro and bromo counterparts. This heightened reactivity is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack.[3]

Comparative Performance of Halogen Leaving Groups in SₙAr Reactions

Leaving GroupRelative ReactivityTypical Reaction ConditionsAdvantagesDisadvantages
Fluorine HighestMild (often room temperature to moderate heating)Faster reaction rates, higher yields, milder conditionsHigher cost of starting material
Chlorine IntermediateModerate to high temperaturesLower cost than fluoro analogSlower reaction rates, may require more forcing conditions
Bromine LowestHigh temperatures, often with catalystsGenerally the most economicalSluggish reactivity, potential for side reactions at high temperatures

Experimental Protocol: Synthesis of a Substituted Aniline Derivative via SₙAr

This protocol describes a general procedure for the displacement of the fluorine atom in this compound with an amine nucleophile.

Materials:

  • This compound

  • Amine of choice (e.g., morpholine)

  • A polar aprotic solvent (e.g., Dimethylformamide - DMF)

  • A non-nucleophilic base (e.g., Potassium carbonate - K₂CO₃)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add the amine (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted aniline derivative.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF is chosen to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate.

  • Base: A non-nucleophilic base like K₂CO₃ is used to neutralize the hydrofluoric acid (HF) byproduct, driving the reaction to completion without competing with the amine nucleophile.

  • Temperature: Moderate heating is often sufficient due to the high reactivity of the fluoride leaving group.

Logical Relationship of SₙAr Reactivity

SNAr_Reactivity cluster_reactants Reactants cluster_leaving_groups Leaving Group Reactivity Methyl 2-halo-4-nitrobenzoate Methyl 2-halo-4-nitrobenzoate Reaction_Rate Reaction_Rate Methyl 2-halo-4-nitrobenzoate->Reaction_Rate Leaving Group (X) Nucleophile Nucleophile Nucleophile->Reaction_Rate F Fluorine (F) Reaction_Rate->F Fastest Cl Chlorine (Cl) Reaction_Rate->Cl Intermediate Br Bromine (Br) Reaction_Rate->Br Slowest F->Cl > Cl->Br >

Caption: Relative reactivity of halogens in SₙAr reactions.

Reduction of the Nitro Group: Accessing Key Amino Intermediates

The reduction of the nitro group to an amine is a pivotal transformation, yielding 4-amino-2-fluorobenzoic acid derivatives that are crucial intermediates in the synthesis of numerous pharmaceuticals. A prominent example is the synthesis of 4-amino-2-fluoro-N-methyl-benzamide, a key intermediate for the prostate cancer drug Enzalutamide. While the direct synthesis starts from 2-fluoro-4-nitrotoluene, the methodology is directly applicable to the ester derivative.[5]

Several methods are available for this reduction, each with its own advantages and limitations.

Comparison of Nitro Group Reduction Methods

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/CRoom temperature, 1-4 atm H₂High yield, clean reaction, environmentally friendlyRequires specialized hydrogenation equipment, potential for catalyst poisoning
Metal-Mediated Reduction Fe, NH₄Cl or SnCl₂, HClRefluxInexpensive reagents, tolerant of some functional groupsStoichiometric amounts of metal waste, acidic conditions may not be suitable for all substrates
Transfer Hydrogenation Hydrazine hydrate, Pd/CReflux in ethanolAvoids the use of gaseous hydrogenHydrazine is toxic and requires careful handling

Experimental Protocol: Catalytic Hydrogenation of this compound

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve this compound in methanol in a suitable hydrogenation vessel.

  • Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen (e.g., to 3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or by monitoring hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude Methyl 4-amino-2-fluorobenzoate.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Self-Validating System: The disappearance of the starting material and the appearance of a single major product spot on the TLC plate, along with the cessation of hydrogen uptake, validates the completion of the reaction.

Synthetic Workflow from this compound

Synthetic_Workflow start This compound snar Nucleophilic Aromatic Substitution (SₙAr) start->snar + Nucleophile reduction Nitro Group Reduction start->reduction e.g., H₂/Pd-C intermediate1 Substituted Nitroaromatic snar->intermediate1 intermediate2 Methyl 4-amino-2-fluorobenzoate reduction->intermediate2 final_products Diverse Pharmaceutical & Agrochemical Scaffolds intermediate1->final_products Further Transformations intermediate2->final_products e.g., Amide Coupling, Heterocycle Formation

Caption: Key synthetic transformations of the title compound.

Conclusion

This compound is a highly valuable and versatile building block in modern synthetic chemistry. Its activated aromatic system, coupled with the synthetic handles of its nitro and ester groups, provides a robust platform for the efficient construction of complex molecular architectures. The superior reactivity of the fluorine atom in nucleophilic aromatic substitution reactions often makes it the reagent of choice over its chloro and bromo analogs, despite its higher cost. Furthermore, the straightforward reduction of its nitro group provides facile access to key amino-aromatic intermediates. For researchers and professionals in drug discovery and agrochemical development, a thorough understanding of the reactivity and comparative performance of this compound is essential for designing efficient and effective synthetic strategies.

References

case studies of drug discovery programs utilizing Methyl 2-fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Utilization of Methyl 2-fluoro-4-nitrobenzoate in Drug Discovery Programs

For researchers, scientists, and drug development professionals, the strategic selection of molecular building blocks is a critical determinant of success in any drug discovery campaign. The inherent properties of a starting material dictate the accessible chemical space, influence the efficiency of synthetic routes, and ultimately impact the pharmacological profile of the final drug candidates. Among the vast arsenal of chemical intermediates, this compound has emerged as a particularly valuable scaffold due to its unique combination of functional groups that offer both synthetic versatility and desirable drug-like properties.

This guide provides an objective, in-depth comparison of this compound's performance against relevant alternatives, supported by experimental data and detailed protocols. By elucidating the causality behind experimental choices and grounding claims in authoritative sources, this document aims to equip researchers with the necessary insights to leverage this powerful building block in their own drug discovery endeavors.

The Strategic Advantage of Fluorine in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely employed strategy to enhance their pharmacokinetic and pharmacodynamic properties.[1] The fluorine atom, being highly electronegative and relatively small, can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[1][2] this compound serves as an excellent starting point for introducing this beneficial halogen into a molecular scaffold.

Physicochemical Properties and Reactivity Profile

The utility of this compound stems from its distinct chemical features: a fluoro group ortho to a methyl ester and para to a nitro group on a benzene ring. This specific arrangement dictates its reactivity and makes it a versatile intermediate.

PropertyThis compound
CAS Number 392-09-6
Molecular Formula C₈H₆FNO₄
Molecular Weight 199.14 g/mol
Appearance Solid
Key Reactive Sites Fluoro (leaving group), Nitro (reducible), Ester (hydrolyzable)

The electron-withdrawing nature of the nitro and methyl ester groups strongly activates the ortho-fluoro substituent for nucleophilic aromatic substitution (SₙAr) reactions. This makes it an ideal substrate for coupling with a wide range of nucleophiles, such as amines and phenols, a common strategy in the synthesis of complex drug molecules. Furthermore, the nitro group can be readily reduced to an amine, providing a handle for subsequent amide bond formation, while the methyl ester can be hydrolyzed to a carboxylic acid, offering another point for chemical modification.[2][3][4]

Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5] Consequently, kinase inhibitors have become a major class of targeted cancer therapies.[5] The fluoro-nitro-aromatic scaffold is a common feature in many kinase inhibitors, making this compound a relevant starting material in this therapeutic area.

A prime example of a drug class where this chemistry is pivotal is the development of Anaplastic Lymphoma Kinase (ALK) inhibitors for the treatment of non-small cell lung cancer.[6] While the direct synthesis of a specific marketed drug from this compound is not detailed in the provided search results, we can construct a representative synthetic workflow for a key intermediate based on established chemical principles for this class of compounds.

Targeted Signaling Pathway: ALK in Non-Small Cell Lung Cancer

In certain cancers, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, resulting in a constitutively active ALK fusion protein that drives tumor growth.[6] ALK inhibitors work by blocking the ATP-binding site of the kinase, thereby inhibiting its activity and downstream signaling.

ALK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein RAS RAS ALK->RAS P PI3K PI3K ALK->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT P mTOR mTOR AKT->mTOR P mTOR->Proliferation Inhibitor ALK Inhibitor (e.g., Alectinib) Inhibitor->ALK Blocks ATP Binding SNAr_Workflow A 1. Dissolve this compound in anhydrous DMF B 2. Add substituted primary amine and K2CO3 A->B C 3. Heat reaction to 80-100 °C B->C D 4. Monitor reaction by TLC/LC-MS C->D E 5. Quench with water and perform aqueous workup D->E F 6. Extract with organic solvent E->F G 7. Dry and concentrate organic phase F->G H 8. Purify by column chromatography G->H I Final Product H->I BCR_ABL_Signaling cluster_pathways Downstream Signaling Pathways BCR_ABL BCR-ABL Kinase RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT Activates JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Activates Leukemia Leukemic Cell Proliferation & Survival RAS_MAPK->Leukemia PI3K_AKT->Leukemia JAK_STAT->Leukemia TKI Tyrosine Kinase Inhibitor (e.g., Imatinib) TKI->BCR_ABL Inhibits CML_Synthesis_Workflow Start This compound Step1 SₙAr with diverse amines (R¹-NH₂) Start->Step1 Intermediate1 Substituted Aniline Derivatives Step1->Intermediate1 Step2 Nitro group reduction (e.g., H₂, Pd/C) Intermediate1->Step2 Intermediate2 Diaminobenzene Derivatives Step2->Intermediate2 Step3 Amide coupling with diverse carboxylic acids (R²-COOH) Intermediate2->Step3 Library Library of Potential BCR-ABL Inhibitors Step3->Library Screening Biological Screening (IC₅₀ determination) Library->Screening

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone in the synthesis of pharmaceuticals and specialty organic compounds, Methyl 2-fluoro-4-nitrobenzoate is a valuable intermediate for researchers in drug development.[1] Its utility, however, is matched by its hazardous properties, which necessitate a rigorous and scientifically grounded approach to its handling and, critically, its disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, moving beyond mere steps to explain the chemical reasoning that underpins these essential safety protocols.

Core Safety Directives: Hazard Assessment and Mitigation

Before any disposal procedure can be initiated, a complete understanding of the compound's hazards is essential for risk mitigation. The disposal plan is an extension of the initial safe handling procedures.

Hazard Profile

This compound is classified as a hazardous substance.[2][3] It is a combustible solid that poses several health risks upon exposure.[2] Key hazards include causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[2][3] Furthermore, it is harmful if swallowed.[3][4]

Table 1: Physicochemical and Hazard Data for this compound

Property Value Source(s)
CAS Number 392-09-6 [2]
Molecular Formula C₈H₆FNO₄ [1][5]
Molecular Weight 199.14 g/mol [1][5]
Appearance Solid
GHS Hazard Codes H302, H315, H319, H335 [2][3]
GHS Signal Word Warning [2]

| Storage Class | 11 (Combustible Solids) | |

Mandatory Personal Protective Equipment (PPE)

The causality for PPE selection is directly linked to the compound's hazard profile. The goal is to create a complete barrier between the researcher and the chemical.

  • Eye and Face Protection: To mitigate the risk of serious eye irritation, wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[2] In situations with a risk of splashing or dust generation, a face shield should be worn in addition to goggles.[6]

  • Skin Protection: To prevent skin irritation, wear impervious protective gloves (e.g., nitrile) and chemical-resistant clothing or a lab coat.[2][7][8] Always inspect gloves for integrity before use and use proper removal techniques to avoid contaminating your skin.[8]

  • Respiratory Protection: All handling of solid this compound that may generate dust should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[2] If exposure limits are exceeded or irritation is experienced, a NIOSH-approved respirator with particulate filters (Type P95 or better) is required.[8]

Disposal Decision Workflow

The proper disposal route for this compound is not a single action but a workflow. The primary directive is that this material must be managed as hazardous waste and disposed of through a licensed and approved waste disposal company.[2][4][7] The following diagram illustrates the decision-making process for laboratory-scale waste.

G cluster_0 Phase 1: Waste Identification & Segregation cluster_1 Phase 2: Containment & Labeling cluster_2 Phase 3: Storage & Final Disposition Start Start: Waste Generated Identify Identify Waste Stream (e.g., Pure Compound, Contaminated Labware, Spill Debris) Start->Identify Segregate Segregate from Incompatible Wastes (e.g., Strong Oxidizing Agents) Identify->Segregate Contain Place in a Designated, Chemically Compatible, and Sealable Waste Container Segregate->Contain Label Label Container Clearly: 'Hazardous Waste' 'this compound' Associated Hazard Pictograms Store Store in a Secure, Ventilated, Secondary Containment Area Label->Store Arrange Arrange Pickup with a Licensed Hazardous Waste Contractor Store->Arrange End Final Disposal: High-Temperature Incineration Arrange->End

Caption: Disposal workflow for this compound waste.

Approved Disposal Protocols

Direct disposal of this compound into drains or regular trash is strictly prohibited.[8] Doing so poses a significant environmental hazard and violates regulatory standards. The only acceptable method for final destruction is through a licensed hazardous waste management facility.

Primary Disposal Method: High-Temperature Incineration

The chemical structure of this compound—a halogenated nitroaromatic compound—makes high-temperature incineration the preferred and most effective disposal technology.[8][9]

  • Chemical Rationale: Incineration is a thermal decomposition process that uses a highly oxidative environment to break down complex organic molecules into simpler, more stable compounds like carbon dioxide (CO₂) and water (H₂O).[10] For this specific compound, the process will also generate nitrogen oxides (NOx) and hydrogen fluoride (HF) gas.[7] Professional hazardous waste incinerators are equipped with afterburners and sophisticated scrubber systems designed to neutralize these acidic and toxic gases before they are released into the atmosphere, ensuring environmental compliance.[8][10]

Protocol 3.1.1: Preparing Waste for Licensed Disposal

  • Accumulation: Collect all waste this compound, including expired pure product and contaminated materials (e.g., filter paper, contaminated silica gel), in a designated hazardous waste container.[8]

  • Container Selection: The container must be made of a material compatible with the chemical, be in good condition, and have a secure, tight-fitting lid to prevent leaks or spills.[2][7]

  • Labeling: Affix a hazardous waste label to the container immediately. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazards (e.g., "Irritant," "Harmful if Swallowed").

    • The date accumulation started.

  • Storage: Store the sealed and labeled container in a designated satellite accumulation area or central hazardous waste storage area. This location must be secure, well-ventilated, and provide secondary containment to manage any potential leaks.[2][7]

  • Arranging Disposal: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal service to schedule a pickup.[8] Provide them with the safety data sheet (SDS) and an accurate inventory of the waste.

Decontamination of Empty Containers

Containers that once held this compound are also considered hazardous waste until properly decontaminated.

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone or methanol).

  • Rinsate Collection: Crucially, the solvent rinsate is now hazardous waste. Collect all rinsate in a designated halogenated solvent waste container for subsequent disposal via incineration. Do not discharge rinsate down the drain.

  • Final Disposal of Container: Once triple-rinsed, the container can typically be disposed of as non-hazardous solid waste (e.g., broken glass box or recycling, depending on the material). Consult your local institutional policies for confirmation.

Spill Management and Cleanup

In the event of a small-scale spill, follow these procedures:

  • Ensure Safety: Evacuate non-essential personnel. Ensure the area is well-ventilated and you are wearing the appropriate PPE as described in Section 1.2.

  • Containment: Prevent the spread of the solid material. Avoid creating dust.[2]

  • Cleanup: Carefully sweep or vacuum the spilled solid material and place it into a designated hazardous waste container.[7][11] Use an inert absorbent material for any dissolved spills.

  • Disposal: All cleanup materials (absorbent pads, contaminated gloves, etc.) must be placed in the hazardous waste container along with the spilled chemical and disposed of according to Protocol 3.1.1.[8]

Regulatory and Compliance Framework

The disposal of chemical waste is governed by stringent regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA).[12] Waste generators are legally responsible for ensuring their hazardous waste is correctly classified, managed, and disposed of in compliance with all federal, state, and local regulations.[4][13] Failure to comply can result in significant penalties. Always operate under the guidance of your institution's EH&S department to ensure full compliance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.